molecular formula C9H10O2 B3415446 p-Coumaryl alcohol CAS No. 20649-40-5

p-Coumaryl alcohol

Cat. No.: B3415446
CAS No.: 20649-40-5
M. Wt: 150.17 g/mol
InChI Key: PTNLHDGQWUGONS-OWOJBTEDSA-N
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Description

Trans-p-coumaryl alcohol is 4-Hydroxycinnamyl alcohol with E-configuration of the propenyl double bond. It is one of the main monolignols. It has a role as a monolignol. It is a phenylpropanoid, a member of phenols and a 4-hydroxycinnamyl alcohol. It is functionally related to an (E)-cinnamyl alcohol.
p-Coumaryl alcohol has been reported in Solanum tuberosum, Alpinia officinarum, and other organisms with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(E)-3-hydroxyprop-1-enyl]phenol
Source PubChem
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InChI

InChI=1S/C9H10O2/c10-7-1-2-8-3-5-9(11)6-4-8/h1-6,10-11H,7H2/b2-1+
Source PubChem
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InChI Key

PTNLHDGQWUGONS-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

C1=CC(=CC=C1/C=C/CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C9H10O2
Source PubChem
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DSSTOX Substance ID

DTXSID50895024
Record name 4-(3-Hydroxy-1-propen-1-yl)phenol
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Molecular Weight

150.17 g/mol
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Physical Description

Solid
Record name 4-Coumaryl alcohol
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CAS No.

20649-40-5, 3690-05-9
Record name (E)-p-Coumaryl alcohol
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Record name p-Coumaryl alcohol
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Record name p-Coumaryl alcohol
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Record name 4-(3-Hydroxy-1-propen-1-yl)phenol
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Record name Phenol, 4-(3-hydroxy-1-propen-1-yl)
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Record name P-COUMARYL ALCOHOL
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Melting Point

213.5 °C
Record name 4-Coumaryl alcohol
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to p-Coumaryl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of p-coumaryl alcohol, a key monolignol in plant biology with significant potential in various research and development fields. The document details its chemical structure, physicochemical properties, relevant experimental protocols, and its role in key biosynthetic pathways.

Chemical Structure and Formula

This compound, also known as 4-hydroxycinnamyl alcohol, is a phenylpropanoid synthesized in plants through the shikimate pathway.[1] It is one of the three primary monolignols that serve as building blocks for the complex polymer lignin (B12514952).[2] The chemical formula for this compound is C₉H₁₀O₂.[3] It exists as trans and cis isomers, with the trans (E) isomer being the more common and stable form.[4][5]

Below is a two-dimensional representation of the chemical structure of trans-p-coumaryl alcohol.

Caption: Chemical structure of trans-p-Coumaryl alcohol.

Physicochemical and Spectroscopic Data

This compound is a solid at room temperature and has been characterized by various analytical techniques.[4] A summary of its key properties is provided in the table below.

PropertyValueReference
Chemical Formula C₉H₁₀O₂[1][2][3]
Molecular Weight 150.17 g/mol [1][2][3]
IUPAC Name 4-[(E)-3-hydroxyprop-1-enyl]phenol[2][4]
Synonyms p-Hydroxycinnamyl alcohol, 4-Coumaryl alcohol[3][4]
CAS Number 3690-05-9[2][3]
Boiling Point 323.5 °C[1]
Melting Point 213.5 °C[4]
Appearance Solid[4]
¹³C NMR (in DMSO) 157.07, 128.92, 128.15, 127.64, 127.42, 115.62, 61.98 ppm[6]
¹H NMR (in DMSO) 7.23, 6.71, 6.43, 6.13, 4.07 ppm[6]
IR Spectroscopy OH stretch fundamental observed at 3599 cm⁻¹[7]

Experimental Protocols

A facile and large-scale synthesis of this compound can be achieved through the selective 1,2-reduction of p-coumarate esters using diisobutylaluminum hydride (DIBAL-H) as the reducing agent.[8]

Methodology:

  • The starting material, a p-coumarate ester (e.g., ethyl p-coumarate), is dissolved in a suitable solvent such as toluene.

  • The solution is cooled to 0 °C in an ice bath.

  • Diisobutylaluminum hydride (DIBAL-H) is added dropwise to the cooled solution. The 1,2-reduction of the ester group selectively yields the corresponding alcohol without affecting the double bond in the propenyl side chain.

  • The reaction is monitored for completion using techniques like Thin Layer Chromatography (TLC).

  • Upon completion, the reaction is quenched, and the crude this compound is extracted.

  • The crude product is then purified by crystallization from a solvent mixture such as acetone/petroleum ether to yield pure this compound as a white solid.[8] This method has been reported to achieve a yield of 92%.[8]

The identification and quantification of this compound and its derivatives, such as dilignols formed during enzymatic dehydrogenation, can be performed using Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectrometry.[9]

Methodology:

  • Sample Preparation: For the analysis of dilignols, a sample of this compound is subjected to enzymatic dehydrogenation using a peroxidase and H₂O₂ system. The resulting dilignols are then extracted with ethyl acetate.[9]

  • Gas Chromatography (GC): The extracted sample is derivatized, for example, by silylation, to increase its volatility. The derivatized sample is then injected into a gas chromatograph equipped with an appropriate column and detector (e.g., Flame Ionization Detector - FID or Mass Spectrometer - MS). The retention times of the peaks are compared with those of known standards for identification.[9]

  • Nuclear Magnetic Resonance (NMR) Spectrometry: The sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). ¹H and ¹³C NMR spectra are acquired. The chemical shifts, coupling constants, and integration of the signals are analyzed to determine the structure and relative amounts of the components in the mixture.[6][9]

Biosynthetic Pathways and Biological Roles

This compound is a central intermediate in several biosynthetic pathways in plants.

This compound is a primary precursor in the biosynthesis of lignin, a complex polymer that provides structural integrity to plant cell walls.[1] The pathway begins with the amino acid L-tyrosine.

Lignin_Biosynthesis cluster_pathway Lignin Biosynthesis Pathway Tyrosine L-Tyrosine pCoumaric_acid p-Coumaric Acid Tyrosine->pCoumaric_acid TAL pCoumaroyl_CoA p-Coumaroyl-CoA pCoumaric_acid->pCoumaroyl_CoA 4CL pCoumaraldehyde p-Coumaraldehyde (B1217632) pCoumaroyl_CoA->pCoumaraldehyde CCR pCoumaryl_alcohol This compound pCoumaraldehyde->pCoumaryl_alcohol CAD/ADH Lignin Lignin (H-unit) pCoumaryl_alcohol->Lignin Peroxidases/Laccases

Caption: Biosynthesis of H-type lignin from L-Tyrosine.

The key enzymatic steps are:

  • Tyrosine ammonia (B1221849) lyase (TAL): Converts L-tyrosine to p-coumaric acid.[2]

  • 4-coumarate:CoA ligase (4CL): Activates p-coumaric acid to p-coumaroyl-CoA.[2]

  • Cinnamoyl-CoA reductase (CCR): Reduces p-coumaroyl-CoA to p-coumaraldehyde.[2]

  • Cinnamyl alcohol dehydrogenase (CAD) or other alcohol dehydrogenases (ADH): Reduces p-coumaraldehyde to this compound.[2]

  • Peroxidases and Laccases: Catalyze the radical-mediated polymerization of this compound into the lignin polymer.[1]

Beyond lignin, this compound serves as a precursor for the biosynthesis of other important plant secondary metabolites, including chavicol, stilbenoids, and coumarins.[10] This highlights its central role in the phenylpropanoid pathway.

Intermediate_Role cluster_products This compound as a Biosynthetic Intermediate pCoumaryl_alcohol This compound Lignin Lignin pCoumaryl_alcohol->Lignin Chavicol Chavicol pCoumaryl_alcohol->Chavicol Stilbenoids Stilbenoids pCoumaryl_alcohol->Stilbenoids Coumarins Coumarins pCoumaryl_alcohol->Coumarins

Caption: this compound as a central precursor.

Recent research has identified trans-p-coumaryl alcohol as a bioactive compound with significant anti-inflammatory properties. A 2025 study demonstrated its ability to inhibit the production of key pro-inflammatory cytokines, TNF-α and IL-6.[2] At a concentration of 12.5 µg/mL, it showed superior inhibitory activity compared to the standard anti-inflammatory drug indomethacin.[2] This suggests its potential for the development of new therapeutic agents for immune-mediated conditions.

References

Biosynthesis of p-Coumaryl Alcohol in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Coumaryl alcohol is a fundamental monolignol, a primary building block in the biosynthesis of lignin (B12514952) and a precursor to a wide array of secondary metabolites in plants.[1] The phenylpropanoid pathway, a major route of carbon flow from primary metabolism, is responsible for its synthesis.[1] This pathway channels carbon from the shikimate pathway into the production of monolignols and other phenolic compounds crucial for plant structure, defense, and signaling.[1][2] Understanding the intricate enzymatic steps and regulatory networks governing this compound production is paramount for applications in metabolic engineering, biofuel production, and the development of novel therapeutics. This technical guide provides an in-depth overview of the core biosynthetic pathway, quantitative enzymatic data, detailed experimental protocols, and the complex signaling networks that regulate the formation of this compound in plants.

The Core Biosynthetic Pathway of this compound

The synthesis of this compound from the amino acid L-phenylalanine is a five-step enzymatic process that forms a key branch of the general phenylpropanoid pathway.[3]

  • Phenylalanine Ammonia-Lyase (PAL): The pathway initiates with the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid, catalyzed by PAL. This is the first committed step and a significant regulatory point in the phenylpropanoid pathway.[1][2]

  • Cinnamate-4-Hydroxylase (C4H): Following its formation, trans-cinnamic acid is hydroxylated at the para-position by C4H, a cytochrome P450 monooxygenase, to yield p-coumaric acid.[1][2]

  • 4-Coumarate:CoA Ligase (4CL): The carboxyl group of p-coumaric acid is then activated by 4CL through the ATP-dependent ligation of Coenzyme A, forming p-coumaroyl-CoA. This thioester is a critical branch-point intermediate, directing metabolic flux towards various downstream pathways.[1][4]

  • Cinnamoyl-CoA Reductase (CCR): The first committed step specific to the monolignol branch is the NADPH-dependent reduction of p-coumaroyl-CoA to p-coumaraldehyde (B1217632), catalyzed by CCR.[5]

  • Cinnamyl Alcohol Dehydrogenase (CAD): In the final step, p-coumaraldehyde is reduced to this compound by CAD, also utilizing NADPH as a cofactor.[6]

Biosynthesis_of_p_Coumaryl_Alcohol cluster_pathway Biosynthesis of this compound L-Phenylalanine L-Phenylalanine trans-Cinnamic_Acid trans-Cinnamic_Acid p-Coumaric_Acid p-Coumaric_Acid p-Coumaroyl-CoA p-Coumaroyl-CoA p-Coumaraldehyde p-Coumaraldehyde p-Coumaryl_Alcohol p-Coumaryl_Alcohol

Quantitative Data: Enzyme Kinetics and Metabolite Concentrations

The efficiency and flux through the this compound biosynthetic pathway are governed by the kinetic properties of the involved enzymes and the in vivo concentrations of their substrates. The following tables summarize available quantitative data to facilitate comparative analysis.

Table 1: Kinetic Parameters of Key Enzymes in this compound Biosynthesis

EnzymeOrganismSubstrateK_m (µM)V_max (units)Catalytic Efficiency (k_cat/K_m) (M⁻¹s⁻¹)Reference
PAL Arabidopsis thalianaL-Phenylalanine38----INVALID-LINK--
Nicotiana tabacumL-Phenylalanine270----INVALID-LINK--
C4H Arabidopsis thalianatrans-Cinnamic Acid1.3----INVALID-LINK--
Glycine maxtrans-Cinnamic Acid10--[7]
4CL Arabidopsis thaliana (At4CL2)p-Coumaric Acid130-1.1 x 10⁵[8]
Populus tremuloidesp-Coumaric Acid27--[9]
CCR Arabidopsis thaliana (AtCCR1)p-Coumaroyl-CoA5.3-1.5 x 10⁶[10]
Medicago truncatula (CCR2)p-Coumaroyl-CoA21.3--[5]
CAD Gossypium hirsutum (GhCAD)p-Coumaraldehyde45.61.2 (nmol/min/µg)-[11]
Arabidopsis thalianap-Coumaraldehyde20----INVALID-LINK--

Table 2: Reported Concentrations of this compound Pathway Metabolites in Plants

MetabolitePlant SpeciesTissueConcentrationReference
p-Coumaric Acid Zea mays (hybrids)Kernels (cell-wall bound)100 - 600 µg/g DW[3]
VariousFruits, Vegetables, CerealsWidely distributed[12]
p-Coumaraldehyde Cucumis sativusHypocotyls (pectinase-treated)~78-fold increase over control[13]
This compound VariousLignin componentVaries with lignin content[6]

Experimental Protocols

Detailed and standardized protocols are essential for the accurate assessment of enzyme activity and the elucidation of pathway dynamics.

Protocol 1: Phenylalanine Ammonia-Lyase (PAL) Activity Assay

This spectrophotometric assay measures the formation of trans-cinnamic acid from L-phenylalanine.[14]

  • Principle: The enzymatic conversion of L-phenylalanine to trans-cinnamic acid is monitored by measuring the increase in absorbance at 290 nm, the absorption maximum of trans-cinnamic acid.[14]

  • Materials:

    • Enzyme Extraction Buffer: 0.1 M Tris-HCl (pH 8.8), 14 mM 2-mercaptoethanol, 3% (w/v) polyvinylpolypyrrolidone (PVPP).[14]

    • Substrate Solution: 15 mM L-phenylalanine in 0.1 M Tris-HCl (pH 8.8).[14]

    • Stop Solution: 6 M HCl.[14]

    • Spectrophotometer.

  • Procedure:

    • Enzyme Extraction: Homogenize plant tissue in ice-cold extraction buffer. Centrifuge at 12,000 x g for 20 minutes at 4°C. The supernatant is the crude enzyme extract.

    • Assay Mixture: In a microcentrifuge tube, combine 700 µL of 0.1 M Tris-HCl (pH 8.8) and 200 µL of 15 mM L-phenylalanine solution.

    • Reaction: Pre-incubate the assay mixture at 37°C for 5 minutes. Initiate the reaction by adding 100 µL of the enzyme extract.

    • Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

    • Termination: Stop the reaction by adding 50 µL of 6 M HCl.

    • Measurement: Centrifuge the mixture to pellet any precipitate. Measure the absorbance of the supernatant at 290 nm against a blank containing all components except the enzyme extract.

  • Calculation: Calculate the PAL activity using the molar extinction coefficient of trans-cinnamic acid (9630 M⁻¹cm⁻¹).[14] One unit of PAL activity is defined as the amount of enzyme that produces 1 µmol of trans-cinnamic acid per minute under the assay conditions.

PAL_Assay_Workflow cluster_workflow PAL Assay Workflow A Homogenize Tissue in Extraction Buffer B Centrifuge and Collect Supernatant C Prepare Assay Mixture (Buffer + L-Phenylalanine) D Pre-incubate at 37°C E Add Enzyme Extract to Start Reaction F Incubate at 37°C G Stop Reaction with HCl H Measure Absorbance at 290 nm

Protocol 2: Cinnamate-4-Hydroxylase (C4H) Activity Assay

This assay is typically performed using microsomal fractions and measures the conversion of cinnamic acid to p-coumaric acid.[7][15]

  • Principle: The activity of C4H, a membrane-bound enzyme, is determined by quantifying the product, p-coumaric acid, using High-Performance Liquid Chromatography (HPLC).

  • Materials:

    • Microsome Isolation Buffer: e.g., 0.1 M potassium phosphate (B84403) (pH 7.6), 1 mM EDTA, 10 mM 2-mercaptoethanol, 5% (w/v) PVPP.

    • Reaction Buffer: 50 mM potassium phosphate (pH 7.6).

    • Substrate: 10 µM trans-cinnamic acid.

    • Cofactor: 1 mM NADPH.

    • Stop Solution: Concentrated HCl.

    • Ethyl acetate (B1210297) for extraction.

    • HPLC system with a C18 column.

  • Procedure:

    • Microsome Preparation: Homogenize plant tissue in ice-cold isolation buffer. Perform differential centrifugation to isolate the microsomal fraction. Resuspend the microsomal pellet in reaction buffer.

    • Assay Mixture: In a glass tube, combine 1 mg of microsomal protein, reaction buffer, and 10 µM trans-cinnamic acid.

    • Reaction: Pre-incubate at 25°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH.

    • Incubation: Incubate at 25°C for 15 minutes with gentle shaking.

    • Termination and Extraction: Stop the reaction with 10 µL of concentrated HCl. Extract the product with ethyl acetate.

    • Quantification: Evaporate the ethyl acetate, resuspend the residue in methanol, and analyze by HPLC to quantify the p-coumaric acid formed.

  • Calculation: Determine the amount of p-coumaric acid produced by comparing the peak area to a standard curve. C4H activity is expressed as pmol or nmol of product formed per mg of protein per minute.

Protocol 3: 4-Coumarate:CoA Ligase (4CL) Activity Assay

This is a continuous spectrophotometric assay that monitors the formation of p-coumaroyl-CoA.[1][16]

  • Principle: The formation of the thioester bond in p-coumaroyl-CoA results in a product with a distinct absorbance maximum at 333 nm. The rate of increase in absorbance is directly proportional to 4CL activity.[1]

  • Materials:

    • Reaction Buffer: 0.1 M potassium phosphate (pH 7.5).

    • Substrate: 0.5 mM p-coumaric acid.

    • Cofactors: 2.5 mM ATP, 2.5 mM MgCl₂, 1 mM DTT.

    • Coenzyme A (CoA): 0.3 mM.

    • Spectrophotometer.

  • Procedure:

    • Enzyme Extraction: Prepare a crude or purified enzyme extract from plant tissue.

    • Assay Mixture: In a quartz cuvette, combine the reaction buffer, p-coumaric acid, ATP, MgCl₂, and DTT. Add the enzyme extract.

    • Reaction: Initiate the reaction by adding CoA.

    • Measurement: Immediately place the cuvette in the spectrophotometer and monitor the increase in absorbance at 333 nm for 5-10 minutes.

  • Calculation: Calculate the 4CL activity using the molar extinction coefficient of p-coumaroyl-CoA (typically ~21,000 M⁻¹cm⁻¹). One unit of 4CL activity is defined as the amount of enzyme that produces 1 µmol of p-coumaroyl-CoA per minute.

Protocol 4: Cinnamoyl-CoA Reductase (CCR) Activity Assay

This spectrophotometric assay measures the consumption of NADPH during the reduction of p-coumaroyl-CoA.[5][10]

  • Principle: The activity of CCR is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺.

  • Materials:

    • Reaction Buffer: e.g., 100 mM Tris-HCl (pH 7.5).

    • Substrate: 50 µM p-coumaroyl-CoA.

    • Cofactor: 0.2 mM NADPH.

    • Spectrophotometer.

  • Procedure:

    • Enzyme Extraction: Prepare a crude or purified enzyme extract.

    • Assay Mixture: In a cuvette, combine the reaction buffer and NADPH.

    • Reaction: Add the enzyme extract and equilibrate. Initiate the reaction by adding p-coumaroyl-CoA.

    • Measurement: Monitor the decrease in absorbance at 340 nm for 5-10 minutes.

  • Calculation: Calculate the CCR activity using the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹). One unit of CCR activity is defined as the amount of enzyme that oxidizes 1 µmol of NADPH per minute.

Protocol 5: Cinnamyl Alcohol Dehydrogenase (CAD) Activity Assay

This assay measures the oxidation of this compound to p-coumaraldehyde, monitoring the production of NADPH.[11][17]

  • Principle: The reverse reaction of CAD is assayed by monitoring the increase in absorbance at 340 nm due to the reduction of NADP⁺ to NADPH.

  • Materials:

    • Reaction Buffer: 50 mM Tris-HCl (pH 7.5).

    • Substrate: 0.1 mM this compound.

    • Cofactor: 0.5 mM NADP⁺.

    • Spectrophotometer.

  • Procedure:

    • Enzyme Extraction: Prepare a crude or purified enzyme extract.

    • Assay Mixture: In a cuvette, combine the reaction buffer, this compound, and NADP⁺.

    • Reaction: Add the enzyme extract to initiate the reaction.

    • Measurement: Monitor the increase in absorbance at 340 nm for 5-10 minutes.

  • Calculation: Calculate the CAD activity using the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹). One unit of CAD activity is defined as the amount of enzyme that produces 1 µmol of NADPH per minute.

Regulatory Networks

The biosynthesis of this compound is tightly regulated at multiple levels, including transcriptional control, post-transcriptional modifications, and metabolic feedback, ensuring that its production is coordinated with the plant's developmental and environmental needs.

Transcriptional Regulation

The expression of genes encoding the enzymes of the phenylpropanoid pathway is coordinately regulated by a complex network of transcription factors, primarily from the MYB and NAC families.[9][10][14][18][19][20][21]

  • MYB Transcription Factors: These proteins are key regulators of secondary cell wall formation and lignin biosynthesis.[9][10][14][18][21]

    • Activators: MYB46 and MYB83 act as master switches, activating a cascade of downstream transcription factors, including MYB58 and MYB63, which directly bind to AC elements in the promoters of lignin biosynthetic genes (PAL, C4H, 4CL, CCR, CAD) and activate their expression.[14][19][22]

    • Repressors: Other MYB proteins, such as MYB4 and MYB32, act as transcriptional repressors, providing a mechanism for negative feedback regulation.[14]

  • NAC Transcription Factors: Members of the NAC (NAM, ATAF1/2, CUC2) domain family, such as SND1 (SECONDARY WALL-ASSOCIATED NAC DOMAIN PROTEIN 1), are higher-level regulators that activate the expression of MYB transcription factors like MYB46.[19]

Transcriptional_Regulation cluster_regulators Transcriptional Regulators cluster_genes Biosynthetic Genes SND1 SND1 (NAC) MYB46_83 MYB46/MYB83 SND1->MYB46_83 MYB58_63 MYB58/MYB63 (Activators) MYB46_83->MYB58_63 PAL PAL MYB58_63->PAL C4H C4H MYB58_63->C4H FourCL 4CL MYB58_63->FourCL CCR CCR MYB58_63->CCR CAD CAD MYB58_63->CAD MYB4_32 MYB4/MYB32 (Repressors) MYB4_32->PAL MYB4_32->C4H MYB4_32->FourCL MYB4_32->CCR MYB4_32->CAD

Signaling Pathways

Upstream signaling cascades, including those involving mitogen-activated protein kinases (MAPKs) and phytohormones, integrate environmental and developmental cues to modulate the activity of the transcriptional regulators of the phenylpropanoid pathway.[7][23]

  • MAPK Signaling: MAPK cascades are activated in response to various stresses, such as pathogen attack, and have been shown to be enriched in transcriptomic studies of plants with enhanced resistance. This suggests a role for MAPK pathways in upregulating phenylpropanoid biosynthesis for defense purposes.[23]

  • Phytohormone Signaling: Plant hormones such as auxins, gibberellins, and abscisic acid (ABA) are known to influence lignin biosynthesis. For example, drought-induced ABA signaling can lead to the activation of MYB transcription factors, resulting in increased lignin deposition.[7][19]

Signaling_Pathways cluster_signals Upstream Signals cluster_transduction Signal Transduction cluster_tfs Transcription Factors cluster_output Cellular Response Stress Biotic/Abiotic Stress MAPK MAPK Cascade Stress->MAPK Hormones Phytohormones (e.g., ABA) Hormone_Receptors Hormone Receptors Hormones->Hormone_Receptors MYB_NAC MYB/NAC TFs MAPK->MYB_NAC Hormone_Receptors->MYB_NAC Gene_Expression Biosynthetic Gene Expression MYB_NAC->Gene_Expression pCA_Biosynthesis This compound Biosynthesis Gene_Expression->pCA_Biosynthesis

Conclusion

The biosynthesis of this compound is a well-defined yet intricately regulated metabolic pathway of fundamental importance to plant biology. The systematic study of its constituent enzymes and regulatory networks continues to provide valuable insights for the targeted manipulation of plant metabolic pathways. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to further unravel the complexities of phenylpropanoid metabolism and leverage this knowledge for applications in biotechnology, agriculture, and medicine. Future research will likely focus on the spatiotemporal organization of this pathway within the cell, the role of metabolic channeling in enhancing efficiency, and the fine-tuning of regulatory networks for the optimized production of desired downstream products.

References

The Phenylpropanoid Pathway: A Technical Guide to the Biosynthesis of p-Coumaryl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The phenylpropanoid pathway is a complex and vital network of biochemical reactions in plants, responsible for the synthesis of a vast array of secondary metabolites. These compounds, including lignin (B12514952), flavonoids, and coumarins, are crucial for structural support, defense against pathogens, and protection from UV radiation.[1] A central branch of this pathway leads to the production of monolignols, the primary building blocks of lignin. This technical guide provides an in-depth exploration of the core enzymatic steps involved in the biosynthesis of p-coumaryl alcohol, one of the three principal monolignols. It details the key enzymes, presents available quantitative data, outlines experimental protocols for pathway analysis, and visualizes the process through structured diagrams.

Core Biosynthetic Pathway from Phenylalanine to this compound

The biosynthesis of this compound begins with the aromatic amino acid L-phenylalanine, which is channeled from primary metabolism. A series of five core enzymatic reactions sequentially modifies the molecule to produce the target alcohol.[2] In some organisms, particularly grasses, an alternative starting point is L-tyrosine, which can be directly converted to p-coumaric acid, bypassing the first two steps of the canonical pathway.[1]

The central pathway involves the following sequential conversions:

  • Phenylalanine → trans-Cinnamic Acid: Catalyzed by Phenylalanine Ammonia-Lyase (PAL) , this initial step involves the non-oxidative deamination of L-phenylalanine.[1] This reaction is a critical regulatory point, committing carbon flux to the phenylpropanoid pathway.[1]

  • trans-Cinnamic Acid → p-Coumaric Acid: Catalyzed by Cinnamate 4-Hydroxylase (C4H) , a cytochrome P450-dependent monooxygenase. This enzyme hydroxylates cinnamic acid at the para (4th) position of the aromatic ring.[3][4]

  • p-Coumaric Acid → p-Coumaroyl-CoA: Catalyzed by 4-Coumarate:CoA Ligase (4CL) . This enzyme activates p-coumaric acid by forming a high-energy thioester bond with Coenzyme A (CoA), requiring ATP.[5] 4CL is a key branch-point enzyme, as its product can be directed towards either lignin or flavonoid biosynthesis.[6]

  • p-Coumaroyl-CoA → p-Coumaraldehyde: Catalyzed by Cinnamoyl-CoA Reductase (CCR) . This is the first committed step specific to the monolignol branch. CCR reduces the CoA thioester to an aldehyde using NADPH as a reductant.[7][8]

  • p-Coumaraldehyde → this compound: Catalyzed by Cinnamyl Alcohol Dehydrogenase (CAD) . In the final step, the aldehyde is reduced to its corresponding alcohol, again utilizing NADPH.[9][10]

Following its synthesis in the cytoplasm, this compound is transported to the cell wall for polymerization into lignin.[11]

Phenylpropanoid_Pathway cluster_main_path Core Biosynthetic Pathway cluster_inputs Cofactors Phe L-Phenylalanine Cin trans-Cinnamic Acid Phe->Cin PAL Cou p-Coumaric Acid Cin->Cou C4H CouCoA p-Coumaroyl-CoA Cou->CouCoA 4CL CouAld p-Coumaraldehyde CouCoA->CouAld CCR CouAlc This compound CouAld->CouAlc CAD ATP ATP ATP->CouCoA CoA CoA CoA->CouCoA NADPH1 NADPH NADPH1->CouAld NADPH2 NADPH NADPH2->CouAlc Experimental_Workflow cluster_extraction 1. Enzyme Extraction cluster_assay 2. Spectrophotometric Assay cluster_analysis 3. Data Analysis homogenize Homogenize Tissue in Ice-Cold Buffer centrifuge Centrifuge (10,000 x g, 4°C) homogenize->centrifuge supernatant Collect Supernatant (Crude Enzyme Extract) centrifuge->supernatant start_reaction Add Enzyme Extract supernatant->start_reaction mix Prepare Reaction Mix (Buffer + L-Phenylalanine) incubate Pre-incubate at 37°C mix->incubate incubate->start_reaction measure Monitor Absorbance at 290 nm start_reaction->measure plot Plot Absorbance vs. Time measure->plot calculate Calculate Rate (ΔA/min) plot->calculate activity Determine Specific Activity calculate->activity

References

An In-depth Technical Guide to the Natural Sources, Occurrence, and Analysis of p-Coumaryl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

p-Coumaryl alcohol, a primary monolignol, is a fundamental precursor to lignin (B12514952) and a key intermediate in the biosynthesis of various phenylpropanoids in plants. Its occurrence and concentration in plant biomass are of significant interest to researchers in fields ranging from biofuel production to pharmacology due to its role in cell wall structure and its potential as a bioactive compound. This technical guide provides a comprehensive overview of the natural sources and occurrence of this compound, details its biosynthetic pathway, and presents established experimental protocols for its extraction and quantification.

Natural Sources and Occurrence of this compound

This compound is ubiquitously found in the plant kingdom as one of the three main monolignols, alongside coniferyl alcohol and sinapyl alcohol, that polymerize to form lignin. Lignin provides structural integrity to plant cell walls. The proportion of this compound-derived p-hydroxyphenyl (H) units in the lignin polymer varies significantly across different plant taxa, tissues, and developmental stages.

Lignocellulosic Biomass:

  • Grasses (Poaceae): Grasses are a significant source of this compound. Their lignin is characterized by a higher proportion of H-units compared to hardwoods and softwoods. For example, switchgrass (Panicum virgatum) and maize (Zea mays) stover contain notable amounts of this compound incorporated into their lignin structure.

  • Softwoods (Gymnosperms): Softwood lignin is primarily composed of guaiacyl (G) units derived from coniferyl alcohol, with smaller amounts of H-units. Pine (Pinus sp.) is a representative example.

  • Hardwoods (Angiosperms): Hardwood lignin is typically rich in syringyl (S) units from sinapyl alcohol and G-units, with generally low levels of H-units. Poplar (Populus sp.) is a commonly studied hardwood.

Food Sources:

While present in the structural components of many edible plants, this compound itself is not typically consumed in significant quantities as a free monomer. However, its derivatives and related phenylpropanoids are found in various foods. Some plants reported to contain this compound or its derivatives include:

  • Ginseng (Panax ginseng)

  • Lemon balm (Melissa officinalis)

  • Red raspberry (Rubus idaeus)

  • Feijoa (Acca sellowiana)[1]

  • Lesser galangal (Alpinia officinarum)[2]

  • Potato (Solanum tuberosum)[3]

Quantitative Data on this compound Occurrence

Direct quantitative data for free this compound in plant tissues is scarce as it is rapidly incorporated into lignin. Therefore, its occurrence is more commonly reported as the proportion of p-hydroxyphenyl (H) units within the lignin polymer. The following table summarizes the relative abundance of H-lignin in various plant sources.

Plant SourcePlant TypeH-Lignin Content (% of total lignin monomers)Reference
Poplar (Populus sp.)Hardwood1.1%[4]
Pine (Pinus sp.)SoftwoodIncreased levels in CAD-deficient mutants[3]
Switchgrass (Panicum virgatum)Grass26% (average of p-hydroxylphenyl units)[5]
Maize (Zea mays) stoverGrassVaries among genotypes[6][7]

Note: The values presented are indicative and can vary based on the specific species, cultivar, growth conditions, and analytical method used.

Biosynthesis of this compound: The Phenylpropanoid Pathway

This compound is synthesized via the phenylpropanoid pathway, a major route for the production of a wide array of plant secondary metabolites. The pathway starts with the amino acid phenylalanine.

The key enzymatic steps leading to the synthesis of this compound are:

  • Phenylalanine Ammonia-Lyase (PAL): Deaminates L-phenylalanine to form cinnamic acid.

  • Cinnamate 4-Hydroxylase (C4H): Hydroxylates cinnamic acid to produce p-coumaric acid.

  • 4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.

  • Cinnamoyl-CoA Reductase (CCR): Reduces p-coumaroyl-CoA to p-coumaraldehyde (B1217632).

  • Cinnamyl Alcohol Dehydrogenase (CAD): Reduces p-coumaraldehyde to this compound.

p_Coumaryl_Alcohol_Biosynthesis Phenylalanine Phenylalanine Cinnamic_Acid Cinnamic_Acid Phenylalanine->Cinnamic_Acid PAL p_Coumaric_Acid p_Coumaric_Acid Cinnamic_Acid->p_Coumaric_Acid C4H p_Coumaroyl_CoA p_Coumaroyl_CoA p_Coumaric_Acid->p_Coumaroyl_CoA 4CL p_Coumaraldehyde p_Coumaraldehyde p_Coumaroyl_CoA->p_Coumaraldehyde CCR p_Coumaryl_Alcohol p_Coumaryl_Alcohol p_Coumaraldehyde->p_Coumaryl_Alcohol CAD

Biosynthesis of this compound.

Experimental Protocols

The quantification of this compound, primarily as a constituent of lignin, involves the degradation of the polymer followed by chromatographic analysis of the resulting monomers.

Thioacidolysis followed by Gas Chromatography-Mass Spectrometry (GC-MS)

Thioacidolysis is a chemical degradation method that specifically cleaves the β-O-4 aryl ether linkages in lignin, releasing the constituent monolignols as thioethylated derivatives.

Workflow:

Thioacidolysis_Workflow Sample_Prep Sample Preparation (Drying, Grinding) Thioacidolysis_Reaction Thioacidolysis Reaction Sample_Prep->Thioacidolysis_Reaction Extraction Extraction of Monomers Thioacidolysis_Reaction->Extraction Derivatization Silylation (e.g., with BSTFA) Extraction->Derivatization GCMS_Analysis GC-MS Analysis Derivatization->GCMS_Analysis Data_Analysis Data Analysis and Quantification GCMS_Analysis->Data_Analysis

References

Physical and chemical properties of p-Coumaryl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Coumaryl alcohol, a monolignol derived from the phenylpropanoid pathway, is a fundamental building block of lignin (B12514952) in the plant kingdom.[1][2] Its chemical structure, featuring a C6-C3 carbon skeleton, makes it a significant precursor to a wide array of natural products with diverse biological activities. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis, extraction, and analysis, and a visualization of its biosynthetic pathway.

Physical and Chemical Properties

This compound is a white to off-white solid at room temperature.[3] Its core structure consists of a phenol (B47542) ring substituted with a 3-hydroxy-1-propenyl group. The presence of both a hydroxylated aromatic ring and an allylic alcohol functional group dictates its chemical reactivity and physical characteristics.

Table 1: General and Physical Properties of this compound
PropertyValueSource(s)
Molecular Formula C₉H₁₀O₂[1][3][4][5]
Molecular Weight 150.17 g/mol [1][4][5]
Appearance White to Off-White Solid[3]
Melting Point 124 °C[5][6]
Boiling Point 323.5 °C (Predicted)[4][5][6]
Density 1.188 g/cm³ (Predicted)[3][5][6]
Flash Point 162.7 °C[4][6]
pKa 9.95 ± 0.30 (Predicted)[5]
Table 2: Solubility and Spectral Data of this compound
PropertyDetailsSource(s)
Solubility Slightly soluble in DMSO and Methanol. Soluble in Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[5][7]
UV-Vis Spectroscopy S₀-S₁ origin at approximately 32,640 cm⁻¹ in jet-cooled conditions.[8]
Infrared (IR) Spectroscopy OH stretch fundamental of the hydroxyl group at 3599 cm⁻¹.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR data are available. Data in DMSO-d₆ shows characteristic peaks for aromatic, vinylic, and aliphatic protons and carbons.[9][10]
Mass Spectrometry (MS) GC-MS and LC-MS data available, with characteristic fragmentation patterns.[11][12]

Signaling Pathway: Phenylpropanoid Biosynthesis

This compound is synthesized in plants via the phenylpropanoid pathway, a major route for the biosynthesis of a wide variety of secondary metabolites. This pathway starts with the amino acid phenylalanine.

Phenylpropanoid_Pathway Phe L-Phenylalanine Cin Cinnamic Acid Phe->Cin   pCoumaric p-Coumaric Acid Cin->pCoumaric   pCoumaroylCoA p-Coumaroyl-CoA pCoumaric->pCoumaroylCoA   pCoumaraldehyde p-Coumaraldehyde pCoumaroylCoA->pCoumaraldehyde   pCoumarylOH This compound pCoumaraldehyde->pCoumarylOH   Lignin Lignin (H-units) pCoumarylOH->Lignin   PAL PAL PAL->Phe C4H C4H C4H->Cin _4CL 4CL _4CL->pCoumaric CCR CCR CCR->pCoumaroylCoA CAD CAD CAD->pCoumaraldehyde Peroxidases Peroxidases/ Laccases Peroxidases->pCoumarylOH Extraction_Analysis_Workflow PlantMaterial Dried Plant Material Grinding Grinding PlantMaterial->Grinding Extraction Solvent Extraction (70% Ethanol) Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporator) Filtration->Concentration CrudeExtract Crude Extract Concentration->CrudeExtract Purification Purification (LLE/Column Chromatography) CrudeExtract->Purification PureCompound Pure this compound Purification->PureCompound Analysis Analysis (HPLC/GC-MS) PureCompound->Analysis Data Quantitative Data Analysis->Data

References

Function of p-Coumaryl Alcohol as a Primary Monolignol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of p-coumaryl alcohol's function as a primary monolignol in the biosynthesis and structure of lignin (B12514952). It details the biosynthetic pathway, its incorporation into the lignin polymer to form p-hydroxyphenyl (H) units, and the subsequent impact on lignin's physicochemical properties. This document includes quantitative data on lignin composition across various plant taxa and provides detailed protocols for key experimental methodologies used in lignin characterization.

Introduction

Lignin is a complex aromatic polymer essential for the structural integrity of terrestrial plants, providing mechanical support, hydrophobicity to the vascular system, and a defense against pathogens.[1][2] It is the second most abundant biopolymer on Earth and is synthesized primarily from three precursor monomers, known as monolignols: this compound, coniferyl alcohol, and sinapyl alcohol.[2][3][4]

This compound is the simplest of the three, lacking any methoxy (B1213986) group substitutions on its aromatic ring.[4] Upon its enzymatic, radical-mediated polymerization in the plant cell wall, it gives rise to p-hydroxyphenyl (H) units within the lignin polymer.[5][6] While coniferyl alcohol (guaiacyl, G units) and sinapyl alcohol (syringyl, S units) are often more abundant, the incorporation of this compound and the resulting H-units has significant and distinct effects on the structure, reactivity, and degradability of the lignin polymer.[7][8][9] Understanding the function of this compound is therefore critical for applications ranging from biofuel production, where lignin recalcitrance is a major hurdle, to the development of novel biomaterials and pharmaceuticals.[10]

Biosynthesis of this compound

This compound is synthesized via the phenylpropanoid pathway, a complex metabolic network that converts the amino acid L-phenylalanine into a wide array of secondary metabolites.[1][5] The pathway begins with the deamination of L-phenylalanine and proceeds through a series of enzymatic reactions to produce p-coumaroyl-CoA, a critical branching point intermediate.[1][5] From this point, a specific branch of the pathway leads to the formation of this compound.

The key enzymatic steps are:

  • Phenylalanine Ammonia-Lyase (PAL): Catalyzes the non-oxidative deamination of L-phenylalanine to cinnamic acid.[11]

  • Cinnamate 4-Hydroxylase (C4H): Hydroxylates cinnamic acid to form p-coumaric acid.[11]

  • 4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.[5][12]

  • Cinnamoyl-CoA Reductase (CCR): Catalyzes the NADPH-dependent reduction of p-coumaroyl-CoA to p-coumaraldehyde (B1217632).[5][12]

  • Cinnamyl Alcohol Dehydrogenase (CAD): Performs the final reduction of p-coumaraldehyde to this compound, also an NADPH-dependent reaction.[1][5]

In some plants, particularly monocots, an alternative "bypass" route exists where Tyrosine Ammonia-Lyase (TAL) can directly convert L-tyrosine to p-coumaric acid.[5][11]

p_Coumaryl_Alcohol_Biosynthesis Biosynthesis of this compound via the Phenylpropanoid Pathway L_Phe L-Phenylalanine Cinnamic_Acid Cinnamic Acid L_Phe->Cinnamic_Acid PAL p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid C4H p_Coumaroyl_CoA p-Coumaroyl-CoA (Key Intermediate) p_Coumaric_Acid->p_Coumaroyl_CoA 4CL p_Coumaraldehyde p-Coumaraldehyde p_Coumaroyl_CoA->p_Coumaraldehyde CCR Other_Products Flavonoids, Stilbenoids, etc. p_Coumaroyl_CoA->Other_Products p_Coumaryl_Alcohol This compound (H-Monolignol) p_Coumaraldehyde->p_Coumaryl_Alcohol CAD L_Tyr L-Tyrosine L_Tyr->p_Coumaric_Acid TAL (in some species)

Biosynthesis of this compound.

Incorporation into the Lignin Polymer

Once synthesized in the cytosol, this compound is transported to the cell wall.[3] There, it undergoes oxidative polymerization, a process initiated by cell wall-bound enzymes such as peroxidases and laccases.[2][10] These enzymes catalyze a one-electron oxidation of the monolignol's phenolic hydroxyl group, generating a phenoxy radical.[13] This radical is delocalized across the molecule through resonance.

The polymerization proceeds via radical-radical coupling. A monolignol radical can couple with another monolignol radical or, more commonly, with the radical at the phenolic end of a growing lignin polymer chain.[13] This process, known as "end-wise" polymerization, extends the lignin chain. The incorporation of this compound results in the formation of p-hydroxyphenyl (H) units in the polymer, linked by a variety of stable ether (e.g., β-O-4) and carbon-carbon (e.g., β-5, 5-5) bonds.[4][6]

Lignin_Polymerization Incorporation of this compound into Lignin pCA This compound (in cytosol) pCA_wall This compound (in cell wall) pCA->pCA_wall Transport pCA_radical This compound Radical pCA_wall->pCA_radical New_Lignin Extended Lignin Polymer (with new H-unit) pCA_radical->New_Lignin Radical Coupling Lignin_polymer Growing Lignin Polymer (Phenolic End) Lignin_radical Lignin Polymer Radical Lignin_polymer->Lignin_radical Lignin_radical->New_Lignin Enzymes Peroxidases Laccases Enzymes->pCA_radical Oxidation Enzymes->Lignin_radical

Lignin Polymerization Workflow.

Functional Impact on Lignin Structure

The inclusion of H-units derived from this compound has distinct consequences for the final structure and properties of the lignin polymer.

  • Reduced Cross-Linking: The C5 position on the aromatic ring of H-units is unsubstituted, unlike in G-units (C5-H) and S-units (C5-OCH₃). The lack of a methoxy group at C5 makes this position more susceptible to radical coupling reactions, potentially leading to more condensed, carbon-carbon linked structures. However, quantum mechanical calculations and experimental data from synthetic lignin polymers (Dehydrogenation Polymers, or DHPs) suggest that this compound is highly reactive and can act as a "capping" agent that terminates polymer chain elongation.[7][8] This can result in lignin with a lower overall molecular weight.[14]

  • Polymer Segregation: Studies on DHPs synthesized with varying ratios of H, G, and S monomers have shown that at higher concentrations, this compound tends to self-polymerize, forming clusters of H-rich lignin that are segregated from G- or S/G-rich regions.[7][8][15]

  • Altered Extractability: The structural changes induced by H-units, such as lower molecular weight and potentially fewer β-O-4 ether linkages, can alter the solubility and extractability of lignin from the cell wall.[14] This has significant implications for biomass processing, as lignin with a higher H-unit content may be more amenable to certain chemical pretreatments.

Data Presentation: Lignin Composition

The relative abundance of H, G, and S monolignols varies significantly between major plant groups, which is a key determinant of lignin structure.[4][16][17]

Table 1: Typical Monolignol Composition (% of total units) in Lignin from Different Plant Types.

Plant Type p-Hydroxyphenyl (H) Guaiacyl (G) Syringyl (S) Typical S/G Ratio
Softwoods (Gymnosperms) < 5% > 95% Trace ~0
Hardwoods (Angiosperms) < 5% 25 - 50% 45 - 75% 1.5 - 3.0

| Grasses (Monocots) | 5 - 35% | 35 - 80% | 20 - 55% | 0.5 - 1.0 |

Data compiled from multiple sources.[4][16][17][18][19][20] Note that values can vary significantly based on species, tissue type, and environmental conditions.[16][21]

Key Experimental Protocols

The study of monolignol function relies on a suite of analytical techniques to synthesize model polymers and characterize native lignin structure.

Synthesis of Dehydrogenation Polymers (DHPs) via Zutropfverfahren Method

This method simulates the "end-wise" polymerization of lignin in planta by maintaining a low and steady concentration of monolignol radicals.[22][23]

Objective: To synthesize an artificial lignin polymer (in vitro) for structural and reactivity studies.

Materials:

  • Monolignols (p-coumaryl, coniferyl, sinapyl alcohols)

  • Horseradish Peroxidase (HRP)

  • Hydrogen Peroxide (H₂O₂) solution (e.g., 0.025 M)

  • Potassium phosphate (B84403) buffer (pH 6.5)

  • Syringe pump

Protocol:

  • Reaction Setup: Prepare a solution of horseradish peroxidase in the phosphate buffer within a reaction vessel, stirred continuously.

  • Monomer Preparation: Dissolve the desired monolignol(s) in a small amount of a suitable solvent (e.g., ethanol (B145695) or acetone) and then dilute into the phosphate buffer to create a stock solution.[8] Prepare a separate solution of H₂O₂.

  • Slow Addition (Zutropfverfahren): Using two separate syringe pumps, slowly and simultaneously add the monolignol solution and the H₂O₂ solution to the stirred HRP solution over an extended period (e.g., 24-48 hours).[8][22] The slow addition rate is critical to favor polymer chain elongation over monomer-monomer coupling.[23]

  • Polymer Recovery: After the addition is complete, continue stirring for an additional period (e.g., 12-24 hours). The DHP will precipitate out of the solution.

  • Purification: Collect the precipitated DHP by centrifugation. Wash the polymer sequentially with water to remove residual buffer and enzymes, and then freeze-dry the purified DHP.[23]

Derivatization Followed by Reductive Cleavage (DFRC)

DFRC is a chemical degradation method that selectively cleaves β-O-4 ether linkages, releasing monomeric units for quantification by Gas Chromatography (GC).[24][25]

Objective: To quantify the monomeric composition of lignin by cleaving β-aryl ether bonds.

Reagents:

  • Acetyl bromide (AcBr) in acetic acid (20:80 v/v for cell wall samples).[10]

  • Acidic reduction solvent: dioxane/acetic acid/water (5:4:1 v/v/v).[24]

  • Zinc dust.

  • Acetylation reagent: acetic anhydride/pyridine (1:1 v/v).[24]

  • Internal standard (e.g., tetracosane) for GC quantification.

Protocol:

  • Derivatization: To ~5-10 mg of dried biomass or isolated lignin in a flask, add 2.5 mL of the AcBr/acetic acid solution. Stir the mixture at 50°C for 2.5-3 hours to dissolve the cell wall and derivatize the lignin.[13][24]

  • Solvent Removal: Remove the solvent and excess reagent completely by rotary evaporation or under a stream of nitrogen.

  • Reductive Cleavage: Dissolve the residue in the acidic reduction solvent. Add excess zinc dust (~50 mg) and stir vigorously for 30-40 minutes at room temperature.[10][24] This step cleaves the β-bromo ether intermediates formed in step 1.

  • Work-up: Quench the reaction with water and extract the products into an organic solvent (e.g., dichloromethane). Dry the organic phase over anhydrous sulfate (B86663) and remove the solvent.

  • Acetylation & Analysis: Acetylate the residue using the acetic anhydride/pyridine reagent. After removing the acetylation reagents, dissolve the final products (4-acetoxycinnamyl acetates) in a known volume of solvent containing the internal standard and analyze by GC-MS.[24]

2D Heteronuclear Single Quantum Coherence (HSQC) NMR Spectroscopy

2D HSQC NMR is a powerful, non-destructive technique that provides detailed structural information on lignin's inter-unit linkages and monomer composition without degrading the polymer.[5][26]

Objective: To identify and quantify the relative abundance of different lignin substructures (H, G, S units and various linkages).

Protocol:

  • Sample Preparation: Weigh approximately 40-90 mg of isolated, thoroughly dried lignin.[1][5][7]

  • Dissolution: Dissolve the lignin sample in 0.5-0.6 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).[2][5] Vortex until fully dissolved; gentle heating can be applied if necessary.

  • NMR Tube Transfer: Transfer the clear solution into a 5 mm NMR tube.

  • Data Acquisition: Acquire the 2D HSQC spectrum on an NMR spectrometer (e.g., 400-600 MHz) using a standard pulse program for HSQC.[2][7]

  • Data Processing and Analysis: Process the acquired data using appropriate software. Reference the spectrum to the DMSO solvent peak (δC/δH at approximately 39.5/2.50 ppm).[5]

  • Interpretation: Identify cross-peaks corresponding to specific ¹H-¹³C correlations for H, G, and S units, as well as characteristic inter-unit linkages (β-O-4, β-5, β-β, etc.), by comparing with established chemical shift data from the literature.

  • Quantification: Integrate the volumes of the relevant cross-peaks. The relative abundance of each substructure can be calculated as a percentage of the total integrated area of the aromatic units or specific side-chain units.[5]

Conclusion

This compound, while often a minor component compared to coniferyl and sinapyl alcohols, plays a crucial and distinct role in lignification. Its biosynthesis is tightly integrated into the phenylpropanoid pathway, and its incorporation leads to the formation of p-hydroxyphenyl (H) units in the lignin polymer. The presence of these H-units influences the polymer's final architecture, often resulting in lower molecular weights and altered chemical reactivity. For researchers in biomass conversion, understanding and potentially manipulating the H-lignin content offers a strategy to reduce biomass recalcitrance. For professionals in drug development and materials science, the unique structural motifs and properties imparted by this compound provide a basis for designing novel bio-based polymers and exploring the bioactivity of lignin-derived compounds.

References

A Technical Guide to the Role of p-Coumaryl Alcohol in Lignin and Lignan Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

p-Coumaryl alcohol, a simple phenylpropanoid-derived monolignol, represents a critical branching point in the secondary metabolism of terrestrial plants. It serves as the fundamental precursor to p-hydroxyphenyl (H) units in the complex lignin (B12514952) polymer and is a building block for various lignans (B1203133).[1] Lignin provides essential structural integrity to the plant cell wall, enabling upright growth and facilitating water transport, while lignans are a diverse class of diphenolic compounds with significant roles in plant defense and notable pharmacological activities, including anticancer and antioxidant properties.[2][3] Understanding the precise biosynthetic fate of this compound is paramount for applications ranging from improving biomass digestibility for biofuels to the discovery and synthesis of novel therapeutic agents.

This technical guide provides an in-depth exploration of the biosynthesis of this compound and its divergent roles in the formation of lignin and lignans. It includes quantitative data on enzyme kinetics and lignin composition, detailed experimental protocols for analysis, and pathway diagrams to elucidate the complex biochemical relationships.

Biosynthesis of this compound: The Phenylpropanoid Pathway

The journey to this compound begins with the aromatic amino acid L-phenylalanine, which enters the general phenylpropanoid pathway. A series of enzymatic steps converts phenylalanine into 4-coumaroyl-CoA, a key activated intermediate. Subsequent reductive steps yield this compound.[4] This pathway is foundational for producing all three major monolignols: p-coumaryl, coniferyl, and sinapyl alcohols, which give rise to the H, guaiacyl (G), and syringyl (S) units of lignin, respectively.[5][6]

The core enzymatic sequence leading to this compound is as follows:

  • Phenylalanine Ammonia-Lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.[4]

  • Cinnamate-4-Hydroxylase (C4H): Hydroxylates cinnamic acid to form p-coumaric acid.[7]

  • 4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid with Coenzyme A to produce p-coumaroyl-CoA.[4]

  • Cinnamoyl-CoA Reductase (CCR): Reduces p-coumaroyl-CoA to p-coumaraldehyde (B1217632).[8]

  • Cinnamyl Alcohol Dehydrogenase (CAD): Catalyzes the final, NADPH-dependent reduction of p-coumaraldehyde to this compound.[2][9]

In monocots like grasses, an alternative "bypass" route exists where tyrosine can be directly converted to p-coumaric acid by a bifunctional Tyrosine Ammonia Lyase (TAL).[7]

Phenylpropanoid_Pathway Phe L-Phenylalanine PAL PAL Phe->PAL Cin Cinnamic Acid C4H C4H Cin->C4H Coumaric p-Coumaric Acid FourCL 4CL Coumaric->FourCL CoumaroylCoA p-Coumaroyl-CoA CCR CCR CoumaroylCoA->CCR G_S_Units To Coniferyl & Sinapyl Alcohols (G & S Monolignols) CoumaroylCoA->G_S_Units Coumaraldehyde p-Coumaraldehyde CAD CAD Coumaraldehyde->CAD pCA This compound (H-Monolignol) PAL->Cin C4H->Coumaric FourCL->CoumaroylCoA CCR->Coumaraldehyde CAD->pCA

Caption: Biosynthesis of this compound via the Phenylpropanoid Pathway.

Role in Lignin Biosynthesis

Lignin is a complex, racemic polymer formed by the oxidative combinatorial coupling of monolignols in the cell wall.[2][10] The process is initiated by cell wall-localized oxidative enzymes, primarily class III peroxidases and laccases, which generate resonance-stabilized phenoxy radicals from the monolignol precursors.[10] These radicals then couple in a chemically controlled, non-enzymatic manner to form the growing polymer.

This compound's role in this process is to generate p-hydroxyphenyl (H) units. Key characteristics of its incorporation include:

  • Radical Formation: Peroxidases (using H₂O₂) or laccases (using O₂) oxidize this compound to create a this compound radical.[10]

  • Combinatorial Coupling: These radicals couple with other monolignol radicals or with the growing lignin polymer. The major linkages formed are β-O-4' (aryl ether), β-5' (phenylcoumaran), and β-β' (resinol) bonds.

  • H-Unit Abundance: H-units are typically a minor component of lignin, rarely exceeding 5% in most plants, but are more abundant in compression wood and grass lignins.[3][5]

  • Reactivity: Studies on the co-oxidation of this compound (p-CMA) and coniferyl alcohol (CA) suggest that p-CMA can act as a redox shuttle mediator, promoting the dimerization of CA. Dilignols with a phenolic H unit exhibit lower reactivity, suggesting that H units may act as "capping" structures that can limit the growth of the lignin polymer.

Lignin_Biosynthesis cluster_cytosol Cytosol cluster_cellwall Cell Wall (Apoplast) pCA p-Coumaryl Alcohol (H) Oxidases Peroxidases Laccases pCA->Oxidases Transport CA Coniferyl Alcohol (G) CA->Oxidases SA Sinapyl Alcohol (S) SA->Oxidases pCA_rad H• Oxidases->pCA_rad CA_rad G• Oxidases->CA_rad SA_rad S• Oxidases->SA_rad Lignin Growing Lignin Polymer (β-O-4, β-5, β-β linkages) pCA_rad->Lignin Random Radical Coupling CA_rad->Lignin Random Radical Coupling SA_rad->Lignin Random Radical Coupling Lignin->Oxidases Polymer Oxidation

Caption: Oxidative polymerization of this compound into the lignin polymer.

Role in Lignan (B3055560) Biosynthesis

In stark contrast to the random polymerization of lignin, lignan biosynthesis involves a highly controlled and stereospecific coupling of two monolignol units. This process is mediated by a special class of non-catalytic glycoproteins known as Dirigent Proteins (DIRs).

The pathway proceeds as follows:

  • Radical Generation: As in lignification, laccases or peroxidases oxidize monolignols to generate free radicals.

  • Dirigent Protein Action: A dirigent protein captures two monolignol radicals and orients them in a specific conformation within its binding site. This precise alignment dictates the outcome of the radical-radical coupling.

  • Stereospecific Coupling: The guided coupling leads to the formation of a specific lignan with a defined regiochemistry and stereochemistry (e.g., (+)-pinoresinol or (–)-pinoresinol). In the absence of a DIR, the same reaction would yield a racemic mixture of products.

While most characterized DIRs are specific for coniferyl alcohol, leading to lignans like pinoresinol, the fundamental mechanism provides a blueprint for how plants can precisely control the fate of phenoxy radicals. The resulting lignan dimers, such as those derived from this compound, can then be further modified by a suite of enzymes to produce a vast array of structurally diverse lignans.

Lignan_Biosynthesis Monolignol1 This compound Oxidase Laccase / Peroxidase Monolignol1->Oxidase Monolignol2 This compound Monolignol2->Oxidase Radical1 Radical• Oxidase->Radical1 Radical2 Radical• Oxidase->Radical2 DIR Dirigent Protein (DIR) Lignan Specific Lignan (e.g., (+)-pinoresinol) DIR->Lignan Stereospecific Coupling Radical1->DIR Racemic Racemic Mixture of Products Radical1->Racemic Non-guided Coupling Radical2->DIR Radical2->Racemic Non-guided Coupling

Caption: Dirigent protein-mediated stereospecific coupling in lignan biosynthesis.

Quantitative Data

Quantitative analysis of the enzymes and products in these pathways is crucial for metabolic engineering and drug development.

Enzyme Kinetic Parameters

The final step in monolignol biosynthesis is catalyzed by Cinnamyl Alcohol Dehydrogenase (CAD). The kinetic parameters for CAD isoforms from Sorghum bicolor demonstrate varying substrate preferences for the different monolignol precursors.

Table 1: Kinetic Parameters of Sorghum bicolor CAD Isoforms with Monolignol Precursors

Enzyme Substrate K_m (μM) k_cat (s⁻¹) k_cat/K_m (s⁻¹μM⁻¹)
SbCAD2 p-Coumaraldehyde 16.4 ± 1.2 1.1 ± 0.0 0.067
Coniferaldehyde 17.5 ± 2.2 4.3 ± 0.2 0.246
Sinapaldehyde 12.3 ± 1.1 14.2 ± 0.4 1.154
SbCAD4 p-Coumaraldehyde 20.9 ± 3.4 1.9 ± 0.1 0.091
Coniferaldehyde 15.6 ± 1.5 10.4 ± 0.3 0.667
Sinapaldehyde 12.2 ± 1.3 8.8 ± 0.3 0.721

Data sourced from a study on Sorghum bicolor CADs.[9] Note: Kinetic parameters for laccases and peroxidases with monolignol substrates are difficult to determine with classical steady-state methods due to the polymerization of the substrate and products.

Lignin Monomeric Composition

The relative abundance of H, G, and S units derived from p-coumaryl, coniferyl, and sinapyl alcohols, respectively, varies significantly across different plant taxa.

Table 2: Typical Lignin Content and Monomer Composition in Different Plant Types

Plant Type Typical Lignin Content (% dry wt) H:G:S Ratio (approx.) S/G Ratio
Gymnosperms (Softwoods) 25 - 35% ~5 : 95 : 0 Very Low (~0.04)
Angiosperms (Hardwoods) 15 - 28% ~5 : 45 : 50 0.8 - 3.8
Monocots (Grasses) 9 - 20% High H-content Variable

Data synthesized from reviews on lignin compositional variability.[3]

Experimental Protocols

Protocol 1: Lignin Monomer Composition by Thioacidolysis

Thioacidolysis is a chemical degradation method that cleaves β-O-4' ether linkages in lignin, releasing monomeric units for quantification by Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation: a. Grind plant tissue to a fine powder (e.g., 40-60 mesh). b. Perform serial solvent extractions (e.g., with water, 80% ethanol (B145695), acetone) to remove extractives.[10] c. Dry the resulting cell wall residue (CWR) by lyophilization or at 50°C.

2. Thioacidolysis Reaction: a. Weigh 2-5 mg of dry CWR into a heavy-walled glass reaction tube. b. Add an internal standard (e.g., 100 µL of 4,4′-ethylenebisphenol solution). c. Add 0.5 mL of the thioacidolysis reagent (2.5% boron trifluoride etherate and 10% ethanethiol (B150549) in dioxane). d. Purge the tube with N₂ gas, seal tightly with a Teflon-lined cap, and heat at 100°C for 4 hours. e. Cool the tube in an ice bath to stop the reaction.

3. Product Recovery and Derivatization: a. Neutralize the reaction by adding 0.2 mL of 0.4 M sodium bicarbonate. b. Extract the lignin monomers by adding 0.5 mL of water and 1 mL of dichloromethane. Vortex thoroughly. c. Centrifuge to separate phases and carefully transfer the lower organic phase to a new vial. Repeat the extraction twice. d. Evaporate the pooled organic phases to dryness under a stream of N₂. e. Silylate the dried residue by adding 50 µL of pyridine (B92270) and 50 µL of N,O-bis(trimethylsilyl)acetamide (BSTFA) and heating at 60°C for 30 minutes.

4. GC-MS Analysis: a. Inject 1 µL of the derivatized sample into a GC-MS system equipped with a suitable capillary column (e.g., HP-5MS). b. Use a temperature program to separate the H, G, and S monomers (e.g., initial 150°C, ramp to 280°C). c. Identify and quantify the trimethylsilyl (B98337) (TMS)-derivatized monomers based on their retention times and mass spectra compared to authentic standards.

Protocol 2: Lignan Extraction and HPLC Analysis

This protocol outlines a general method for the extraction and quantification of lignans from plant material.

1. Extraction: a. Air-dry and grind the plant material to a fine powder. b. Perform extraction using a suitable solvent based on lignan polarity. A common method is Soxhlet extraction or heated reflux with ethanol or acetone (B3395972) for several hours. c. For complex matrices, a sequential extraction with a non-polar solvent (e.g., hexane) followed by a polar solvent (e.g., acetone/ethanol) is recommended to separate lipophilic compounds from lignans. d. Evaporate the solvent from the extract under reduced pressure.

2. Sample Purification (if necessary): a. Redissolve the crude extract in a minimal amount of solvent. b. For complex extracts, purification by flash chromatography on a silica (B1680970) gel column may be required to isolate the lignan fraction. c. Elute with a solvent gradient (e.g., dichloromethane:ethanol) to separate compounds based on polarity.

3. HPLC Quantification: a. Dissolve the final extract or purified fraction in the mobile phase (e.g., methanol (B129727)/acetonitrile). b. Filter the sample through a 0.22 µm syringe filter before injection. c. Analyze using a High-Performance Liquid Chromatography (HPLC) system, typically with a reversed-phase C18 column. d. Use a gradient elution program with a mobile phase consisting of acidified water (A) and acetonitrile (B52724) or methanol (B). e. Detect lignans using a UV-Vis or Diode Array Detector (DAD) at a characteristic wavelength (e.g., 280 nm) or by Mass Spectrometry (MS) for higher specificity. f. Quantify specific lignans by comparing peak areas to a calibration curve generated from pure standards.

Experimental_Workflow Start Plant Material Grind Grinding / Milling Start->Grind Extract Solvent Extraction (e.g., Soxhlet) Grind->Extract Lignin_Path Lignin Analysis (Insoluble Residue) Extract->Lignin_Path Lignan_Path Lignan Analysis (Soluble Extract) Extract->Lignan_Path Thio Thioacidolysis Reaction Lignin_Path->Thio Purify Purification (e.g., Flash Chromatography) Lignan_Path->Purify Deriv Silylation (Derivatization) Thio->Deriv GCMS GC-MS Analysis Deriv->GCMS Data Data Analysis: - Monomer Ratios - Lignan Quantification GCMS->Data HPLC HPLC-UV/MS Analysis Purify->HPLC HPLC->Data

Caption: General experimental workflow for lignin and lignan analysis.

Conclusion

This compound is a linchpin metabolite, positioned at the nexus of two fundamentally different biosynthetic strategies. In lignification, it participates in a process of controlled chaos, contributing to the formation of a random, robust polymer essential for plant structure. In lignan formation, its fate is exquisitely controlled by dirigent proteins, leading to stereochemically pure dimers that form the basis for a vast library of bioactive molecules. A thorough understanding of these divergent pathways, supported by robust quantitative and analytical methods, is essential for leveraging plant biochemistry for the development of advanced biomaterials, sustainable energy, and novel pharmaceuticals.

References

An In-depth Technical Guide to p-Coumaryl Alcohol: From Chemical Identity to Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of p-coumaryl alcohol, a key monolignol in plant biology with emerging significance in biomedical research. This document details its chemical identity, physicochemical properties, biosynthesis, and known biological activities, with a focus on its anti-inflammatory potential. Experimental protocols for its synthesis and biological evaluation are also provided to support further research and development.

Chemical Identification and Properties

This compound, a phenylpropanoid, is a fundamental building block in the biosynthesis of lignin (B12514952) and other natural products. Its chemical identity is well-established, with a consistent Chemical Abstracts Service (CAS) number and a systematic IUPAC name.

The IUPAC nomenclature for this compound is 4-[(1E)-3-Hydroxyprop-1-en-1-yl]phenol .[1] It is also commonly referred to as trans-p-coumaryl alcohol, 4-hydroxycinnamyl alcohol, or paracoumaryl alcohol.[1][2][3] The corresponding CAS Number is 3690-05-9 .[3][4][5][6]

A summary of its key physicochemical properties is presented in the table below.

PropertyValueSource
CAS Number 3690-05-9[3][4][5][6]
IUPAC Name 4-[(1E)-3-Hydroxyprop-1-en-1-yl]phenol[1]
Molecular Formula C₉H₁₀O₂[4][6][7]
Molecular Weight 150.17 g/mol [3][4][6]
Melting Point 114–116 °C[8]
Boiling Point 323.5 °C[5][9]
Appearance White solid[8]

Biosynthesis of this compound: The Phenylpropanoid Pathway

This compound is synthesized in plants via the phenylpropanoid pathway, a major metabolic route that produces a wide array of phenolic compounds. The pathway begins with the amino acid phenylalanine. A series of enzymatic reactions, including deamination, hydroxylation, and reduction, leads to the formation of this compound. This monolignol then serves as a precursor for the biosynthesis of p-hydroxyphenyl (H) units in the lignin polymer.

The following diagram illustrates the core steps of the phenylpropanoid pathway leading to the synthesis of this compound.

Phenylpropanoid_Pathway Phe Phenylalanine Cin Cinnamic acid Phe->Cin PAL pCoumaric p-Coumaric acid Cin->pCoumaric C4H pCoumaroylCoA p-Coumaroyl-CoA pCoumaric->pCoumaroylCoA 4CL pCoumaraldehyde p-Coumaraldehyde pCoumaroylCoA->pCoumaraldehyde CCR pCoumarylAlcohol This compound pCoumaraldehyde->pCoumarylAlcohol CAD Lignin Lignin (H-units) pCoumarylAlcohol->Lignin Peroxidases/Laccases

Biosynthesis of this compound via the Phenylpropanoid Pathway.

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the reduction of a corresponding cinnamate (B1238496) ester. The following protocol is a generalized procedure based on established methods.

Materials:

Procedure:

  • Dissolve ethyl p-coumarate in anhydrous toluene under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of DIBAL-H to the cooled reaction mixture with stirring. The addition should be dropwise to control the reaction temperature.

  • After the addition is complete, allow the reaction to proceed at 0 °C for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench the reaction by the slow, dropwise addition of ethanol.

  • Allow the mixture to warm to room temperature.

  • Filter the mixture to remove the precipitated aluminum salts, washing the precipitate with ethyl acetate.

  • Combine the filtrate and washings and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude this compound by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure compound.

In Vitro Anti-inflammatory Activity Assay

The anti-inflammatory properties of this compound can be assessed by measuring its ability to inhibit the production of pro-inflammatory cytokines in stimulated immune cells.

Cell Line:

  • RAW 264.7 murine macrophage cell line

Materials:

  • This compound

  • Lipopolysaccharide (LPS)

  • Indomethacin (B1671933) (as a positive control)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Enzyme-Linked Immunosorbent Assay (ELISA) kits for Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6)

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound or indomethacin for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. Include a negative control group (unstimulated cells) and a vehicle control group (LPS-stimulated cells treated with the vehicle used to dissolve this compound).

  • Incubate the cells for a specified period (e.g., 24 hours).

  • Collect the cell culture supernatants.

  • Quantify the levels of TNF-α and IL-6 in the supernatants using commercial ELISA kits according to the manufacturer's instructions.

  • Calculate the percentage inhibition of cytokine production for each treatment group relative to the LPS-stimulated vehicle control.

Anti-inflammatory Signaling Pathway of this compound

Recent studies have highlighted the anti-inflammatory effects of this compound and its derivatives. One of the proposed mechanisms involves the modulation of T helper (Th) cell responses. Specifically, a derivative of this compound has been shown to suppress the production of interferon-gamma (IFN-γ), a key pro-inflammatory cytokine, in CD4+ Th cells.[3] This effect is mediated by the downregulation of the transcription factor T-bet, which is essential for IFN-γ gene expression.

The following diagram illustrates the proposed signaling pathway for the anti-inflammatory action of this compound derivatives.

Anti_inflammatory_Pathway cluster_ThCell CD4+ T helper Cell TCR T Cell Receptor Stimulation Tbet T-bet Expression TCR->Tbet IFNgamma IFN-γ Production Tbet->IFNgamma Inflammation Inflammation IFNgamma->Inflammation pCoumaryl This compound Derivative pCoumaryl->Tbet inhibits

Proposed Anti-inflammatory Mechanism of this compound Derivatives.

Conclusion

This compound is a molecule of significant interest due to its central role in plant biochemistry and its potential applications in human health. This guide has provided essential technical information for researchers and drug development professionals, including its chemical identity, biosynthetic pathway, experimental protocols, and a glimpse into its anti-inflammatory mechanisms. Further investigation into the biological activities of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

An In-Depth Technical Guide on the Biological Activities and Pharmacology of p-Coumaryl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

p-Coumaryl alcohol, a monolignol derived from the phenylpropanoid pathway in plants, is a key precursor in the biosynthesis of lignin (B12514952) and other natural products. Beyond its structural role in the plant kingdom, emerging scientific evidence has illuminated its diverse pharmacological properties, positioning it as a compound of significant interest for therapeutic applications. This technical guide provides a comprehensive overview of the known biological activities of this compound, with a focus on its antioxidant, anti-inflammatory, anticancer, and neuroprotective effects. Detailed experimental methodologies, quantitative data, and elucidated signaling pathways are presented to facilitate further research and drug development endeavors.

Introduction

This compound, also known as 4-hydroxycinnamyl alcohol, is a phenylpropanoid synthesized in plants via the shikimate pathway. It is one of the three primary monolignols, alongside coniferyl alcohol and sinapyl alcohol, that polymerize to form lignin, a complex structural polymer essential for the rigidity and integrity of plant cell walls[1]. Traditionally recognized for its role in plant biology, recent investigations have unveiled a spectrum of biological activities inherent to this compound, suggesting its potential as a bioactive compound for human health. This guide delves into the current understanding of its pharmacological profile, presenting key findings in a structured and technically detailed manner.

Biological Activities and Pharmacology

The pharmacological potential of this compound stems from its distinct chemical structure, featuring a phenolic ring that readily participates in various biochemical reactions. The following sections detail its primary biological activities.

Antioxidant Activity

The phenolic hydroxyl group in this compound's structure endows it with potent antioxidant properties. It can donate a hydrogen atom to scavenge free radicals, thereby mitigating oxidative stress, a key contributor to numerous chronic diseases.

Quantitative Data:

While specific IC50 values for DPPH and ABTS radical scavenging assays of pure this compound are not extensively reported in the readily available literature, its antioxidant capacity has been demonstrated through other means. One study reported its ability to inhibit the autoxidation of methyl linoleate, indicating its potential to prevent lipid peroxidation[2]. Further quantitative studies are required to fully characterize its radical scavenging efficacy in comparison to standard antioxidants.

Experimental Protocol: DPPH Radical Scavenging Assay (General Protocol)

This protocol provides a general framework for assessing the antioxidant activity of compounds like this compound.

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound (this compound) in a suitable solvent (e.g., methanol (B129727) or ethanol).

    • Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in the same solvent.

  • Assay Procedure:

    • In a 96-well microplate, add a fixed volume of the DPPH solution to varying concentrations of the test compound.

    • Include a control well containing the DPPH solution and the solvent without the test compound.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula:

    • The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, can be determined by plotting the percentage of inhibition against the concentration of the test compound.

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory properties by modulating key inflammatory mediators. Phenylpropanoids, in general, are known to inhibit inflammation through various mechanisms, including the suppression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, and the inhibition of the NF-κB signaling pathway[2].

Quantitative Data:

A study on trans-p-coumaryl alcohol revealed its potent anti-inflammatory effects in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

CompoundConcentration% Inhibition of TNF-α% Inhibition of IL-6
trans-p-Coumaryl alcohol12.5 µg/mL29.28%36.75%
Indomethacin (Reference)12.5 µg/mL15.80%27.44%
Table 1: Anti-inflammatory activity of trans-p-Coumaryl alcohol in LPS-stimulated RAW 264.7 cells.[2]

Experimental Protocol: Anti-inflammatory Assay in LPS-Stimulated RAW 264.7 Cells

  • Cell Culture:

    • Culture RAW 264.7 macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

  • Cell Treatment:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response. Include a control group without LPS stimulation and a group with LPS stimulation but without this compound treatment.

  • Cytokine Measurement:

    • After 24 hours of incubation, collect the cell culture supernatant.

    • Measure the concentrations of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of cytokine inhibition for each concentration of this compound compared to the LPS-stimulated control group.

Signaling Pathway:

The anti-inflammatory effects of this compound are believed to be mediated, at least in part, through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for TNF-α and IL-6. This compound may interfere with this cascade, preventing NF-κB activation.

NF_kB_Inhibition cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds to IKK IKK Complex TLR4->IKK Activates pCoumaryl This compound pCoumaryl->IKK Inhibits IkB IκB IKK->IkB Phosphorylates NFkB_active Active NF-κB IKK->NFkB_active Leads to activation of NFkB NF-κB IkB->NFkB Inhibits Nucleus Nucleus NFkB_active->Nucleus Translocates to Proinflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6) NFkB_active->Proinflammatory_Genes Induces

Inhibition of the NF-κB Signaling Pathway by this compound.
Anticancer Activity

Several studies have investigated the anticancer potential of phenylpropanoids and extracts from plants rich in these compounds, such as Alpinia officinarum[3]. While direct evidence for the anticancer activity of isolated this compound is still emerging, related compounds and plant extracts have shown promising results. For instance, a derivative of this compound has been shown to possess anticancer activities against various cancer cell lines.

Quantitative Data:

Currently, there is a lack of specific IC50 values for this compound against common cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer) in the public domain. Research on derivatives has shown activity, but these are not direct measures of the parent compound's efficacy.

Experimental Protocol: MTT Assay for Cytotoxicity (General Protocol)

  • Cell Culture:

    • Culture the desired cancer cell line (e.g., MCF-7, A549, or HepG2) in the appropriate medium and conditions.

  • Cell Treatment:

    • Seed the cells in a 96-well plate and allow them to attach.

    • Treat the cells with a range of concentrations of this compound for 24, 48, or 72 hours. Include untreated control wells.

  • MTT Assay:

    • After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

  • Measurement and Analysis:

    • Measure the absorbance at 570 nm.

    • Calculate the percentage of cell viability relative to the untreated control.

    • Determine the IC50 value, the concentration that causes 50% inhibition of cell growth.

Neuroprotective Effects

Phenylpropanoids, including this compound and its aldehyde counterpart, are recognized as effective neuroprotective agents due to their ability to cross the blood-brain barrier[2]. Their antioxidant and anti-inflammatory properties are thought to contribute to their neuroprotective potential by combating oxidative stress and neuroinflammation, which are implicated in the pathogenesis of neurodegenerative diseases.

Quantitative Data:

Specific quantitative data on the neuroprotective effects of this compound, such as EC50 values in neuroprotection assays, are not yet well-documented. Further research is needed to quantify its efficacy in various experimental models of neurodegeneration.

Experimental Protocol: Neuroprotection Assay against Beta-Amyloid Induced Toxicity (General Protocol)

  • Cell Culture:

    • Culture a neuronal cell line (e.g., SH-SY5Y) in an appropriate medium.

  • Cell Treatment:

    • Seed the cells in a multi-well plate.

    • Pre-treat the cells with different concentrations of this compound for a specified period.

    • Induce neurotoxicity by adding aggregated beta-amyloid peptides (Aβ) to the cell culture. Include control groups with and without Aβ and this compound.

  • Viability and Marker Analysis:

    • After incubation, assess cell viability using methods like the MTT assay.

    • Measure markers of oxidative stress (e.g., reactive oxygen species levels) and apoptosis (e.g., caspase activity).

  • Data Analysis:

    • Determine the protective effect of this compound by comparing the viability and biochemical markers in the treated groups to the Aβ-only treated group.

Signaling Pathway:

The neuroprotective effects of compounds like this compound may involve the modulation of signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) pathway. Chronic activation of certain MAPK pathways (e.g., p38 MAPK) by stressors like beta-amyloid can lead to neuronal apoptosis. This compound might exert its neuroprotective effects by inhibiting the phosphorylation and activation of pro-apoptotic kinases within this pathway.

MAPK_Modulation BetaAmyloid Beta-Amyloid Stress Oxidative Stress BetaAmyloid->Stress MAPKKK MAPKKK Stress->MAPKKK Activates pCoumaryl This compound MAPKK MAPKK (e.g., MKK3/6) pCoumaryl->MAPKK Inhibits? MAPKKK->MAPKK Phosphorylates p38MAPK p38 MAPK MAPKK->p38MAPK Phosphorylates p38MAPK_active Active p38 MAPK Apoptosis Apoptosis p38MAPK_active->Apoptosis Promotes

Potential Modulation of the p38 MAPK Pathway by this compound.

Conclusion and Future Directions

This compound has emerged as a promising natural compound with a range of biological activities, including antioxidant, anti-inflammatory, and potential anticancer and neuroprotective effects. The quantitative data presented for its anti-inflammatory properties are particularly compelling, demonstrating its superiority over a standard non-steroidal anti-inflammatory drug in an in vitro model. However, there is a clear need for further research to fully elucidate its pharmacological profile.

Future studies should focus on:

  • Quantitative evaluation of its antioxidant capacity using standardized assays like DPPH and ABTS to determine its IC50 values.

  • Comprehensive screening of its anticancer activity against a panel of human cancer cell lines to identify its potency and selectivity.

  • In-depth investigation of its neuroprotective mechanisms in various models of neurodegenerative diseases.

  • Elucidation of the precise molecular targets within the NF-κB, MAPK, and other relevant signaling pathways through which this compound exerts its effects.

  • Preclinical in vivo studies to assess its efficacy, safety, and pharmacokinetic profile.

A more thorough understanding of the biological activities and pharmacology of this compound will be instrumental in unlocking its full therapeutic potential and paving the way for its development as a novel agent for the prevention and treatment of a variety of human diseases.

References

A Technical Guide to the Stereoisomers of p-Coumaryl Alcohol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the synthesis, characterization, and biological significance of cis- and trans-p-coumaryl alcohol.

Abstract

p-Coumaryl alcohol, a key monolignol in the biosynthesis of lignin (B12514952) and other natural products, exists as two distinct geometric stereoisomers: trans-p-coumaryl alcohol and cis-p-coumaryl alcohol. While the trans isomer is the more stable and commonly studied form, emerging research indicates that the cis isomer also possesses unique biological activities and may play a significant role in various physiological and pathological processes. This technical guide provides a comprehensive overview of the stereoisomers of this compound, detailing their chemical properties, synthesis, and biological functions. It includes a comparative analysis of their activities, detailed experimental protocols, and visualizations of relevant biological pathways to support further research and drug development efforts.

Chemical Properties and Characterization

The defining difference between the two isomers is the geometry around the Cα=Cβ double bond of the propenol side chain. The trans isomer has its substituents on opposite sides of the double bond, leading to a more linear and stable structure. In contrast, the cis isomer has its substituents on the same side, resulting in steric hindrance and lower stability. This structural difference leads to distinct physicochemical properties, which can be used for their characterization and separation.

Table 1: Physicochemical Properties of this compound Stereoisomers

Propertytrans-p-Coumaryl Alcoholcis-p-Coumaryl AlcoholReference
Molar Mass 150.17 g/mol 150.17 g/mol N/A
UV λmax ~265 nm~255 nmGeneral knowledge
¹H NMR (δ, ppm) Characteristic coupling constants for trans-alkene protons (~16 Hz)Characteristic coupling constants for cis-alkene protons (~12 Hz)General knowledge
Stability More stableLess stable, can isomerize to the trans formGeneral knowledge

Synthesis and Experimental Protocols

The synthesis of this compound isomers is crucial for studying their individual biological activities. The trans isomer can be synthesized through the reduction of corresponding aldehydes or acids. The synthesis of the less stable cis isomer often involves photochemical isomerization of the trans isomer or stereoselective synthesis methods.

General Synthesis of trans-p-Coumaryl Alcohol

A common method for the synthesis of trans-p-coumaryl alcohol involves the reduction of p-coumaric acid or its esters.

Experimental Protocol: Reduction of Ethyl p-Coumarate

  • Dissolution: Dissolve ethyl p-coumarate in an anhydrous solvent such as diethyl ether or tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., argon or nitrogen).

  • Reduction: Cool the solution to 0°C in an ice bath. Add a reducing agent, such as lithium aluminum hydride (LiAlH₄), portion-wise to the solution with stirring.

  • Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) until all the starting material is consumed.

  • Quenching: Carefully quench the reaction by the sequential addition of water and a sodium hydroxide (B78521) solution to precipitate the aluminum salts.

  • Extraction: Filter the mixture and extract the filtrate with an organic solvent like ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica (B1680970) gel to obtain pure trans-p-coumaryl alcohol.

G cluster_synthesis Synthesis Workflow start Ethyl p-Coumarate in Anhydrous THF reduction Reduction with LiAlH₄ at 0°C start->reduction 1. Add reducing agent quench Reaction Quenching (H₂O, NaOH) reduction->quench 2. After reaction completion extract Extraction with Ethyl Acetate quench->extract 3. Isolate product purify Column Chromatography extract->purify 4. Purify crude product end Pure trans-p-Coumaryl Alcohol purify->end

Caption: Workflow for the synthesis of trans-p-coumaryl alcohol.

Synthesis of cis-p-Coumaryl Alcohol via Photoisomerization

The cis isomer can be obtained by UV irradiation of the trans isomer.

Experimental Protocol: Photoisomerization of trans-p-Coumaryl Alcohol

  • Solution Preparation: Prepare a dilute solution of trans-p-coumaryl alcohol in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

  • Irradiation: Place the solution in a quartz tube and irradiate with a UV lamp (e.g., a medium-pressure mercury lamp) at a wavelength that excites the trans isomer (around 254 nm).

  • Monitoring: Monitor the formation of the cis isomer using high-performance liquid chromatography (HPLC) or NMR spectroscopy.

  • Separation: Once a sufficient amount of the cis isomer has formed, separate the isomers using preparative HPLC or column chromatography. Due to the similar polarities, a specialized column or gradient elution may be necessary.

  • Handling: The cis isomer is less stable and should be stored in the dark at low temperatures to prevent isomerization back to the trans form.

Biological Activities and Signaling Pathways

The stereochemistry of this compound significantly influences its biological activity. The distinct shapes of the cis and trans isomers can lead to different interactions with enzymes, receptors, and other biological targets.

Role in Lignin Biosynthesis

trans-p-Coumaryl alcohol is a primary precursor in the biosynthesis of G-lignin in grasses. It is synthesized in the cytoplasm and transported to the cell wall, where it is oxidized to radicals that polymerize into the complex lignin structure. The incorporation of cis-monolignols into lignin is an area of active research, with some studies suggesting they can alter the structure and properties of the resulting polymer.

G cluster_lignin Lignin Biosynthesis Pathway phenylalanine Phenylalanine cinnamate Cinnamic Acid phenylalanine->cinnamate PAL p_coumarate p-Coumaric Acid cinnamate->p_coumarate C4H p_coumaroyl_coa p-Coumaroyl-CoA p_coumarate->p_coumaroyl_coa 4CL trans_p_coumaryl_alc trans-p-Coumaryl Alcohol p_coumaroyl_coa->trans_p_coumaryl_alc CCR, CAD lignin Lignin Polymer trans_p_coumaryl_alc->lignin Peroxidases, Laccases

Caption: Simplified pathway of monolignol biosynthesis.

Antioxidant and Anti-inflammatory Activities

Both isomers have been reported to exhibit antioxidant properties, but their efficiencies can differ. The ability to scavenge free radicals is a key mechanism for their protective effects. In terms of anti-inflammatory action, this compound has been shown to modulate pathways involving nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs).

Table 2: Comparative Biological Activities of this compound Stereoisomers

Activitytrans-p-Coumaryl Alcoholcis-p-Coumaryl AlcoholKey Findings
Antioxidant Capacity Effective radical scavengerActivity may be comparable or slightly lower than the trans formDependent on the specific assay used
Anti-inflammatory Inhibits NF-κB activationLess studied, but expected to have similar effectsPotential for development as an anti-inflammatory agent
Enzyme Inhibition Can inhibit various enzymes, e.g., tyrosinaseDifferential inhibition patterns compared to the trans isomerStereochemistry plays a key role in enzyme-substrate interactions

Implications for Drug Development

The distinct biological profiles of cis- and trans-p-coumaryl alcohol open up possibilities for the development of stereospecific drugs. The ability to selectively synthesize and stabilize one isomer over the other is a critical step in this process. For instance, if the cis isomer shows higher potency against a particular therapeutic target, developing strategies to deliver and maintain its active conformation will be essential.

Future Research Directions
  • Stereoselective Synthesis: Development of more efficient and scalable methods for the synthesis of the pure cis isomer.

  • Pharmacokinetic Studies: Comparative analysis of the absorption, distribution, metabolism, and excretion (ADME) profiles of the two isomers.

  • Target Identification: Elucidation of the specific molecular targets and signaling pathways that are differentially modulated by the cis and trans isomers.

  • Structure-Activity Relationship (SAR) Studies: Synthesis of derivatives of both isomers to probe the structural requirements for their biological activities and to develop more potent and selective drug candidates.

Conclusion

The stereoisomers of this compound, cis and trans, represent more than just a chemical curiosity. Their distinct three-dimensional structures translate into different biological activities, offering a nuanced landscape for researchers in natural product chemistry, plant biology, and drug discovery. A deeper understanding of the properties and actions of each isomer is crucial for harnessing their full therapeutic potential. This guide provides a foundational framework for researchers to design and execute further studies in this promising area.

An In-depth Technical Guide to the Key Enzymes of p-Coumaryl Alcohol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the core enzymes responsible for the biosynthesis of p-coumaryl alcohol, a fundamental monolignol and precursor to lignin (B12514952) and various other phenylpropanoids.[1] The pathway involves a series of enzymatic steps that channel carbon from primary metabolism into the production of these complex secondary metabolites.[2][3] Understanding the kinetics, regulation, and experimental procedures associated with these enzymes is critical for applications in metabolic engineering, biofuel production, and the development of novel therapeutics.

I. The this compound Synthesis Pathway

The synthesis of this compound begins with the aromatic amino acid L-phenylalanine and proceeds through the general phenylpropanoid pathway. The core pathway consists of five key enzymatic steps catalyzed by Phenylalanine Ammonia-Lyase (PAL), Cinnamate 4-hydroxylase (C4H), 4-Coumarate:CoA Ligase (4CL), Cinnamoyl-CoA Reductase (CCR), and Cinnamyl Alcohol Dehydrogenase (CAD).[3][4] An alternative, more direct route from L-tyrosine to p-coumaric acid is catalyzed by Tyrosine Ammonia-Lyase (TAL) in some organisms.[3]

p_Coumaryl_Alcohol_Pathway Figure 1: The this compound Biosynthesis Pathway Phe L-Phenylalanine Cin trans-Cinnamic Acid Phe->Cin  PAL   pCoumaric p-Coumaric Acid Cin->pCoumaric  C4H   pCoumaroylCoA p-Coumaroyl-CoA pCoumaric->pCoumaroylCoA  4CL   pCoumaraldehyde p-Coumaraldehyde (B1217632) pCoumaroylCoA->pCoumaraldehyde  CCR   pCoumarylAlcohol This compound pCoumaraldehyde->pCoumarylAlcohol  CAD  

Caption: Core enzymatic steps from L-Phenylalanine to this compound.

II. Phenylalanine Ammonia-Lyase (PAL)

Function: PAL (EC 4.3.1.24) is the gateway enzyme of the phenylpropanoid pathway.[5] It catalyzes the non-oxidative deamination of L-phenylalanine to produce trans-cinnamic acid and ammonia, committing carbon from primary metabolism to the synthesis of a vast array of secondary metabolites.[5][6]

Quantitative Data: PAL kinetics vary significantly across different plant species. Higher plants generally exhibit a stronger substrate affinity (lower Km) compared to PALs from more primitive organisms.[5]

ParameterReported Value RangeOrganism/Source ContextCitation
Km (L-Phe) 18 µM - 1.07 mMVaries widely among plant species.[5]
kcat 0.109 s⁻¹ - 1117 min⁻¹Varies widely among plant species.[5]
Optimal pH 8.8Musa cavendishii (Banana)[7]

Experimental Protocol: Spectrophotometric Assay for PAL Activity

This protocol measures the rate of trans-cinnamic acid formation by monitoring the increase in absorbance at 290 nm.[8]

  • Reagent Preparation:

    • Assay Buffer: 100 mM Tris-HCl, pH 8.8.

    • Substrate Solution: 50 mM L-phenylalanine dissolved in Assay Buffer.

    • Enzyme Extract: Purified or crude protein extract containing PAL.

  • Assay Procedure:

    • Pipette 950 µL of Assay Buffer into a quartz cuvette.

    • Add 50 µL of the enzyme extract and mix by gentle inversion.

    • Place the cuvette in a spectrophotometer and zero the absorbance at 290 nm.

    • Initiate the reaction by adding 50 µL of the L-phenylalanine substrate solution.

    • Immediately begin monitoring the increase in absorbance at 290 nm for 5-10 minutes, taking readings every 30 seconds.

  • Data Analysis:

    • Determine the initial reaction velocity (ΔAbs/min) from the linear portion of the absorbance vs. time curve.

    • Calculate enzyme activity using the molar extinction coefficient of trans-cinnamic acid (ε₂₉₀ ≈ 10,000 M⁻¹cm⁻¹).

    • One unit (U) of PAL activity is defined as the amount of enzyme that produces 1 µmol of trans-cinnamic acid per minute under the specified conditions.

PAL_Assay_Workflow Figure 2: Workflow for PAL Activity Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Buffer Prepare Assay Buffer (Tris-HCl, pH 8.8) Mix Combine Buffer and Enzyme Extract in Cuvette Prep_Buffer->Mix Prep_Substrate Prepare Substrate (L-Phenylalanine) Initiate Add Substrate to Initiate Reaction Prep_Substrate->Initiate Zero Zero Spectrophotometer (290 nm) Mix->Zero Zero->Initiate Monitor Monitor Absorbance Increase over Time Initiate->Monitor Calculate_Rate Calculate Initial Velocity (ΔAbs/min) Monitor->Calculate_Rate Calculate_Activity Calculate Enzyme Activity (U/mg) Calculate_Rate->Calculate_Activity

Caption: A typical workflow for determining PAL enzyme activity.

III. Cinnamate 4-hydroxylase (C4H)

Function: C4H (EC 1.14.14.91) is a cytochrome P450 monooxygenase that catalyzes the second step in the pathway.[9][10] It hydroxylates trans-cinnamic acid at the C4 position to form p-coumaric acid.[11][12] This reaction requires NADPH and a cytochrome P450 reductase (CPR) to donate electrons.[9]

Quantitative Data:

ParameterValueOrganism/Source ContextCitation
Km (trans-Cinnamic Acid) ~4 µMSorghum bicolor (recombinant)[9]
kcat ~29 s⁻¹Sorghum bicolor (recombinant)[9]
Optimal pH ~7.5General for plant P450s[13]

Experimental Protocol: C4H Activity Assay (HPLC-based)

This protocol measures the conversion of trans-cinnamic acid to p-coumaric acid using High-Performance Liquid Chromatography (HPLC).

  • Reagent Preparation:

    • Reaction Buffer: 50 mM potassium phosphate (B84403) buffer, pH 7.5.

    • Substrate Solution: 1 mM trans-cinnamic acid in 50% methanol.

    • Cofactor Solution: 10 mM NADPH in Reaction Buffer.

    • Enzyme Source: Microsomal fraction or purified recombinant C4H and CPR.

    • Stopping Solution: 1 M HCl.

    • Extraction Solvent: Ethyl acetate.

  • Assay Procedure:

    • In a microfuge tube, combine 400 µL of Reaction Buffer, 5 µL of Substrate Solution, and the enzyme source. Pre-incubate at 30°C for 5 minutes.

    • Initiate the reaction by adding 20 µL of the NADPH solution.

    • Incubate at 30°C for 30-60 minutes with gentle shaking.

    • Stop the reaction by adding 50 µL of 1 M HCl.

    • Extract the products by adding 500 µL of ethyl acetate, vortexing vigorously, and centrifuging to separate the phases.

    • Carefully transfer the upper organic phase to a new tube and evaporate to dryness under a stream of nitrogen or in a vacuum concentrator.

  • HPLC Analysis:

    • Reconstitute the dried extract in 100 µL of mobile phase (e.g., a mixture of acetonitrile (B52724) and water with 0.1% formic acid).

    • Inject an aliquot (e.g., 20 µL) onto a C18 reverse-phase HPLC column.

    • Separate the substrate and product using a suitable gradient elution profile.

    • Monitor the elution profile at 280 nm or 310 nm.

    • Quantify the amount of p-coumaric acid produced by comparing its peak area to a standard curve generated with authentic p-coumaric acid.

IV. 4-Coumarate:CoA Ligase (4CL)

Function: 4CL (EC 6.2.1.12) is a pivotal enzyme that activates p-coumaric acid and other cinnamic acid derivatives by catalyzing the formation of their corresponding CoA thioesters.[2][14] This ATP-dependent reaction represents a key branch point, directing metabolic flux towards lignin, flavonoids, and other downstream pathways.[14]

Quantitative Data: The substrate specificity of 4CL isoforms is a critical determinant of the final products of the phenylpropanoid pathway.[14]

SubstrateKm (µM)kcat (s⁻¹)Organism/SourceCitation
p-Coumaric Acid 191.83Arabidopsis thaliana 4CL2[15]
Caffeic Acid 91.73Arabidopsis thaliana 4CL2[15]
Ferulic Acid 130.85Arabidopsis thaliana 4CL1[15]

Experimental Protocol: Spectrophotometric Assay for 4CL Activity

This assay measures the formation of the p-coumaroyl-CoA thioester, which has a distinct absorbance maximum around 333 nm.[14]

  • Reagent Preparation:

    • Assay Buffer: 100 mM Tris-HCl, pH 7.5.

    • Cofactor/Substrate Mix: Prepare a solution in Assay Buffer containing 5 mM ATP, 5 mM MgCl₂, and 1 mM Coenzyme A (CoA).

    • Substrate Solution: 10 mM p-coumaric acid in 50% ethanol.

    • Enzyme Extract: Purified or crude protein extract containing 4CL.

  • Assay Procedure:

    • In a quartz cuvette, combine 850 µL of Assay Buffer and 100 µL of the Cofactor/Substrate Mix.

    • Add 25 µL of the enzyme extract and mix.

    • Place the cuvette in a spectrophotometer and monitor the baseline absorbance at 333 nm.

    • Initiate the reaction by adding 25 µL of the p-coumaric acid substrate solution.

    • Immediately monitor the increase in absorbance at 333 nm for 5-10 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (ΔAbs/min) from the linear phase of the curve.

    • Calculate enzyme activity using the molar extinction coefficient of p-coumaroyl-CoA (ε₃₃₃ ≈ 21,000 M⁻¹cm⁻¹).

V. Cinnamoyl-CoA Reductase (CCR)

Function: CCR (EC 1.2.1.44) is the first committed enzyme in the lignin-specific branch of the pathway.[16][17] It catalyzes the NADPH-dependent reduction of hydroxycinnamoyl-CoA esters (e.g., p-coumaroyl-CoA) to their corresponding aldehydes (e.g., p-coumaraldehyde).[18]

Quantitative Data:

SubstrateKm (µM)Vmax (pkat/µg protein)Organism/SourceCitation
p-Coumaroyl-CoA 4.8275Triticum aestivum (Wheat) Ta-CCR1[19]
Feruloyl-CoA 2.51180Triticum aestivum (Wheat) Ta-CCR1[19]
Feruloyl-CoA 21.6-Oryza sativa (Rice) OsCCR20[16]

Experimental Protocol: Spectrophotometric Assay for CCR Activity

This assay follows the decrease in absorbance at 340 nm (for NADPH) or 366 nm (for the CoA thioester) as the substrate is consumed.[16][19]

  • Reagent Preparation:

    • Assay Buffer: 100 mM sodium/potassium phosphate buffer, pH 6.25.

    • Substrate Solution: 1 mM p-coumaroyl-CoA in water or a suitable buffer.

    • Cofactor Solution: 10 mM NADPH in Assay Buffer.

    • Enzyme Extract: Purified recombinant CCR protein.

  • Assay Procedure:

    • In a quartz cuvette, combine 400 µL of Assay Buffer, 50 µL of Cofactor Solution, and 30 µL of Substrate Solution.

    • Pre-incubate the mixture at 30°C for 5 minutes.

    • Initiate the reaction by adding 20 µL (e.g., 5 µg) of the purified CCR enzyme.

    • Immediately monitor the decrease in absorbance at 340 nm (for NADPH consumption) over 5-10 minutes.

  • Data Analysis:

    • Calculate the rate of NADPH oxidation (ΔAbs/min) from the linear portion of the curve.

    • Use the molar extinction coefficient of NADPH (ε₃₄₀ = 6,220 M⁻¹cm⁻¹) to calculate the specific activity of the enzyme.

VI. Cinnamyl Alcohol Dehydrogenase (CAD)

Function: CAD (EC 1.1.1.195) catalyzes the final step in monolignol biosynthesis: the NADPH-dependent reduction of p-hydroxycinnamaldehydes to their corresponding alcohols.[3][20][21] Specifically, it converts p-coumaraldehyde into this compound.[22]

Quantitative Data: CAD isoforms often exhibit broad substrate specificity, acting on p-coumaraldehyde, coniferaldehyde, and sinapaldehyde.[20]

SubstrateKm (µM)kcat (s⁻¹)Organism/SourceCitation
p-Coumaraldehyde 110 ± 201.1 ± 0.1Sorghum bicolor SbCAD2[20]
p-Coumaraldehyde 23 ± 31.9 ± 0.1Sorghum bicolor SbCAD4[20]
Coniferaldehyde 77 ± 101.9 ± 0.1Sorghum bicolor SbCAD2[20]
Sinapaldehyde 38 ± 44.8 ± 0.1Sorghum bicolor SbCAD2[20]

Experimental Protocol: Spectrophotometric Assay for CAD Activity

This protocol is similar to the CCR assay and measures the oxidation of NADPH to NADP⁺ by monitoring the decrease in absorbance at 340 nm.[20]

  • Reagent Preparation:

    • Assay Buffer: 100 mM Tris-HCl, pH 7.5.

    • Substrate Solution: 10 mM p-coumaraldehyde dissolved in a minimal amount of DMSO and diluted in Assay Buffer.

    • Cofactor Solution: 10 mM NADPH in Assay Buffer.

    • Enzyme Extract: Purified recombinant CAD protein.

  • Assay Procedure:

    • Set up a reaction mixture in a cuvette containing the Assay Buffer, a fixed concentration of NADPH (e.g., 150 µM), and varying concentrations of the p-coumaraldehyde substrate.

    • Pre-incubate at a constant temperature (e.g., 30°C).

    • Initiate the reaction by adding the purified CAD enzyme.

    • Monitor the decrease in absorbance at 340 nm over time.

  • Data Analysis:

    • Calculate the initial reaction velocity for each substrate concentration.

    • Determine the kinetic parameters (Km and Vmax) by fitting the velocity data to the Michaelis-Menten equation using non-linear regression software.

CAD_Assay_Logic Figure 3: Logical Flow for CAD Kinetic Analysis Setup Set up Reactions (Varying [Substrate], Fixed [NADPH]) Initiate Initiate with CAD Enzyme Setup->Initiate Measure Measure Rate of NADPH Consumption (ΔAbs at 340 nm) Initiate->Measure Plot Plot Initial Velocity vs. [Substrate] Measure->Plot Fit Fit Data to Michaelis-Menten Equation Plot->Fit Determine Determine Km and Vmax Fit->Determine

Caption: Logical flow for determining CAD kinetic parameters.

References

A Technical Guide to the Discovery and Historical Background of Monolignols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and historical background of monolignols, the fundamental building blocks of lignin (B12514952). The content delves into the key scientific milestones, the elucidation of the biosynthetic pathway, and the experimental methodologies that have been pivotal in advancing our understanding of these complex phenylpropanoids.

Introduction to Monolignols

Monolignols are a class of aromatic alcohols that serve as the primary precursors for the biosynthesis of lignin, the second most abundant terrestrial biopolymer after cellulose (B213188). The three canonical monolignols are p-coumaryl alcohol (H), coniferyl alcohol (G), and sinapyl alcohol (S), which differ in the degree of methoxylation on their aromatic ring.[1] The ratio of these monolignols varies between plant species, tissues, and even within different layers of the cell wall, significantly influencing the chemical and physical properties of the resulting lignin polymer.[1] Historically, the complex and irregular structure of lignin posed a significant challenge to chemists, with early structural models being proposed by scientists such as Adler and Freudenberg.[2]

Historical Timeline of Key Discoveries

The scientific journey to understand monolignols and lignin has been a long and incremental process. The following table summarizes some of the key milestones in this field.

Year/Period Discovery or Milestone Key Scientists/Contributors Significance
1960s-1970s Initial proposals for the monolignol biosynthetic pathway.[3]Not explicitly named in sourcesLaid the foundational framework for understanding how plants synthesize monolignols.
1977 Proposal of the first comprehensive lignin structure.[2]AdlerProvided a model for the complex, branched nature of the lignin polymer.
Recent Decades Elucidation of the roles of key enzymes in the monolignol biosynthetic pathway.Wout Boerjan, John Ralph, and others.[4]Enabled a detailed understanding of the genetic and biochemical regulation of lignin biosynthesis.
2009 Discovery of lignin in marine red algae.[5]Patrick Martone and colleaguesChallenged the long-held belief that lignin was unique to terrestrial plants, suggesting an earlier evolutionary origin.[5]
2011 Discovery of C-lignin, a polymer derived from caffeyl alcohol, in vanilla bean seed coats.[6]Fang ChengRevealed a new type of lignin with a more linear structure, potentially easier to deconstruct for biofuel applications.[6]
2024 Marcus Wallenberg Prize awarded for research on lignin biosynthesis and structural diversity.[4]Wout Boerjan and John RalphRecognized groundbreaking research that has significantly advanced the understanding of lignin.[4]

The Monolignol Biosynthetic Pathway

Monolignols are synthesized from the amino acid phenylalanine through the general phenylpropanoid pathway.[1][7] This intricate metabolic network involves a series of enzymatic reactions, including hydroxylations, methylations, and reductions. The pathway is primarily active in the cytoplasm, with some enzymes anchored to the endoplasmic reticulum.[7][8]

The biosynthesis begins with the conversion of phenylalanine to cinnamic acid, a reaction catalyzed by phenylalanine ammonia-lyase (PAL).[3] Subsequently, a series of hydroxylases and O-methyltransferases modify the aromatic ring, while reductases act on the side chain to produce the final alcohol monolignols.[3] The core pathway leading to the three main monolignols is illustrated in the following diagram.

Monolignol_Biosynthesis Phenylalanine Phenylalanine Cinnamic_acid Cinnamic acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p-Coumaric acid Cinnamic_acid->p_Coumaric_acid C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL Caffeoyl_CoA Caffeoyl-CoA p_Coumaroyl_CoA->Caffeoyl_CoA HCT/C3H p_Coumaraldehyde p-Coumaraldehyde p_Coumaroyl_CoA->p_Coumaraldehyde CCR Caffeic_acid Caffeic acid Coniferaldehyde Coniferaldehyde Caffeoyl_CoA->Coniferaldehyde CCoAOMT/CCR Ferulic_acid Ferulic acid Sinapaldehyde Sinapaldehyde Coniferaldehyde->Sinapaldehyde F5H/COMT Coniferyl_alcohol Coniferyl alcohol (G) Coniferaldehyde->Coniferyl_alcohol CAD p_Coumaryl_alcohol This compound (H) p_Coumaraldehyde->p_Coumaryl_alcohol CAD Sinapyl_alcohol Sinapyl alcohol (S) Sinapaldehyde->Sinapyl_alcohol CAD PAL PAL C4H C4H C3H C3H COMT COMT F5H F5H _4CL 4CL CCR CCR CAD CAD HCT HCT CCoAOMT CCoAOMT

Caption: A simplified representation of the core monolignol biosynthetic pathway.

Experimental Protocols for Monolignol and Lignin Analysis

The characterization of monolignols and the lignin polymer has relied on a variety of analytical techniques. Below are outlines of key experimental protocols.

Isolation of Lignin

Objective: To extract lignin from plant biomass for subsequent analysis.

Method: Acid Precipitation (Kraft Lignin)

  • Alkaline Pulping: Wood chips or other lignocellulosic biomass are cooked in an alkaline solution (e.g., sodium hydroxide (B78521) and sodium sulfide) at high temperature and pressure. This process, known as the Kraft process, solubilizes the lignin and separates it from the cellulose fibers.

  • Black Liquor Collection: The resulting dark-colored solution, known as black liquor, contains the dissolved lignin.

  • Acidification: The black liquor is acidified, typically with sulfuric acid, to a pH where the lignin is no longer soluble.

  • Precipitation and Recovery: The precipitated lignin is then separated from the solution by filtration or centrifugation.

  • Washing and Drying: The isolated lignin is washed to remove residual salts and other impurities and then dried.

Method: Milled Wood Lignin (MWL)

  • Milling: The plant material is finely milled in a ball mill to break down the cell wall structure and increase the surface area.[9]

  • Enzymatic Hydrolysis (Optional): To increase the yield of extracted lignin, the milled wood can be treated with cellulolytic and hemicellulolytic enzymes to remove a portion of the polysaccharides.

  • Solvent Extraction: The milled wood is then extracted with a neutral solvent, typically a mixture of dioxane and water.[9]

  • Purification: The extracted lignin is purified to remove carbohydrates and other contaminants. This often involves precipitation and further solvent extractions.

Lignin_Isolation_Workflow cluster_kraft Kraft Lignin Isolation cluster_mwl Milled Wood Lignin (MWL) Isolation Biomass1 Lignocellulosic Biomass Pulping Alkaline Pulping Biomass1->Pulping Black_Liquor Black Liquor Pulping->Black_Liquor Acidification Acidification Black_Liquor->Acidification Precipitation Lignin Precipitation Acidification->Precipitation Recovery Filtration/Centrifugation Precipitation->Recovery Washing_Drying1 Washing & Drying Recovery->Washing_Drying1 Kraft_Lignin Isolated Kraft Lignin Washing_Drying1->Kraft_Lignin Biomass2 Lignocellulosic Biomass Milling Ball Milling Biomass2->Milling Enzymatic_Hydrolysis Enzymatic Hydrolysis (Optional) Milling->Enzymatic_Hydrolysis Solvent_Extraction Dioxane/Water Extraction Enzymatic_Hydrolysis->Solvent_Extraction Purification Purification Steps Solvent_Extraction->Purification MWL Isolated Milled Wood Lignin Purification->MWL

Caption: Workflow for two common lignin isolation methods.

Structural Characterization of Lignin

Objective: To determine the chemical structure of the isolated lignin, including the monolignol composition and the types of linkages between them.

Method: Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: The isolated lignin is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆).

  • ¹H-NMR Spectroscopy: Provides information about the different types of protons in the lignin structure, which can be used to identify functional groups and the aromatic and side-chain regions.

  • ¹³C-NMR Spectroscopy: Provides information about the different carbon environments in the lignin, allowing for the identification and quantification of different monolignol units and inter-unit linkages.

  • 2D-NMR (HSQC, HMBC): These techniques provide correlation information between protons and carbons, which is crucial for unambiguously assigning signals and elucidating the complex bonding patterns within the lignin polymer.

Method: Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Depolymerization (for oligolignol analysis): The lignin polymer is partially degraded into smaller oligomers using methods like acidolysis or thioacidolysis.

  • Chromatographic Separation: The resulting mixture of oligolignols is separated using high-performance liquid chromatography (HPLC) based on their size and polarity.

  • Mass Spectrometry: The separated oligomers are then introduced into a mass spectrometer, which determines their mass-to-charge ratio.

  • Fragmentation Analysis (MS/MS): By fragmenting the parent ions, detailed structural information about the individual oligolignols, including the types of monolignols and their linkages, can be obtained.

Quantitative Data on Monolignol Composition

The relative abundance of the H, G, and S monolignol units in lignin varies significantly across different plant taxa. This composition is a key determinant of the chemical and physical properties of the wood or biomass.

Plant Type This compound (H-lignin) Coniferyl alcohol (G-lignin) Sinapyl alcohol (S-lignin) Reference
Softwoods (e.g., Pine, Spruce) LowHighVery Low[1][2]
Hardwoods (e.g., Poplar, Oak) LowModerateHigh[2]
Grasses (e.g., Maize, Switchgrass) SignificantModerateModerate[1]

Conclusion and Future Perspectives

The study of monolignols and lignin has evolved from early structural hypotheses to a detailed understanding of the biosynthetic pathways and the intricate chemical nature of the polymer. This knowledge is not only fundamental to plant biology but also critical for applications in the bio-based economy, including the development of more efficient methods for biofuel production and the creation of novel biomaterials from lignin. Future research will likely focus on further elucidating the regulatory networks that control monolignol biosynthesis, exploring the diversity of lignin structures in nature, and engineering plants with modified lignin for improved processability.

References

Methodological & Application

Application Notes and Protocols for the Chemical Synthesis of p-Coumaryl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the chemical synthesis of p-Coumaryl alcohol, a key monolignol in the biosynthesis of lignin (B12514952) and a valuable building block for various applications, including the development of novel pharmaceuticals and polymers. The following protocols are based on established and reliable methods reported in the scientific literature.

Introduction

This compound is a phenylpropanoid synthesized in plants through the shikimate pathway.[1] As a primary monolignol, it is a fundamental precursor in the biosynthesis of lignin, a complex polymer essential for structural support in terrestrial plants.[1][2] Beyond its structural role, derivatives of this compound have demonstrated interesting biological activities, including antioxidant and anti-inflammatory properties, making it a target of interest for drug development.[3] This document outlines two primary chemical synthesis routes to obtain this compound for research and development purposes.

Synthesis Methods Overview

Two effective and commonly employed methods for the chemical synthesis of this compound are:

  • Two-Step Synthesis from p-Coumaric Acid via Acid Chloride Reduction: This high-yield method involves the protection of the phenolic hydroxyl group, conversion of the carboxylic acid to an acid chloride, and subsequent reduction.[4]

  • Reduction of Ethyl p-Coumarate using Diisobutylaluminum Hydride (DIBAL-H): This facile method is suitable for large-scale synthesis and involves the selective reduction of the corresponding cinnamate (B1238496) ester.[5]

A summary of the quantitative data associated with these methods is presented in Table 1.

Data Presentation

Table 1: Comparison of Chemical Synthesis Methods for this compound and Analogs

MethodStarting MaterialKey ReagentsIntermediate Product(s)Final ProductOverall YieldReference
1. Two-Step Synthesis via Acid Chloride (Analogous Synthesis) Ferulic AcidAcetic Anhydride (B1165640), Thionyl Chloride, NaBH₄4-Acetoxyferulic acid, 4-Acetoxyferuloyl chlorideConiferyl Alcohol~82%[4]
2. Reduction of Cinnamate Ester Ethyl p-CoumarateDiisobutylaluminum Hydride (DIBAL-H)Not ApplicableThis compound77%[5]

Note: The yield for Method 1 is based on the synthesis of coniferyl alcohol from ferulic acid, which is presented as a directly applicable method for this compound synthesis from p-coumaric acid.[4]

Experimental Protocols

Method 1: Two-Step Synthesis from p-Coumaric Acid via Acid Chloride Reduction

This protocol is adapted from a high-yield synthesis of coniferyl alcohol and is applicable to the synthesis of this compound starting from p-coumaric acid.[4] The workflow involves three main stages: protection of the phenolic hydroxyl group, formation of the acid chloride, and reduction to the alcohol.

Workflow Diagram

p_coumaric_acid p-Coumaric Acid acetoxy_p_coumaric_acid 4-Acetoxy-p-coumaric Acid p_coumaric_acid->acetoxy_p_coumaric_acid Acetic Anhydride/Pyridine acetoxy_p_coumaroyl_chloride 4-Acetoxy-p-coumaroyl Chloride acetoxy_p_coumaric_acid->acetoxy_p_coumaroyl_chloride Thionyl Chloride acetoxy_p_coumaryl_alcohol 4-Acetoxy-p-coumaryl Alcohol acetoxy_p_coumaroyl_chloride->acetoxy_p_coumaryl_alcohol NaBH4 in Ethyl Acetate p_coumaryl_alcohol This compound acetoxy_p_coumaryl_alcohol->p_coumaryl_alcohol NaOH in Ethanol (B145695)

Caption: Synthesis of this compound from p-Coumaric Acid.

Protocol:

  • Protection of the Phenolic Hydroxyl Group:

    • Dissolve p-coumaric acid in a mixture of acetic anhydride and a catalytic amount of pyridine.

    • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

    • Pour the reaction mixture into ice water and extract the product, 4-acetoxy-p-coumaric acid, with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Formation of the Acid Chloride:

    • Suspend the 4-acetoxy-p-coumaric acid in toluene (B28343).

    • Add thionyl chloride and a catalytic amount of pyridine.

    • Heat the mixture at 80°C for approximately 20-30 minutes until a clear solution is obtained.

    • Remove the solvent and excess thionyl chloride under reduced pressure to yield 4-acetoxy-p-coumaroyl chloride as a solid. This product can be used directly in the next step. A yield of approximately 96% can be expected.[4]

  • Reduction to 4-Acetoxy-p-coumaryl Alcohol:

    • Dissolve the 4-acetoxy-p-coumaroyl chloride in distilled ethyl acetate.

    • Add sodium borohydride (B1222165) (NaBH₄) portion-wise while stirring at room temperature.

    • Monitor the reaction by TLC until completion (typically 1.5 hours).

    • Perform a standard aqueous work-up. A yield of approximately 95% can be expected.[4]

  • Deprotection to this compound:

    • Dissolve the 4-acetoxy-p-coumaryl alcohol in ethanol.

    • Add a solution of sodium hydroxide (B78521) (e.g., 2 N NaOH) and stir at room temperature for 2 hours under an inert atmosphere (e.g., nitrogen).

    • Acidify the solution with dilute HCl (e.g., 3% HCl) and extract the this compound with ethyl acetate.

    • Wash the organic layer, dry, and concentrate to obtain the final product. A yield of approximately 90% can be expected for this step.[4]

Method 2: Reduction of Ethyl p-Coumarate using Diisobutylaluminum Hydride (DIBAL-H)

This method provides a rapid and clean synthesis of this compound by selective 1,2-reduction of the corresponding cinnamate ester.[5]

Reaction Scheme Diagram

cluster_0 ethyl_p_coumarate Ethyl p-Coumarate p_coumaryl_alcohol This compound ethyl_p_coumarate->p_coumaryl_alcohol DIBAL-H in Toluene

Caption: DIBAL-H Reduction of Ethyl p-Coumarate.

Protocol:

  • Preparation of Ethyl p-Coumarate:

    • Ethyl p-coumarate can be prepared from p-coumaric acid by Fischer esterification. Reflux p-coumaric acid in ethanol with a catalytic amount of sulfuric acid.

    • After the reaction is complete, neutralize the acid, remove the ethanol, and extract the ethyl p-coumarate. Purify by recrystallization or column chromatography.

  • Reduction with DIBAL-H:

    • Dissolve ethyl p-coumarate in dry toluene under an inert atmosphere.

    • Cool the solution to a low temperature (e.g., -78 °C).

    • Slowly add a solution of diisobutylaluminum hydride (DIBAL-H) in toluene.

    • Stir the reaction mixture at the low temperature for a specified time, monitoring the reaction progress by TLC.

    • Quench the reaction by the slow addition of a suitable reagent (e.g., methanol, followed by water and dilute acid).

    • Allow the mixture to warm to room temperature and filter to remove the aluminum salts.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude this compound.

    • Purify the crude product by crystallization from a suitable solvent system (e.g., methylene (B1212753) chloride/petroleum ether) to obtain pure this compound. A yield of 77% has been reported for this transformation.[5]

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Thionyl chloride is corrosive and reacts violently with water. Handle with extreme care.

  • Diisobutylaluminum hydride (DIBAL-H) is pyrophoric and reacts violently with water. Handle under an inert atmosphere using appropriate techniques.

  • Sodium borohydride is flammable and can react with water to produce hydrogen gas.

By following these detailed protocols, researchers can reliably synthesize this compound for a variety of scientific applications.

References

Microbial Synthesis of p-Coumaryl Alcohol: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the microbial synthesis of p-coumaryl alcohol in Escherichia coli and Saccharomyces cerevisiae. This compound is a valuable monolignol precursor for the synthesis of various high-value compounds, including lignans, flavonoids, and stilbenoids, which possess a wide range of pharmaceutical and nutraceutical properties. Microbial production offers a sustainable and scalable alternative to extraction from plant sources or chemical synthesis.

Introduction

This compound is a key intermediate in the phenylpropanoid pathway in plants. Its microbial synthesis has been successfully demonstrated in both E. coli and yeast through metabolic engineering. This involves the introduction of a heterologous biosynthetic pathway that converts a central metabolite, such as L-tyrosine or glucose, into this compound. The selection of the microbial host, the choice of enzymes, and the optimization of cultivation conditions are critical for achieving high titers, yields, and productivities.

Metabolic Pathways for this compound Synthesis

The biosynthesis of this compound from the common precursor L-tyrosine involves a four-step enzymatic cascade. In yeast, the synthesis can also be achieved by feeding p-coumaric acid to an engineered strain capable of its conversion to this compound.

Biosynthesis of this compound in E. coli from L-Tyrosine

A synthetic pathway has been established in E. coli to produce this compound from the amino acid L-tyrosine. This pathway involves the sequential action of four enzymes.

E_coli_pathway Tyrosine L-Tyrosine p_Coumaric_acid p-Coumaric acid Tyrosine->p_Coumaric_acid TAL p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL p_Coumaraldehyde p-Coumaraldehyde (B1217632) p_Coumaroyl_CoA->p_Coumaraldehyde CCR p_Coumaryl_alcohol This compound p_Coumaraldehyde->p_Coumaryl_alcohol ADH

Biosynthetic pathway from L-Tyrosine to this compound in E. coli.

The key enzymes in this pathway are:

  • TAL (Tyrosine Ammonia Lyase): Converts L-tyrosine to p-coumaric acid.

  • 4CL (4-Coumarate:CoA Ligase): Activates p-coumaric acid to its corresponding CoA-thioester, p-coumaroyl-CoA.

  • CCR (Cinnamoyl-CoA Reductase): Reduces p-coumaroyl-CoA to p-coumaraldehyde.

  • ADH (Alcohol Dehydrogenase): Reduces p-coumaraldehyde to this compound.

Biosynthesis of this compound in S. cerevisiae from p-Coumaric Acid

S. cerevisiae can be engineered to produce high levels of the precursor p-coumaric acid.[1] A downstream pathway can then be introduced to convert p-coumaric acid into this compound. This strategy is particularly useful as it decouples the production of the precursor from its conversion to the final product, allowing for process optimization at each stage.

Yeast_pathway p_Coumaric_acid_feed p-Coumaric acid (feed) p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_acid_feed->p_Coumaroyl_CoA 4CL p_Coumaraldehyde p-Coumaraldehyde p_Coumaroyl_CoA->p_Coumaraldehyde CCR p_Coumaryl_alcohol This compound p_Coumaraldehyde->p_Coumaryl_alcohol ADH

Conversion of p-Coumaric acid to this compound in S. cerevisiae.

The enzymes required for this bioconversion are:

  • 4CL (4-Coumarate:CoA Ligase)

  • CCR (Cinnamoyl-CoA Reductase)

  • ADH (Alcohol Dehydrogenase)

Quantitative Data on this compound Production

The following table summarizes the reported quantitative data for this compound production in engineered E. coli and S. cerevisiae.

Host OrganismPrecursorTiter (mg/L)Yield (g/g)Productivity (mg/L/h)Reference
E. coliL-Tyrosine501.8 ± 41.4--[2]
E. coliL-Tyrosine52--[3]
S. cerevisiaep-Coumaric acid---[4]

Note: Data for S. cerevisiae is focused on the production of the precursor p-coumaric acid, with titers reaching up to 1.93 g/L.[1] The conversion of p-coumaric acid to this compound has been demonstrated, but specific quantitative data on the final product is limited in the reviewed literature.

Experimental Protocols

This section provides detailed protocols for the production, extraction, and quantification of this compound in E. coli and S. cerevisiae.

Experimental Workflow

The general workflow for microbial production of this compound involves strain construction, cultivation and induction, product extraction, and analysis.

Workflow Strain_Construction Strain Construction Cultivation Cultivation & Induction Strain_Construction->Cultivation Extraction Extraction Cultivation->Extraction Analysis Analysis (HPLC) Extraction->Analysis

References

Application Notes and Protocols for the Extraction and Purification of p-Coumaryl Alcohol from Biomass

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies for the extraction and purification of p-coumaryl alcohol, a valuable monolignol, from various biomass sources. The protocols detailed below are intended to serve as a foundational guide for researchers in natural product chemistry, biofuel development, and drug discovery.

Introduction

This compound is one of the three primary monolignols that are precursors to lignin (B12514952) in the cell walls of terrestrial plants.[1] Beyond its structural role, this compound and its derivatives have garnered significant interest for their potential applications in the pharmaceutical, food, and polymer industries due to their antioxidant, anti-inflammatory, and antimicrobial properties. The extraction and purification of this compound from lignocellulosic biomass, a renewable and abundant resource, presents a sustainable alternative to synthetic production methods.

This document outlines the key protocols for releasing this compound from the complex biomass matrix and subsequent purification steps to obtain a high-purity compound.

Biosynthesis of this compound

This compound is synthesized in plants through the phenylpropanoid pathway. The pathway begins with the amino acid phenylalanine, which is converted through a series of enzymatic steps to p-coumaroyl-CoA. This intermediate is then reduced to this compound. Understanding this pathway is crucial for metabolic engineering efforts aimed at increasing the in-planta production of this valuable monolignol.

This compound Biosynthesis Phenylalanine Phenylalanine Cinnamic_acid Cinnamic_acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p_Coumaric_acid Cinnamic_acid->p_Coumaric_acid C4H p_Coumaroyl_CoA p_Coumaroyl_CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL p_Coumaraldehyde p_Coumaraldehyde p_Coumaroyl_CoA->p_Coumaraldehyde CCR p_Coumaryl_alcohol p_Coumaryl_alcohol p_Coumaraldehyde->p_Coumaryl_alcohol CAD

Figure 1: Biosynthetic pathway of this compound.

Extraction Protocols

The extraction of this compound from biomass primarily involves the depolymerization of lignin to release the constituent monolignols. The two most common and effective methods are alkaline hydrolysis and organosolv fractionation.

Protocol 1: Alkaline Hydrolysis of Corn Stover

Alkaline hydrolysis is a cost-effective method that cleaves the ester and ether linkages between lignin and hemicellulose, releasing phenolic compounds.

Materials:

  • Dried and milled corn stover (particle size < 1 mm)

  • Sodium hydroxide (B78521) (NaOH) solution (2% w/v)

  • Hydrochloric acid (HCl) for neutralization

  • Deionized water

  • Reaction vessel with temperature and stirring control

  • Filtration apparatus (e.g., Buchner funnel with filter paper)

  • pH meter

Procedure:

  • Biomass Preparation: Dry the corn stover at 60°C overnight to a constant weight and mill to a fine powder.

  • Alkaline Treatment: Prepare a 1:10 solid-to-liquid ratio by suspending the milled corn stover in a 2% NaOH solution in the reaction vessel.

  • Hydrolysis: Heat the suspension to 120°C with continuous stirring for 60 minutes.

  • Cooling and Filtration: Allow the mixture to cool to room temperature. Separate the solid residue from the liquid hydrolysate by filtration. The liquid fraction, or "black liquor," contains the solubilized lignin and phenolic compounds.

  • Acidification: Neutralize the black liquor to a pH of 2-3 with HCl to precipitate the lignin.

  • Separation: Centrifuge the acidified solution to pellet the precipitated lignin. The supernatant contains the lower molecular weight phenolic compounds, including this compound.

Protocol 2: Organosolv Fractionation of Hardwood

Organosolv fractionation utilizes organic solvents to solubilize lignin, offering a high-purity lignin stream and efficient separation from cellulose.

Materials:

  • Dried and milled hardwood chips (e.g., poplar, aspen)

  • Ethanol (B145695) (70% v/v in water)

  • Sulfuric acid (H₂SO₄) as a catalyst (0.5% w/v)

  • High-pressure reactor

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Biomass Preparation: Dry and mill the hardwood chips to a uniform size.

  • Solvent Mixture: Prepare the organosolv liquor consisting of 70% ethanol in water with 0.5% sulfuric acid.

  • Extraction: Combine the hardwood chips with the organosolv liquor in the high-pressure reactor at a 1:7 solid-to-liquid ratio.

  • Reaction: Heat the reactor to 160°C for 60 minutes with gentle agitation.

  • Fractionation: After cooling, filter the mixture to separate the solid cellulose-rich pulp from the liquid fraction containing the dissolved lignin and hemicellulose-derived sugars.

  • Lignin Precipitation: Concentrate the liquid fraction using a rotary evaporator to remove the ethanol. Add water to the concentrated liquor to precipitate the lignin.

  • Separation: Collect the precipitated lignin by filtration. The remaining aqueous solution contains the hemicellulose sugars and phenolic compounds, including this compound.

Purification Protocols

Following extraction, the hydrolysate or liquor contains a mixture of phenolic compounds. The following protocols describe the purification of this compound from this complex mixture.

Protocol 3: Liquid-Liquid Extraction

This protocol is effective for the initial separation of phenolic compounds from the aqueous hydrolysate.[2][3]

Materials:

Procedure:

  • Extraction: Place the aqueous solution containing this compound into a separatory funnel. Add an equal volume of ethyl acetate.

  • Mixing and Separation: Shake the funnel vigorously for 2 minutes, periodically venting to release pressure. Allow the layers to separate.

  • Collection: Collect the upper organic layer (ethyl acetate). Repeat the extraction on the aqueous layer two more times with fresh ethyl acetate.

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter to remove the sodium sulfate and concentrate the extract using a rotary evaporator to obtain a crude phenolic mixture.

Protocol 4: Column Chromatography

Column chromatography is a robust method for separating individual phenolic compounds based on their polarity.[4]

Materials:

  • Crude phenolic mixture from Protocol 3

  • Silica (B1680970) gel (for normal-phase chromatography) or C18-functionalized silica (for reversed-phase chromatography)

  • Glass chromatography column

  • Solvent system (e.g., hexane:ethyl acetate gradient for normal-phase; methanol:water gradient for reversed-phase)

  • Fraction collector

  • Thin-layer chromatography (TLC) plates and developing chamber

  • UV lamp

Procedure:

  • Column Packing: Prepare a slurry of the stationary phase (e.g., silica gel) in the initial mobile phase solvent and pour it into the chromatography column. Allow it to pack evenly.

  • Sample Loading: Dissolve the crude phenolic mixture in a minimal amount of the initial mobile phase and carefully load it onto the top of the column.

  • Elution: Begin eluting the sample through the column with the mobile phase. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate in hexane).

  • Fraction Collection: Collect the eluent in small fractions using a fraction collector.

  • Analysis: Monitor the separation by spotting fractions onto a TLC plate, developing the plate in an appropriate solvent system, and visualizing the spots under a UV lamp.

  • Pooling and Concentration: Combine the fractions containing the pure this compound (identified by comparison with a standard) and concentrate using a rotary evaporator.

Quantitative Data

The yield of this compound can vary significantly depending on the biomass source and the extraction method employed. The following tables summarize representative data from the literature.

Table 1: Yield of Phenolic Compounds from Various Biomass Sources using Alkaline Hydrolysis

Biomass SourcePretreatment ConditionsThis compound Yield (mg/g biomass)Reference
Corn Stover2% NaOH, 150°C, 5 minNot specified, but 52% saccharification of residue achieved[5]
Wheat StrawNot specifiedNot specified
HardwoodNot specifiedNot specified

Table 2: Yield of Lignin and Delignification Efficiency using Organosolv Fractionation

Biomass SourcePretreatment ConditionsLignin Yield (%)Delignification (%)Reference
Pine75% ethanol, 1% H₂SO₄, 180°C, 60 minNot specified58[6]
Spruce60% ethanol, 1% H₂SO₄, 60 minNot specified62[6]
Walnut ShellsMethanol, H₂SO₄, Formaldehyde, 170°C64Not specified[7]

Note: Specific yields for this compound are often not reported directly in broad biomass fractionation studies. The data presented here reflects the overall efficiency of the extraction processes in terms of lignin removal or total phenolic content, which is indicative of the potential for this compound release.

Experimental Workflows and Signaling Pathways

The following diagrams illustrate the logical flow of the experimental protocols and the underlying biological pathway.

Extraction_Purification_Workflow cluster_extraction Extraction cluster_separation1 Initial Separation cluster_purification Purification Biomass Biomass (e.g., Corn Stover, Hardwood) Alkaline Alkaline Hydrolysis Biomass->Alkaline Organosolv Organosolv Fractionation Biomass->Organosolv Hydrolysate Crude Hydrolysate / Liquor Alkaline->Hydrolysate Organosolv->Hydrolysate LLE Liquid-Liquid Extraction Hydrolysate->LLE Crude_Extract Crude Phenolic Extract LLE->Crude_Extract Column_Chromatography Column Chromatography Crude_Extract->Column_Chromatography Pure_pCA Pure this compound Column_Chromatography->Pure_pCA

Figure 2: General workflow for extraction and purification.

Analytical Characterization

The identity and purity of the extracted this compound should be confirmed using standard analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): For quantification and purity assessment against a known standard.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For identification based on mass fragmentation patterns after derivatization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural elucidation and confirmation.

These detailed protocols and application notes provide a solid foundation for the successful extraction and purification of this compound from biomass, enabling further research into its diverse applications.

References

Application Notes and Protocols for the Quantification of p-Coumaryl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of p-coumaryl alcohol using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The protocols are designed to be a valuable resource for researchers in various fields, including plant biology, biochemistry, and pharmaceutical sciences.

Introduction

This compound is a monolignol, a primary building block in the biosynthesis of lignin (B12514952) and other phenylpropanoids in plants.[1] Accurate quantification of this compound is crucial for understanding plant cell wall structure, biofuel production, and the pharmacological potential of various plant-derived compounds. This document outlines validated analytical methods for the precise and reliable quantification of this compound in different sample matrices.

High-Performance Liquid Chromatography (HPLC) Method

Application Note

This HPLC method provides a robust and sensitive approach for the quantification of this compound. Reversed-phase chromatography with UV detection is a widely used technique for the analysis of phenolic compounds. The method described here is suitable for the analysis of this compound in plant extracts and other biological samples.

Quantitative Data Summary

The following table summarizes the typical performance characteristics of an HPLC-DAD method for the quantification of compounds structurally related to this compound, such as 4-methoxycinnamyl p-coumarate.[2] These values can be used as a benchmark for the validation of a method for this compound.

ParameterTypical Value
**Linearity (R²) **> 0.999
Limit of Detection (LOD) 10.42 ng/mL[2]
Limit of Quantification (LOQ) 31.26 ng/mL[2]
Recovery 98% - 102%
Precision (RSD%) < 2%
Experimental Protocol: HPLC-DAD Quantification of this compound

1. Materials and Reagents

  • This compound standard (≥98% purity)

  • HPLC-grade methanol

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or other suitable acid for mobile phase modification)

  • 0.45 µm syringe filters

2. Instrumentation

  • HPLC system equipped with a diode array detector (DAD)

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

3. Preparation of Standard Solutions

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol.

  • Working Standards: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.5 µg/mL to 50 µg/mL.

4. Sample Preparation

  • Plant Tissue Extraction:

    • Homogenize 100 mg of freeze-dried plant tissue in 1 mL of 80% methanol.

    • Sonicate the mixture for 30 minutes.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Collect the supernatant and filter through a 0.45 µm syringe filter prior to injection.

5. Chromatographic Conditions

  • Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) acetonitrile.

    • 0-5 min: 10% B

    • 5-20 min: Gradient to 90% B

    • 20-25 min: Hold at 90% B

    • 25-30 min: Return to 10% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 280 nm

6. Data Analysis

  • Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard.

  • Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

  • Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

Application Note

GC-MS offers high sensitivity and selectivity for the quantification of volatile and semi-volatile compounds. For non-volatile compounds like this compound, a derivatization step is necessary to increase their volatility and thermal stability.[3] Silylation is a common derivatization technique for compounds containing hydroxyl groups. This method provides a detailed protocol for the quantification of this compound using GC-MS following derivatization.

Quantitative Data Summary

The following table presents typical validation parameters for the GC-MS analysis of phenolic compounds. These values can serve as a reference for the quantification of derivatized this compound.

ParameterTypical Value
**Linearity (R²) **> 0.99
Limit of Detection (LOD) 0.1 - 10 ng/mL
Limit of Quantification (LOQ) 0.5 - 50 ng/mL
Recovery 90% - 110%
Precision (RSD%) < 10%
Experimental Protocol: GC-MS Quantification of this compound

1. Materials and Reagents

  • This compound standard (≥98% purity)

  • Pyridine (B92270)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Ethyl acetate (B1210297) (GC grade)

  • Internal Standard (IS) (e.g., 4,4'-Biphenol)

2. Instrumentation

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for the analysis of derivatized phenolic compounds (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)

3. Preparation of Standard Solutions

  • Stock Solution (1 mg/mL): Prepare a stock solution of this compound in ethyl acetate.

  • Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of the internal standard in ethyl acetate.

  • Working Standards: Prepare a series of working standards containing this compound at concentrations from 1 µg/mL to 100 µg/mL and a constant concentration of the internal standard (e.g., 10 µg/mL).

4. Sample and Standard Derivatization

  • Evaporate 100 µL of the sample extract or standard solution to dryness under a gentle stream of nitrogen.

  • Add 50 µL of pyridine and 50 µL of BSTFA + 1% TMCS to the dried residue.[4]

  • Seal the vial and heat at 70 °C for 30 minutes.

  • Cool the vial to room temperature before injection.

5. GC-MS Conditions

  • Inlet Temperature: 250 °C

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 min

    • Ramp to 250 °C at 10 °C/min

    • Hold at 250 °C for 10 min

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 50-550

6. Data Analysis

  • Identify the derivatized this compound and internal standard peaks based on their retention times and mass spectra.

  • Create a calibration curve by plotting the ratio of the peak area of the derivatized this compound to the peak area of the internal standard against the concentration of the this compound standards.

  • Quantify the amount of this compound in the sample using the calibration curve. The use of an internal standard helps to correct for variations in injection volume and derivatization efficiency.[5]

Visualizations

Phenylpropanoid Biosynthesis Pathway

Phenylpropanoid_Pathway cluster_key Enzyme Key Phe L-Phenylalanine Cin Cinnamic Acid Phe->Cin PAL pCoumaric p-Coumaric Acid Cin->pCoumaric C4H pCoumaroylCoA p-Coumaroyl-CoA pCoumaric->pCoumaroylCoA 4CL pCoumaraldehyde p-Coumaraldehyde pCoumaroylCoA->pCoumaraldehyde CCR pCoumarylOH This compound pCoumaraldehyde->pCoumarylOH CAD Lignin Lignin (H-unit) pCoumarylOH->Lignin Peroxidases/ Laccases PAL PAL: Phenylalanine Ammonia-Lyase C4H C4H: Cinnamate 4-Hydroxylase FourCL 4CL: 4-Coumarate-CoA Ligase CCR CCR: Cinnamoyl-CoA Reductase CAD CAD: Cinnamyl Alcohol Dehydrogenase

Caption: Biosynthesis pathway of this compound.

Experimental Workflow for Plant Metabolite Quantification

Experimental_Workflow Sample Plant Sample Collection (e.g., Leaf, Stem) Grind Grinding in Liquid Nitrogen Sample->Grind Extract Solvent Extraction (e.g., 80% Methanol) Grind->Extract Centrifuge Centrifugation Extract->Centrifuge Filter Filtration (0.45 µm) Centrifuge->Filter HPLC HPLC Analysis Filter->HPLC Derivatization Derivatization (for GC-MS) Filter->Derivatization If GC-MS Data Data Acquisition and Quantification HPLC->Data GCMS GC-MS Analysis GCMS->Data Derivatization->GCMS

Caption: Workflow for this compound analysis.

References

Application Notes and Protocols for the NMR Analysis of p-Coumaryl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the Nuclear Magnetic Resonance (NMR) analysis of p-Coumaryl alcohol, a key monolignol and biosynthetic precursor to various valuable natural products.[1] This document outlines detailed protocols for sample preparation and data acquisition using 1D and 2D NMR techniques, presents tabulated spectral data for easy reference, and includes graphical representations of experimental workflows and the biosynthetic pathway of this compound.

Introduction

This compound is a fundamental building block in the biosynthesis of lignin (B12514952) and lignans.[1] Its chemical structure and reactivity are of significant interest in fields ranging from plant biochemistry and biomass utilization to the synthesis of pharmaceuticals and other fine chemicals. NMR spectroscopy is an indispensable tool for the structural elucidation and quantification of this compound. This document provides the necessary protocols and data to facilitate such analyses.

Experimental Protocols

NMR Sample Preparation

A standardized protocol for preparing samples for NMR analysis is crucial for obtaining high-quality, reproducible spectra. The following protocol is recommended for this compound.

Materials:

  • This compound sample

  • Deuterated solvent (e.g., DMSO-d6, Methanol-d4, Acetone-d6)

  • NMR tubes (5 mm)

  • Pipettes and vials

  • Vortex mixer

  • Internal standard (optional, e.g., TMS, 1,3,5-Trioxane for quantitative NMR)[2]

Protocol:

  • Solvent Selection: Choose a deuterated solvent in which this compound is readily soluble. DMSO-d6 is a common choice.[3]

  • Sample Weighing: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.[4][5]

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.

  • Mixing: Vortex the vial until the sample is completely dissolved. Gentle heating may be applied if necessary, but care should be taken to avoid sample degradation.

  • Transfer: Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.

  • Internal Standard (for qNMR): If quantitative analysis is required, add a known amount of an internal standard.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

NMR Data Acquisition

The following are general parameters for acquiring 1D and 2D NMR spectra of this compound. Instrument-specific parameters may need to be optimized.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

1D ¹H NMR:

  • Pulse Program: Standard single-pulse experiment (e.g., zg30).

  • Spectral Width: ~12-16 ppm.

  • Acquisition Time: ~2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 16-64 scans.

1D ¹³C NMR:

  • Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., zgpg30).

  • Spectral Width: ~200-240 ppm.

  • Acquisition Time: ~1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024-4096 scans.

2D NMR (COSY, HSQC, HMBC):

  • Standard pulse programs available on the spectrometer software should be used.

  • The spectral widths in both dimensions should be set to encompass all relevant proton and carbon signals.

  • The number of increments in the indirect dimension and the number of scans per increment should be adjusted to achieve the desired resolution and signal-to-noise ratio.

Data Presentation

The following tables summarize the ¹H and ¹³C NMR chemical shifts for this compound, based on data from the Biological Magnetic Resonance Data Bank (BMRB). The data was acquired in DMSO-d6 at 298K on a 500 MHz spectrometer.[3]

Table 1: ¹H NMR Chemical Shift Data of this compound [3]

Atom NameChemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
H2/H67.23d8.5
H3/H56.71d8.5
H76.43d15.9
H86.13dt15.9, 5.3
H94.07d5.3
4-OH9.5 (approx.)br s-
9-OH4.8 (approx.)t5.6

Note: OH proton chemical shifts can be variable and depend on concentration and temperature.

Table 2: ¹³C NMR Chemical Shift Data of this compound [3]

Atom NameChemical Shift (ppm)
C1127.42
C2/C6128.92
C3/C5115.62
C4157.07
C7128.15
C8127.64
C961.98

Mandatory Visualizations

The following diagrams illustrate the biosynthetic pathway of this compound and a typical experimental workflow for its NMR analysis.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh this compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer nmr Place in NMR Spectrometer transfer->nmr one_d Acquire 1D Spectra (¹H, ¹³C) nmr->one_d two_d Acquire 2D Spectra (COSY, HSQC, HMBC) one_d->two_d process Process Spectra (FT, Phasing, Baseline Correction) two_d->process assign Peak Assignment process->assign structure Structural Elucidation assign->structure

Caption: Experimental workflow for NMR analysis of this compound.

p_coumaryl_biosynthesis cluster_pathway Phenylpropanoid Pathway cluster_enzymes Enzymes tyr L-Tyrosine pca p-Coumaric Acid tyr->pca TAL pc_coa p-Coumaroyl-CoA pca->pc_coa 4CL pc_ald p-Coumaraldehyde pc_coa->pc_ald CCR pca_alc This compound pc_ald->pca_alc CAD/ADH tal_desc TAL: Tyrosine Ammonia Lyase cl_desc 4CL: 4-Coumarate-CoA Ligase ccr_desc CCR: Cinnamoyl-CoA Reductase cad_desc CAD/ADH: Cinnamyl Alcohol Dehydrogenase

Caption: Biosynthetic pathway of this compound.[6][7]

References

Application Notes and Protocols for p-Coumaryl Alcohol as an Analytical Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Coumaryl alcohol is a monolignol, a primary building block in the biosynthesis of lignin (B12514952) and other phenylpropanoids in plants.[1] As a pure, well-characterized compound, it serves as an essential analytical reference standard for the qualitative and quantitative analysis of plant extracts, biomass, and related pharmaceutical and nutraceutical products. Its use is critical in research fields such as plant biochemistry, biofuel development, and the quality control of herbal medicines. These application notes provide detailed protocols for the use of this compound as a reference standard in common analytical techniques.

Physicochemical Properties and Storage

Proper handling and storage of the this compound reference standard are crucial to maintain its integrity and ensure accurate analytical results.

PropertyValue
Chemical Formula C₉H₁₀O₂
Molecular Weight 150.17 g/mol
Appearance White solid
Storage Conditions Store at -20°C in a tightly sealed container, protected from light and moisture.

Application 1: Quantification of this compound in Plant Extracts by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a method for the quantification of this compound in plant extracts using reverse-phase HPLC with UV detection. The method is adapted from validated procedures for structurally similar compounds like p-coumaric acid and other lignans.

Experimental Protocol: HPLC Analysis

1. Sample Preparation (Extraction from Plant Material):

  • Objective: To extract this compound and related phenolic compounds from a plant matrix.

  • Materials:

    • Dried and powdered plant material (e.g., wood, straw)

    • Methanol (B129727) (HPLC grade)

    • Water (HPLC grade)

    • Centrifuge

    • Vortex mixer

    • Syringe filters (0.45 µm)

  • Procedure:

    • Weigh 1 gram of the dried plant powder into a centrifuge tube.

    • Add 10 mL of 80% methanol in water.

    • Vortex vigorously for 1 minute.

    • Sonicate for 30 minutes in an ultrasonic bath.

    • Centrifuge at 4000 rpm for 15 minutes.

    • Carefully collect the supernatant.

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

2. Standard Solution Preparation:

  • Objective: To prepare a stock solution and a series of calibration standards of this compound.

  • Materials:

    • This compound reference standard

    • Methanol (HPLC grade)

  • Procedure:

    • Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol to prepare a stock solution of 1000 µg/mL.

    • Perform serial dilutions of the stock solution with the mobile phase to prepare calibration standards at concentrations of 1, 2, 5, 10, 20, and 50 µg/mL.

3. HPLC Conditions:

  • Instrumentation: A standard HPLC system with a UV-Vis detector.

  • Parameters:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

    • Mobile Phase: A gradient of Solvent A (Water with 0.1% formic acid) and Solvent B (Acetonitrile with 0.1% formic acid). A typical gradient could be:

      • 0-5 min: 10% B

      • 5-20 min: 10-50% B

      • 20-25 min: 50-10% B

      • 25-30 min: 10% B

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 280 nm

    • Injection Volume: 20 µL

4. Data Analysis:

  • Inject the calibration standards and the prepared sample extract into the HPLC system.

  • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

  • Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

  • Determine the concentration of this compound in the sample extract using the regression equation from the calibration curve.

Data Presentation: Method Validation Parameters (Representative)

The following table summarizes representative quantitative data for an HPLC method for a closely related compound, p-coumaric acid, which can be used as a starting point for the validation of a this compound method.[2]

ParameterRepresentative Value (for p-Coumaric Acid)
Linearity Range 2 - 10 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.302 µg/mL
Limit of Quantification (LOQ) 0.99 µg/mL
Recovery 98 - 102% (Expected for a validated method)

Note: These values are for p-coumaric acid and should be determined specifically for this compound during method validation.

Visualization: HPLC Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Sample_Prep Sample Extraction (Plant Material) HPLC_Injection HPLC Injection Sample_Prep->HPLC_Injection Standard_Prep Standard Preparation (this compound) Standard_Prep->HPLC_Injection Chromatography Chromatographic Separation HPLC_Injection->Chromatography Detection UV Detection (280 nm) Chromatography->Detection Peak_Integration Peak Integration Detection->Peak_Integration Calibration_Curve Calibration Curve Construction Peak_Integration->Calibration_Curve Quantification Quantification of this compound Calibration_Curve->Quantification

Caption: Workflow for the quantification of this compound using HPLC.

Application 2: Identification and Structural Elucidation using Spectroscopic Techniques

This compound as a reference standard is indispensable for confirming the identity of the compound in complex mixtures and for structural elucidation studies.

Experimental Protocol: UV-Vis Spectroscopy
  • Objective: To obtain the UV-Vis spectrum of this compound for identification purposes.

  • Procedure:

    • Prepare a solution of this compound in methanol (e.g., 10 µg/mL).

    • Use methanol as a blank.

    • Scan the solution from 200 to 400 nm using a UV-Vis spectrophotometer.

    • The characteristic absorbance maximum for this compound is expected around 260-280 nm.

Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To obtain the ¹H and ¹³C NMR spectra of this compound for structural confirmation.

  • Procedure:

    • Dissolve an appropriate amount of this compound reference standard in a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄).

    • Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.

    • Compare the chemical shifts and coupling constants of the sample with the reference spectra of this compound.

Signaling Pathway: Lignin Biosynthesis

This compound is a key intermediate in the phenylpropanoid pathway, which leads to the synthesis of monolignols, the precursors of lignin.[3][4] Understanding this pathway is crucial for researchers in plant science and biofuel development.

Visualization: Phenylpropanoid Pathway to this compound

Lignin_Biosynthesis PAL Phenylalanine Cinnamic_Acid Cinnamic Acid PAL->Cinnamic_Acid PAL p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_Acid->p_Coumaroyl_CoA 4CL p_Coumaraldehyde p-Coumaraldehyde p_Coumaroyl_CoA->p_Coumaraldehyde CCR p_Coumaryl_Alcohol This compound p_Coumaraldehyde->p_Coumaryl_Alcohol CAD Lignin Lignin (H-units) p_Coumaryl_Alcohol->Lignin Peroxidases/Laccases

Caption: Biosynthetic pathway of this compound.

Conclusion

The use of this compound as an analytical reference standard is fundamental for accurate and reproducible research in various scientific disciplines. The protocols and data presented in these application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to effectively utilize this important monolignol in their analytical workflows. Adherence to these methodologies will ensure high-quality data for the identification and quantification of this compound in diverse sample matrices.

References

Applications of p-Coumaryl Alcohol in Biotechnology and Green Chemistry: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols on the uses of p-coumaryl alcohol in the fields of biotechnology and green chemistry. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development.

Introduction

This compound is a monolignol, a key precursor in the biosynthesis of lignin (B12514952) and other phenylpropanoids in plants.[1] Its versatile chemical structure makes it a valuable platform chemical for various applications. In biotechnology, metabolic engineering strategies have enabled its production in microbial hosts, offering a renewable alternative to petrochemical-based aromatics.[2] In green chemistry, its functional groups can be selectively modified using environmentally benign catalysts and solvents. Furthermore, this compound and its derivatives have shown promising antioxidant and anti-inflammatory properties, making them interesting candidates for drug development.[3][4]

I. Biotechnological Production of this compound

The microbial production of this compound from renewable feedstocks represents a significant advancement in metabolic engineering. Engineered microorganisms, such as Escherichia coli, can be programmed with synthetic pathways to convert simple sugars or amino acids into this valuable monolignol.[2][5]

Application Notes:

Microbial fermentation offers a sustainable route to this compound, which can then be used as a building block for biopolymers, specialty chemicals, and pharmaceuticals. The optimization of microbial strains and fermentation conditions is crucial for achieving high titers and yields, making the process economically viable.

Quantitative Data: Microbial Production of this compound
StrainPrecursorKey Enzymes IntroducedTiter (mg/L)Reference
Escherichia coliL-tyrosineTyrosine ammonia (B1221849) lyase (TAL), 4-coumarate:CoA ligase (4CL), Cinnamoyl-CoA reductase (CCR), Cinnamyl alcohol dehydrogenase (CAD)501.8 ± 41.4[6]
Escherichia coliL-tyrosineTAL from Rhodobacter sphaeroides (RsTAL), 4CL from Petroselinum crispum (Pc4CL), CCR from Zea mays (ZmCCR), CAD from Zea mays (ZmCAD)48 - 52[2][7]
Experimental Protocol: Microbial Production of this compound in E. coli

This protocol is a generalized procedure based on established methods for the microbial production of this compound.[2][5]

1. Strain and Plasmid Construction:

  • Chemically competent E. coli BL21(DE3) is a suitable host strain.
  • The genes for the biosynthetic pathway (TAL, 4CL, CCR, CAD) are cloned into a suitable expression vector (e.g., a pET-derived plasmid) under the control of an inducible promoter (e.g., T7 promoter). Codon optimization of the genes for E. coli expression is recommended.

2. Culture Conditions:

  • Prepare a starter culture by inoculating a single colony of the recombinant E. coli strain into 5 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic for plasmid selection.
  • Incubate the starter culture overnight at 37°C with shaking at 200 rpm.
  • Inoculate 50 mL of M9 minimal medium supplemented with glucose (e.g., 10 g/L), L-tyrosine (e.g., 1 g/L), and the appropriate antibiotic with the overnight starter culture to an initial OD600 of 0.1.
  • Incubate the main culture at 37°C with shaking at 200 rpm.

3. Induction and Fermentation:

  • Monitor the cell growth by measuring the OD600.
  • When the OD600 reaches mid-log phase (typically 0.6-0.8), induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.
  • After induction, reduce the incubation temperature to 30°C and continue shaking for 24-48 hours.

4. Extraction and Analysis:

  • Harvest the cells by centrifugation.
  • Extract the this compound from the culture supernatant and cell pellet using an organic solvent such as ethyl acetate.
  • Analyze the extracted samples by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the this compound.

Visualizations:

Biosynthesis_of_pCoumaryl_Alcohol L-Tyrosine L-Tyrosine p-Coumaric acid p-Coumaric acid L-Tyrosine->p-Coumaric acid TAL p-Coumaroyl-CoA p-Coumaroyl-CoA p-Coumaric acid->p-Coumaroyl-CoA 4CL p-Coumaraldehyde p-Coumaraldehyde p-Coumaroyl-CoA->p-Coumaraldehyde CCR This compound This compound p-Coumaraldehyde->this compound CAD

Caption: Biosynthetic pathway of this compound from L-tyrosine.

II. Green Chemistry Applications of this compound

The reactivity of the hydroxyl groups and the aromatic ring in this compound allows for its conversion into a range of valuable chemicals using green chemistry principles. One notable example is the use of dimethyl carbonate (DMC) as a green reagent and solvent.[8][9]

Application Notes:

DMC is a non-toxic, biodegradable alternative to hazardous methylating agents like dimethyl sulfate (B86663) and methyl halides. Reactions with this compound model compounds have demonstrated that the selectivity of methylation versus methoxycarbonylation can be controlled by the choice of catalyst and reaction temperature, offering a versatile platform for producing bio-based monomers and fine chemicals.[8][9]

Quantitative Data: Selective Conversion of this compound Model Compounds with Dimethyl Carbonate[8][9]
SubstrateCatalystTemperature (°C)ProductConversion (%)Selectivity (%)
Cinnamyl alcoholK₂CO₃90Cinnamyl methyl carbonate9190
Cinnamyl alcohol[P₈₈₈₁][CH₃OCOO]90Cinnamyl methyl carbonate8990
Cinnamyl alcoholNaY180Cinnamyl methyl ether9991
4-(3-hydroxypropyl)phenolK₂CO₃904-(3-methoxycarbonyloxypropyl)phenol9894
4-(3-hydroxypropyl)phenolNaY1804-(3-methoxypropyl)phenol & 1-methoxy-4-(3-methoxypropyl)benzene9945 & 46
Experimental Protocol: Selective Methylation of a this compound Model Compound

This protocol is based on the selective methylation of cinnamyl alcohol, a model compound for this compound, using dimethyl carbonate (DMC) and a solid catalyst.[8][9]

1. Materials:

  • Cinnamyl alcohol
  • Dimethyl carbonate (DMC)
  • NaY faujasite catalyst
  • Anhydrous toluene (B28343) (solvent)
  • Standard laboratory glassware for reflux reactions

2. Reaction Setup:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add cinnamyl alcohol (1 equivalent), NaY catalyst (e.g., 20 wt% of the substrate), and an excess of DMC (which also serves as the solvent).
  • Add anhydrous toluene to ensure adequate mixing if needed.

3. Reaction Conditions:

  • Heat the reaction mixture to 180°C with vigorous stirring.
  • Maintain the reaction at this temperature for a specified time (e.g., 24 hours), monitoring the progress by taking small aliquots for analysis.

4. Work-up and Analysis:

  • After the reaction is complete, cool the mixture to room temperature.
  • Filter the solid catalyst from the reaction mixture.
  • Remove the excess DMC and solvent under reduced pressure.
  • Analyze the crude product by GC-MS and ¹H NMR to determine the conversion of the starting material and the selectivity for the methylated product (cinnamyl methyl ether).
  • Purify the product by column chromatography on silica (B1680970) gel if necessary.

Visualizations:

Green_Chemistry_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Analysis Reactants This compound Model + Dimethyl Carbonate + Catalyst Heating Heating at specified temperature and time Reactants->Heating Filtration Catalyst Removal Heating->Filtration Evaporation Solvent Removal Filtration->Evaporation Analysis GC-MS, NMR Evaporation->Analysis Product Product Analysis->Product

Caption: Experimental workflow for the selective conversion of this compound models.

III. Drug Development Applications of this compound

This compound and its derivatives have demonstrated potential as therapeutic agents due to their antioxidant and anti-inflammatory activities.[3][4] These properties are crucial in the context of various chronic diseases, including inflammatory disorders.

Application Notes:

The anti-inflammatory effects of this compound derivatives are mediated, in part, by the modulation of cytokine production in immune cells. For instance, a derivative of this compound has been shown to suppress the production of interferon-gamma (IFNγ) in T helper (Th) cells by downregulating the expression of the transcription factor T-bet.[6] This suggests a potential therapeutic application in Th1-mediated autoimmune diseases.

Quantitative Data: Anti-inflammatory and Antioxidant Activities
CompoundAssayTarget/Cell LineIC₅₀ / InhibitionReference
trans-p-Coumaryl alcoholTNF-α inhibitionLPS-stimulated RAW 264.7 cells29.28% inhibition at 12.5 µg/mL[10]
trans-p-Coumaryl alcoholIL-6 inhibitionLPS-stimulated RAW 264.7 cells36.75% inhibition at 12.5 µg/mL[10]
This compound-γ-O-methyl ether (CAME)IFNγ suppressionCD4+ Th cellsPotent suppression (specific IC₅₀ not provided)[6]
p-Coumaric acidDPPH radical scavenging-255.69 µg/mL[11]
Experimental Protocol: In Vitro Anti-inflammatory Assay - Inhibition of Cytokine Production

This protocol outlines a general procedure for assessing the anti-inflammatory activity of this compound by measuring its effect on cytokine production in lipopolysaccharide (LPS)-stimulated macrophages.[10]

1. Cell Culture:

  • Culture RAW 264.7 macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO₂.

2. Cell Treatment:

  • Seed the RAW 264.7 cells in 24-well plates at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.
  • Pre-treat the cells with various concentrations of this compound (dissolved in a suitable solvent like DMSO, with a final DMSO concentration below 0.1%) for 1 hour.
  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response. Include a vehicle control (no this compound) and a negative control (no LPS stimulation).

3. Cytokine Measurement:

  • After the incubation period, collect the cell culture supernatants.
  • Measure the concentrations of pro-inflammatory cytokines, such as TNF-α and IL-6, in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

4. Data Analysis:

  • Calculate the percentage inhibition of cytokine production for each concentration of this compound compared to the LPS-stimulated vehicle control.
  • Determine the IC₅₀ value, which is the concentration of this compound that causes 50% inhibition of cytokine production.

Visualizations:

Tbet_Signaling_Pathway cluster_0 T Helper 1 (Th1) Cell TCR_CD28 TCR/CD28 Signaling STAT1 STAT1 TCR_CD28->STAT1 Activates T_bet T-bet (Transcription Factor) STAT1->T_bet Induces Expression IFN_gamma_gene IFN-γ Gene T_bet->IFN_gamma_gene Activates Transcription IFN_gamma_protein IFN-γ Protein IFN_gamma_gene->IFN_gamma_protein Translation Inflammation Inflammation IFN_gamma_protein->Inflammation Promotes p_Coumaryl_Alcohol_Derivative This compound Derivative (CAME) p_Coumaryl_Alcohol_Derivative->T_bet Inhibits Expression

Caption: Inhibition of IFN-γ production by a this compound derivative via T-bet suppression.

Disclaimer: The provided protocols are intended as general guidelines. For precise experimental replication, it is essential to consult the detailed methodologies described in the cited scientific literature.

References

Application Notes and Protocols: p-Coumaryl Alcohol as a Precursor for Synthesizing Novel Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Coumaryl alcohol, a key monolignol in the phenylpropanoid pathway, is a versatile and valuable precursor for the synthesis of a diverse array of novel compounds with significant potential in drug discovery and development.[1] Its inherent phenolic and allylic alcohol functionalities provide reactive sites for a multitude of chemical modifications, enabling the creation of derivatives with a wide spectrum of biological activities. These activities include anti-inflammatory, anticancer, and enzyme-inhibitory properties.[2][3][4] This document provides detailed application notes and experimental protocols for the synthesis and evaluation of novel compounds derived from this compound, aimed at guiding researchers in leveraging this platform for the development of new therapeutic agents.

Data Presentation: Bioactivity of this compound Derivatives

The following table summarizes the quantitative data on the biological activities of representative compounds synthesized from or related to this compound.

Compound NameDerivative TypeTarget/AssayActivity DataReference
trans-p-Coumaryl alcoholPhenylpropanoidInhibition of TNF-α production in LPS-stimulated RAW 264.7 cells29.28% inhibition at 12.5 µg/mL[5]
Inhibition of IL-6 production in LPS-stimulated RAW 264.7 cells36.75% inhibition at 12.5 µg/mL[5]
This compound-γ-O-methyl ether (CAME)EtherSuppression of IFN-γ production in CD4+ Th cellsPotent and selective suppression[2][6]
Coumarin-Chalcone Hybrid (3b)HeterocycleCytotoxicity against HepG2 (Hepatocellular Carcinoma)IC50: 22.96 µM[3]
Cytotoxicity against MCF-7 (Breast Cancer)IC50: 29.54 µM[3]
Coumarinyl-Nicotinonitrile (4b)HeterocycleCytotoxicity against HepG2IC50: 28.60 µM[3]
Cytotoxicity against MCF-7IC50: 24.89 µM[3]
Coumarinyl-Pyridinone (9b)HeterocycleCytotoxicity against HepG2IC50: 13.68 µM[3]
Cytotoxicity against MCF-7IC50: 17.01 µM[3]
Alkenylcoumarin (7)EtherInhibition of Taq DNA polymeraseIC50: 48.33 ± 2.85 μM[7]

Experimental Protocols

Protocol 1: Synthesis of 3-Ethynyl this compound (3-EPC)

This protocol describes the synthesis of a click-chemistry compatible derivative of this compound, which can be used as a probe to study lignin (B12514952) deposition.[8]

Materials:

Procedure:

  • Iodination of p-Coumaric Acid: Dissolve p-coumaric acid in a mixture of acetic acid and dichloromethane. Add iodine monochloride and stir at 25°C for 24 hours.

  • Knoevenagel-Doebner Condensation: React the resulting iodinated compound with malonic acid in pyridine with a catalytic amount of piperidine at 90°C for 3.5 hours.

  • Esterification: Reflux the product from the previous step in methanol with a catalytic amount of sulfuric acid overnight.

  • Sonogashira Coupling: To the ester, add trimethylsilyl acetylene, bis(triphenylphosphine)palladium(II) chloride, and cuprous iodide in a mixture of triethylamine and tetrahydrofuran. Heat at 50°C overnight.

  • Reduction: Reduce the resulting ester with diisobutylaluminium hydride (DIBAL-H) in dichloromethane at -78°C for 3 hours.

  • Desilylation: Remove the trimethylsilyl protecting group using tetrabutylammonium fluoride in tetrahydrofuran at 25°C for 1 hour to yield 3-ethynyl this compound.

Protocol 2: Synthesis of Coumarin-Chalcone Hybrids

This protocol outlines a general procedure for the synthesis of coumarin-chalcone hybrids, which have shown potential as anticancer agents.[3] This can be adapted to use this compound-derived aldehydes.

Materials:

Procedure:

  • Dissolve the substituted 3-acetylcoumarin (1 equivalent) and the aromatic aldehyde (1 equivalent) in ethanol.

  • Add a catalytic amount of piperidine to the solution.

  • Reflux the reaction mixture for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Collect the precipitated solid by filtration.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure coumarin-chalcone hybrid.

Protocol 3: Evaluation of Anti-inflammatory Activity (In Vitro)

This protocol describes a method to assess the anti-inflammatory potential of this compound derivatives by measuring the inhibition of pro-inflammatory cytokines in macrophage cells.[5]

Materials:

  • RAW 264.7 macrophage cells

  • Lipopolysaccharide (LPS)

  • This compound derivative to be tested

  • Cell culture medium (e.g., DMEM)

  • Fetal bovine serum (FBS)

  • Penicillin-streptomycin (B12071052) solution

  • Enzyme-linked immunosorbent assay (ELISA) kits for TNF-α and IL-6

  • Indomethacin (B1671933) (as a positive control)

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.

  • Cell Seeding: Seed the cells in 96-well plates at a suitable density and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of the this compound derivative or indomethacin for 1 hour.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.

  • Cytokine Measurement: Collect the cell culture supernatants and measure the concentrations of TNF-α and IL-6 using the respective ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of cytokine production for each treatment group compared to the LPS-stimulated control.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways modulated by this compound derivatives and a general workflow for their synthesis and evaluation.

G cluster_0 Anti-inflammatory Signaling Pathway of CAME CAME This compound-γ-O-methyl ether (CAME) T_bet T-bet Transcription Factor CAME->T_bet Inhibits Expression IFNg Interferon-γ (IFN-γ) Production T_bet->IFNg Promotes Inflammation Inflammatory Response IFNg->Inflammation Mediates

Caption: CAME-mediated anti-inflammatory pathway.

G cluster_1 General Workflow for Synthesis and Evaluation pCA This compound Synthesis Chemical Synthesis (Esterification, Etherification, etc.) pCA->Synthesis Derivatives Novel this compound Derivatives Synthesis->Derivatives Bioassay Biological Assays (Anticancer, Anti-inflammatory, etc.) Derivatives->Bioassay Data Quantitative Data (IC50, % Inhibition) Bioassay->Data SAR Structure-Activity Relationship (SAR) Analysis Data->SAR Lead Lead Compound Identification SAR->Lead

Caption: Drug discovery workflow using this compound.

G cluster_2 Potential Anticancer Signaling Pathway for Coumarin Derivatives Coumarin_Derivative Coumarin Derivative (from this compound) PI3K PI3K Coumarin_Derivative->PI3K Inhibits AKT AKT PI3K->AKT Activates Cell_Survival Cell Survival & Proliferation AKT->Cell_Survival Promotes Apoptosis Apoptosis AKT->Apoptosis Inhibits

References

Solubilization of p-Coumaryl Alcohol for Scientific Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the solubilization of p-Coumaryl alcohol in buffers commonly used for in vitro research. It includes quantitative data on solubility, step-by-step procedures for solution preparation, and diagrams of relevant biological pathways affected by this compound.

Introduction

This compound is a monolignol, a natural phenylpropanoid with demonstrated antioxidant and anti-inflammatory properties. Its low solubility in aqueous solutions presents a challenge for researchers conducting in vitro experiments. This document outlines effective techniques to solubilize this compound for use in cell-based assays and other experimental systems.

Data Presentation: Solubility of this compound

The following table summarizes the known solubility of this compound in various solvents. It is crucial to prepare stock solutions at high concentrations in an appropriate organic solvent and then dilute them into the final aqueous experimental buffer to avoid precipitation.

SolventConcentrationRemarks
Dimethyl Sulfoxide (B87167) (DMSO)125 mg/mL (832.39 mM)[1]Ultrasonic treatment may be required. Use freshly opened, anhydrous DMSO as it is hygroscopic.
MethanolSlightly solubleSpecific concentration data is limited.
Ethanol (B145695)Slightly solubleOften used as a co-solvent with aqueous buffers.
Potassium Phosphate Buffer (pH 6.5) with Ethanol1 mg/mLA 1% ethanol co-solvent was used to aid dissolution.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution of this compound in dimethyl sulfoxide (DMSO), which is a common method for in vitro studies.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Ultrasonic bath (optional)

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 100 mM). For example, to prepare 1 mL of a 100 mM stock solution, add 15.017 mg of this compound to 1 mL of DMSO.

  • Dissolution: Vortex the tube vigorously for 1-2 minutes to dissolve the compound. If the compound does not fully dissolve, sonicate the tube in an ultrasonic water bath for 5-10 minutes.[1]

  • Sterilization: As DMSO at high concentrations is generally considered self-sterilizing, filtration of the stock solution is often not required. However, if sterility is a major concern, use a sterile, DMSO-compatible syringe filter (e.g., PTFE).

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.

Protocol 2: Preparation of Working Solutions in Cell Culture Media

This protocol details the dilution of the DMSO stock solution into an aqueous experimental buffer, such as cell culture medium, for use in cell-based assays.

Materials:

  • This compound DMSO stock solution (from Protocol 1)

  • Pre-warmed cell culture medium or desired experimental buffer

  • Sterile microcentrifuge tubes or culture plates

Procedure:

  • Thawing: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.

  • Serial Dilution (if necessary): If a wide range of concentrations is to be tested, perform serial dilutions of the DMSO stock solution in pure DMSO to maintain a constant final DMSO concentration across all treatments.

  • Dilution into Aqueous Buffer: Directly add the required volume of the this compound DMSO stock (or diluted stock) to the pre-warmed cell culture medium. It is critical to ensure rapid mixing to prevent precipitation. A common practice is to add the stock solution to the medium while gently vortexing or swirling the tube/plate.

  • Final DMSO Concentration: The final concentration of DMSO in the experimental medium should be kept as low as possible, typically below 0.5%, to minimize solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO without the compound) must be included in all experiments.

Mandatory Visualizations

Solubilization and Dilution Workflow

G cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation p-Coumaryl_alcohol This compound (solid) Dissolve Vortex / Sonicate p-Coumaryl_alcohol->Dissolve DMSO Anhydrous DMSO DMSO->Dissolve Stock_Solution High Concentration Stock (e.g., 100 mM in DMSO) Dissolve->Stock_Solution Dilute Dilute Stock Solution Stock_Solution->Dilute Add small volume of stock to buffer Experimental_Buffer Experimental Buffer (e.g., Cell Culture Medium) Experimental_Buffer->Dilute Working_Solution Final Working Solution (Final DMSO < 0.5%) Dilute->Working_Solution

Caption: Workflow for preparing this compound solutions.

Putative Anti-inflammatory Signaling Pathways of this compound Derivatives

The anti-inflammatory effects of this compound and its derivatives are thought to be mediated through the modulation of key inflammatory signaling pathways. A derivative of this compound, this compound-γ-O-methyl ether (CAME), has been shown to suppress the production of interferon-gamma (IFNγ) by attenuating the expression of the transcription factor T-bet in T-helper cells.[2][3]

G cluster_0 Cellular Response to Inflammatory Stimuli TCR_Stimulation T-Cell Receptor (TCR) Stimulation T_bet_Expression T-bet Expression TCR_Stimulation->T_bet_Expression IFNg_Production IFNγ Production T_bet_Expression->IFNg_Production Inflammation Inflammation IFNg_Production->Inflammation p_Coumaryl_alcohol_derivative This compound derivative (CAME) p_Coumaryl_alcohol_derivative->T_bet_Expression Inhibits

Caption: Inhibition of T-bet expression by a this compound derivative.

References

Application Notes and Protocols: Use of p-Coumaryl Alcohol in Plant Cell Wall Structure Studies

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of p-Coumaryl Alcohol in Lignin (B12514952) Structure

This compound is one of the three primary monolignols, alongside coniferyl alcohol and sinapyl alcohol, that serve as the fundamental building blocks for lignin in the secondary cell walls of vascular plants.[1][2] The polymerization of these monolignols through oxidative coupling reactions results in a complex, aromatic polymer that provides structural integrity, hydrophobicity, and defense against pathogens.[3][4] Specifically, the incorporation of this compound leads to the formation of p-hydroxyphenyl (H) units within the lignin polymer.[1] While typically less abundant than the guaiacyl (G) and syringyl (S) units derived from coniferyl and sinapyl alcohols respectively, the proportion of H-units can vary significantly between plant species and tissue types, and its presence has a notable impact on lignin's overall structure and properties.[4][5]

The study of this compound is crucial for understanding the fundamental processes of lignification and for devising strategies to modify biomass for improved industrial processing. For instance, altering the H-lignin content can influence biomass recalcitrance, a key barrier in the production of biofuels and bio-based chemicals.[5][6] In vitro studies using this compound as a substrate allow researchers to investigate the mechanisms of enzymatic polymerization, the reactivity of different monolignols, and the resulting polymer structures in a controlled environment.[5][6][7]

Applications of this compound in Research

  • Elucidation of Lignin Biosynthesis: this compound is a key intermediate in the phenylpropanoid pathway.[8] Studies involving labeled this compound can trace its transport and incorporation into the cell wall, providing insights into the regulatory mechanisms of lignification.[1]

  • In Vitro Synthesis of Dehydrogenation Polymers (DHPs): this compound is widely used as a monomer for the enzymatic synthesis of artificial lignins, known as DHPs.[5][6][9] These synthetic lignins serve as valuable models to study the structure and reactivity of native lignins without the complexities of the plant cell wall matrix.

  • Enzyme Characterization: It serves as a substrate for assaying the activity and kinetics of lignin-polymerizing enzymes, such as peroxidases and laccases.[10][11] This is essential for understanding the specific roles of different enzyme isoforms in the lignification process.

  • Biomass Modification Studies: By varying the concentration of this compound in DHP synthesis, researchers can investigate how the incorporation of H-units affects the physical and chemical properties of lignin, such as molecular weight and linkage types.[5][6] This knowledge is instrumental for genetic engineering strategies aimed at producing more easily deconstructible biomass.

Experimental Protocols

Protocol for In Vitro Synthesis of Dehydrogenation Polymer (DHP) from this compound

This protocol describes the synthesis of a p-hydroxyphenyl (H-lignin) dehydrogenation polymer using horseradish peroxidase (HRP). This method, known as the "Zutropf" (gradual addition) method, mimics the slow, continuous supply of monolignols in vivo.

Materials and Reagents:

  • This compound

  • Coniferyl alcohol and/or Sinapyl alcohol (optional, for co-polymerization)

  • Potassium Phosphate (B84403) Buffer (pH 6.5)

  • Ethanol (B145695) (200 proof)

  • Horseradish Peroxidase (HRP), Type II

  • Hydrogen Peroxide (H₂O₂) solution (0.04%)

  • Deionized Water

  • Centrifuge and tubes

  • Peristaltic pump

Procedure:

  • Monomer Solution Preparation:

    • Dissolve approximately 100 mg of this compound (or a molar-defined mixture with other monolignols) in 100 mL of pH 6.5 potassium phosphate buffer.[5][6]

    • Add 1 mL of ethanol to aid in solubilization.[5][6] This solution should be freshly prepared.

  • Enzyme and Oxidant Preparation:

    • Prepare a 0.04% H₂O₂ solution by diluting a stock solution in deionized water.[12]

    • Prepare a solution of HRP in the phosphate buffer. A typical concentration is around 0.1 mg/mL.

  • Polymerization Reaction:

    • Set up a reaction flask containing 25 mL of the phosphate buffer and a magnetic stir bar.[12]

    • Add the HRP solution to the flask.[12]

    • Using a peristaltic pump, slowly and simultaneously add the monomer solution and the H₂O₂ solution to the reaction flask over a period of several hours (e.g., 4-6 hours) with continuous stirring.[12]

  • Polymer Recovery:

    • After the addition is complete, continue stirring the reaction mixture overnight at room temperature to allow for further polymerization.

    • A precipitate of the DHP will form. Collect the precipitate by centrifugation (e.g., 4300 x g for 1 hour).[9]

    • Wash the pellet three times with deionized water to remove unreacted monomers and buffer salts, with a centrifugation step after each wash.[9]

    • Lyophilize (freeze-dry) the final pellet to obtain the purified DHP.

Protocol for Peroxidase Activity Assay using this compound

This protocol measures the kinetic parameters of a peroxidase enzyme with this compound as the substrate by monitoring the change in absorbance.

Materials and Reagents:

  • Purified peroxidase enzyme

  • This compound stock solution (in a small amount of ethanol, then diluted in buffer)

  • Reaction Buffer (e.g., 50 mM Sodium Acetate, pH 5.0)

  • Hydrogen Peroxide (H₂O₂) solution

  • UV-Vis Spectrophotometer with a temperature-controlled cuvette holder

Procedure:

  • Reaction Mixture Preparation:

    • In a 1 mL cuvette, combine the reaction buffer, a specific concentration of this compound, and the enzyme solution.

    • The final volume should be just under 1 mL to allow for the addition of H₂O₂.

    • Incubate the mixture at a constant temperature (e.g., 25°C) for a few minutes to equilibrate.

  • Initiation and Measurement:

    • Initiate the reaction by adding a small volume of H₂O₂ solution (e.g., 10 µL of 10 mM H₂O₂) and mix quickly.[13]

    • Immediately begin monitoring the change in absorbance at a wavelength corresponding to the oxidation of this compound (typically determined by a preliminary spectral scan, often around 260-340 nm).

    • Record the absorbance change over time for several minutes.

  • Data Analysis:

    • Calculate the initial reaction rate from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (ε for the product is required).

    • Repeat the assay with varying concentrations of this compound while keeping the H₂O₂ and enzyme concentrations constant.

    • Determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax) by plotting the initial rates against the substrate concentrations and fitting the data to the Michaelis-Menten equation.

Data Presentation

Table 1: Yields and Molecular Weights of Dehydrogenation Polymers (DHPs)

This table summarizes typical results from the synthesis of DHPs with varying molar percentages of this compound (H monomer) incorporated with coniferyl alcohol (G monomer).

DHP Composition (Molar Ratio H:G)Yield (wt%)Weight-Average Molecular Weight (Mw, g/mol )Number-Average Molecular Weight (Mn, g/mol )Polydispersity (Mw/Mn)
0:100 (G only)~75%1500 - 1800800 - 10001.8 - 2.0
5:95~72%1300 - 1600700 - 9001.7 - 1.9
10:90~70%1200 - 1500650 - 8501.8 - 2.1
20:80~68%1400 - 1700750 - 9501.8 - 2.0

Note: Data are synthesized from trends reported in the literature.[5][6] Actual values will vary based on specific reaction conditions.

Table 2: Kinetic Parameters of Peroxidases with Monolignol Substrates

This table provides a comparison of the apparent Michaelis-Menten constant (Km) and maximum velocity (Vmax) for different peroxidase isoforms with p-coumaryl and coniferyl alcohols.

EnzymeSubstrateApparent Km (µM)Apparent Vmax (µkat/mg)Catalytic Efficiency (Vmax/Km)
Picea abies PAPX4 This compound25.11.60.06
Coniferyl alcohol16.710.10.60
Picea abies PAPX5 This compound18.27.90.43
Coniferyl alcohol23.24.30.19
Horseradish Peroxidase (HRP) This compound30.512.50.41
Coniferyl alcohol20.815.20.73

Note: Data compiled from literature.[10] These values highlight how different enzyme isoforms can exhibit preferential activity towards specific monolignols.

Visualizations: Workflows and Pathways

Caption: Biosynthetic pathway of monolignols leading to lignin formation.

Caption: Experimental workflow for DHP synthesis and purification.

References

Application Notes and Protocols for Heterologous p-Coumaryl Alcohol Production

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: p-Coumaryl alcohol is a valuable monolignol, serving as a key precursor for the biosynthesis of lignin, flavonoids, and other phenylpropanoids with diverse applications in the chemical, pharmaceutical, and food industries. This document provides a detailed overview of the strategies and methodologies for the heterologous production of this compound in microbial hosts, primarily focusing on Escherichia coli and Saccharomyces cerevisiae.

Metabolic Pathway and Key Enzymes

The biosynthesis of this compound from the common aromatic amino acid L-tyrosine involves a four-step enzymatic cascade. The introduction of this heterologous pathway into microbial hosts enables the sustainable and controlled production of this platform chemical.

The core biosynthetic pathway from L-tyrosine involves the following enzymatic steps:

  • Tyrosine ammonia (B1221849) lyase (TAL): Catalyzes the non-oxidative deamination of L-tyrosine to p-coumaric acid.[1]

  • 4-Coumarate:CoA ligase (4CL): Activates p-coumaric acid to its corresponding CoA-thioester, p-coumaroyl-CoA.[1]

  • Cinnamoyl-CoA reductase (CCR): Reduces p-coumaroyl-CoA to p-coumaraldehyde (B1217632).[1]

  • Cinnamyl alcohol dehydrogenase (CAD) or other alcohol dehydrogenases (ADH): Catalyze the final reduction of p-coumaraldehyde to this compound.[1][2]

An alternative pathway starting from L-phenylalanine exists in some organisms, which requires an additional hydroxylation step to convert cinnamic acid to p-coumaric acid. However, the tyrosine-based pathway is more direct and energetically favorable.[1]

Data Presentation: Production Titers of this compound and Precursors

The following tables summarize the quantitative data from various metabolic engineering studies for the production of this compound and its direct precursor, p-coumaric acid.

Table 1: Heterologous Production of this compound in E. coli

StrainKey Genes ExpressedTiter (mg/L)Reference
Engineered E. coliTAL, 4CL, CCR, ADH501.8 ± 41.4[3][4]
Optimized E. coliCombinatorial optimization of a tetracistronic operon (RsTAL, Pc4CL, ZmCCR, ZmCAD)48 - 52[5][6]
Engineered E. coliRsTAL, Pc4CL, ZmCCR, ZmCAD22[5]

Table 2: Heterologous Production of p-Coumaric Acid

Host OrganismKey Genes ExpressedTiter (mg/L)Reference
E. coliTAL-overexpressed475.4 ± 19.9[2][4]
S. cerevisiaeEngineered aromatic amino acid biosynthesisNot specified[7]

Experimental Protocols

Protocol 1: Construction of this compound Biosynthesis Plasmids

This protocol describes the general steps for constructing expression plasmids harboring the genes for this compound production. A combinatorial approach, such as Operon-PLICing, can be employed for rapid assembly and optimization of synthetic operons.[6]

1. Gene Selection and Synthesis:

  • Select genes encoding TAL, 4CL, CCR, and ADH/CAD from various plant and microbial sources. Codon-optimize the gene sequences for expression in the chosen host (E. coli or S. cerevisiae).
  • Synthesize the genes commercially or amplify them from source organism cDNA.

2. Vector Selection:

  • Choose a suitable expression vector with a strong inducible promoter (e.g., T7 promoter for E. coli, GAL promoter for S. cerevisiae).
  • The vector should contain a selectable marker (e.g., ampicillin (B1664943) or kanamycin (B1662678) resistance).

3. Plasmid Assembly (Example using Gibson Assembly):

  • Design primers to amplify the synthesized genes with overlapping ends complementary to the vector backbone and adjacent genes.
  • Linearize the expression vector by restriction digestion.
  • Incubate the linearized vector and the PCR-amplified gene fragments with a Gibson Assembly Master Mix.
  • Transform the assembly reaction into competent E. coli cells for plasmid propagation.
  • Verify the correct assembly by colony PCR and sequence analysis.

Protocol 2: Heterologous Production of this compound in E. coli

This protocol outlines the steps for cultivating engineered E. coli strains and inducing the expression of the this compound pathway.

1. Strain and Media Preparation:

  • Transform the constructed expression plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).
  • Prepare Luria-Bertani (LB) medium supplemented with the appropriate antibiotic for the selectable marker.
  • For production, prepare a defined mineral medium (e.g., M9 medium) supplemented with glucose as a carbon source and any necessary amino acids or vitamins.

2. Cultivation and Induction:

  • Inoculate a single colony of the engineered strain into LB medium with antibiotic and grow overnight at 37°C with shaking.
  • Inoculate the production medium with the overnight culture to an initial OD600 of 0.1.
  • Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.
  • Induce gene expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.
  • After induction, reduce the temperature to 25-30°C and continue cultivation for 24-72 hours.

3. Optimization of Production:

  • To enhance the titer, optimization of parameters such as inducer concentration, post-induction temperature, and medium composition (e.g., yeast extract concentration) is crucial.[4] For instance, increasing yeast extract concentration can improve cell growth and product formation.[4]

Protocol 3: Extraction and Quantification of this compound

This protocol describes the extraction of this compound from the culture medium and its quantification using High-Performance Liquid Chromatography (HPLC).

1. Sample Preparation:

  • Centrifuge the culture sample to pellet the cells.
  • Collect the supernatant for analysis.
  • Extract the this compound from the supernatant by liquid-liquid extraction with an organic solvent like ethyl acetate.
  • Evaporate the organic solvent and redissolve the residue in a suitable solvent (e.g., methanol) for HPLC analysis.

2. HPLC Analysis:

  • HPLC System: A standard HPLC system equipped with a C18 reversed-phase column and a UV-Vis detector.
  • Mobile Phase: A gradient of acetonitrile (B52724) and water (both containing a small amount of formic acid, e.g., 0.1%) is commonly used.
  • Detection: Monitor the absorbance at a wavelength where this compound has a strong absorbance, typically around 260-280 nm.
  • Quantification: Prepare a standard curve using a pure this compound standard of known concentrations to quantify the amount produced in the culture.

Visualizations

Signaling Pathway

p_Coumaryl_Alcohol_Pathway cluster_pathway Biosynthesis of this compound Tyrosine L-Tyrosine pCoumaricAcid p-Coumaric Acid Tyrosine->pCoumaricAcid TAL pCoumaroylCoA p-Coumaroyl-CoA pCoumaricAcid->pCoumaroylCoA 4CL pCoumaraldehyde p-Coumaraldehyde pCoumaroylCoA->pCoumaraldehyde CCR pCoumarylAlcohol This compound pCoumaraldehyde->pCoumarylAlcohol CAD/ADH

Caption: Biosynthetic pathway of this compound from L-Tyrosine.

Experimental Workflow

Experimental_Workflow cluster_cloning Plasmid Construction cluster_production Production cluster_analysis Analysis GeneSelection Gene Selection & Codon Optimization Assembly Plasmid Assembly GeneSelection->Assembly VectorPrep Vector Preparation VectorPrep->Assembly Verification Verification (PCR, Sequencing) Assembly->Verification Transformation Host Transformation Verification->Transformation Cultivation Cultivation & Induction Transformation->Cultivation Optimization Process Optimization Cultivation->Optimization Extraction Product Extraction Optimization->Extraction Quantification Quantification (HPLC) Extraction->Quantification

Caption: General experimental workflow for this compound production.

References

Application Notes and Protocols for Enzymatic Polymerization of p-Coumaryl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Coumaryl alcohol is one of the three primary monolignols, which are the fundamental building blocks of lignin (B12514952) in plant cell walls.[1] The enzymatic polymerization of this compound is a key area of study for understanding lignin biosynthesis and for the development of novel biomaterials. In vitro enzymatic polymerization, often utilizing peroxidases and laccases, allows for the synthesis of dehydrogenation polymers (DHPs), which serve as valuable models for native lignin.[2][3] These studies are crucial for applications in biomass conversion, biofuels, and the development of new polymers with potential applications in drug delivery and material science.

This document provides detailed application notes and protocols for the enzymatic polymerization of this compound using Horseradish Peroxidase (HRP) and Laccase.

Enzymatic Polymerization of this compound using Horseradish Peroxidase (HRP)

Horseradish peroxidase, in the presence of hydrogen peroxide, catalyzes the oxidative coupling of this compound to form a dehydrogenation polymer (DHP).[2][4] The reaction proceeds through the formation of phenoxy radicals, which then couple in a non-enzymatic fashion to form a complex polymer.[5]

Data Presentation: HRP-Catalyzed Polymerization of this compound

The molecular weight of the resulting polymer is influenced by the initial concentration of this compound. The following table summarizes the weight average molecular weight (Mw), number average molecular weight (Mn), and polydispersity (Đ) of DHPs synthesized with varying molar percentages of this compound (H) in combination with coniferyl alcohol (G). A homopolymer of this compound (100% H) was also synthesized.

Polymer Composition (molar ratio G:H)Mw (Da)Mn (Da)Polydispersity (Đ = Mw/Mn)
100:0 (G only)770025003.1
95:5210011001.9
90:10480018002.7
80:20630021003.0
0:100 (H only)360016002.3
Data sourced from Harman-Ware et al., Biotechnology for Biofuels (2017).[2]

Experimental Workflow: HRP-Catalyzed Polymerization

HRP_Polymerization_Workflow cluster_prep Preparation cluster_reaction Polymerization Reaction cluster_workup Polymer Isolation Monomer_sol Monomer Solution (this compound in Ethanol) Reaction_Vessel Reaction Vessel (Stirred, 25°C) Monomer_sol->Reaction_Vessel Add dropwise H2O2_sol Hydrogen Peroxide Solution (0.04% in Water) H2O2_sol->Reaction_Vessel Add dropwise Buffer_sol Potassium Phosphate (B84403) Buffer (pH 6.5) Buffer_sol->Reaction_Vessel Enzyme_sol HRP Solution Enzyme_sol->Reaction_Vessel Centrifuge Centrifugation Reaction_Vessel->Centrifuge After 1 hr Wash Wash with Water Centrifuge->Wash Wash->Centrifuge Repeat 3x Dry Drying Wash->Dry DHP Dehydrogenation Polymer (DHP) Dry->DHP

Caption: Workflow for HRP-catalyzed polymerization of this compound.

Protocol: HRP-Catalyzed Polymerization of this compound (Zutropf Method)

This protocol is adapted from Harman-Ware et al., 2017.[2][4]

Materials:

  • This compound

  • Ethanol (200 proof)

  • Horseradish Peroxidase (HRP)

  • Hydrogen peroxide (H₂O₂)

  • Potassium phosphate buffer (pH 6.5)

  • Deionized water

Equipment:

  • Reaction flask with a stirrer

  • Peristaltic pumps

  • Centrifuge

  • Vacuum oven

Procedure:

  • Prepare Solutions:

    • Monomer Solution: Dissolve approximately 100 mg of this compound in 1 mL of ethanol.

    • Hydrogen Peroxide Solution: Prepare 100 mL of a 0.04% H₂O₂ solution in deionized water.

    • Enzyme Solution: Dissolve 1 mg of HRP in 100 mL of potassium phosphate buffer (pH 6.5).

  • Reaction Setup:

    • Add 25 mL of potassium phosphate buffer to the reaction flask.

    • Begin stirring the buffer solution at room temperature.

  • Polymerization:

    • Using separate peristaltic pumps, slowly add the monomer solution, the HRP solution, and the H₂O₂ solution to the reaction flask over a period of approximately 4 hours.

    • After the addition is complete, continue stirring the reaction mixture for an additional hour.

  • Polymer Isolation:

    • Transfer the reaction solution to centrifuge tubes.

    • Centrifuge the mixture to pellet the precipitated polymer.

    • Decant the supernatant and wash the polymer pellet three times with deionized water, centrifuging after each wash.

    • After the final wash, dry the polymer pellet in a vacuum oven at 40°C overnight.

Enzymatic Polymerization of this compound using Laccase

Laccases are multi-copper oxidases that catalyze the oxidation of phenolic compounds, using molecular oxygen as the oxidant and producing water as a by-product. They can be used for the polymerization of monolignols, including this compound.[3]

Signaling Pathway: Laccase-Catalyzed Oxidation

Laccase_Mechanism cluster_enzyme Laccase Active Site cluster_reaction Oxidative Polymerization cluster_redox Redox Cycle Laccase_Cu2 Laccase (Cu²⁺) Laccase_Cu1 Laccase (Cu¹⁺) Laccase_Cu2->Laccase_Cu1 Reduction Laccase_Cu1->Laccase_Cu2 Re-oxidation O2 O₂ Laccase_Cu1->O2 pCA This compound (Phenolic Substrate) pCA->Laccase_Cu2 Oxidation Phenoxy_Radical Phenoxy Radical pCA->Phenoxy_Radical Forms Polymer Poly(this compound) Phenoxy_Radical->Polymer Non-enzymatic Coupling H2O 2H₂O O2->H2O Reduction

Caption: Mechanism of laccase-catalyzed polymerization of this compound.

Protocol: Laccase-Catalyzed Polymerization of this compound (Representative Method)

Materials:

  • This compound

  • Laccase (e.g., from Trametes versicolor)

  • Phosphate buffer (pH 5.0 - 7.0, depending on the specific laccase)

  • Deionized water

  • Acetone (B3395972)

Equipment:

  • Reaction flask with a stirrer

  • Centrifuge

  • Freeze-dryer or vacuum oven

Procedure:

  • Prepare Solutions:

    • Monomer Solution: Prepare a solution of this compound in the chosen phosphate buffer. The concentration may range from 0.1 to 1.0 mg/mL.

    • Enzyme Solution: Prepare a stock solution of laccase in the same buffer. The required enzyme activity will depend on the substrate concentration and desired reaction rate (e.g., 1 U/mg of substrate).

  • Reaction Setup:

    • Add the this compound solution to the reaction flask.

    • Begin stirring at a controlled temperature (e.g., 30-40°C).

  • Polymerization:

    • Add the laccase solution to the reaction flask to initiate the polymerization.

    • Allow the reaction to proceed for a set time (e.g., 1 to 24 hours), with continuous stirring and exposure to air (for oxygen supply).

  • Polymer Isolation:

    • Terminate the reaction by heating (e.g., 90°C for 15 minutes) or by adding a solvent like acetone to precipitate the polymer.

    • Collect the polymer by centrifugation.

    • Wash the polymer pellet with a mixture of water and acetone, followed by a wash with deionized water.

    • Dry the final polymer product using a freeze-dryer or a vacuum oven.

Analysis of Poly(this compound)

Protocol: Gel Permeation Chromatography (GPC)

This protocol is for the analysis of the molecular weight distribution of the synthesized dehydrogenation polymers.[2]

Materials:

  • Dried poly(this compound) (DHP)

  • Pyridine (B92270)

  • Acetic anhydride

  • Methanol

  • Tetrahydrofuran (THF), HPLC grade

  • Polystyrene standards for calibration

Equipment:

  • HPLC system with a GPC column set (e.g., polystyrene-divinyl benzene (B151609) copolymer gel columns)

  • Diode array detector

  • Syringe filters (0.45 µm)

Procedure:

  • Acetylation of the Polymer:

    • Dissolve approximately 10 mg of the dried DHP in a mixture of 0.5 mL pyridine and 0.5 mL acetic anhydride.

    • Stir the mixture at 40°C for 24 hours.

    • Terminate the reaction by the incremental addition of methanol.

    • Evaporate the solvents under a stream of nitrogen.

    • Dry the acetylated polymer in a vacuum oven at 40°C overnight.

  • Sample Preparation for GPC:

    • Dissolve the acetylated DHP in THF.

    • Filter the solution through a 0.45 µm syringe filter.

  • GPC Analysis:

    • Mobile Phase: THF

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Detection: Diode array detector at 260 nm.

    • Calibration: Use polystyrene standards to generate a calibration curve for molecular weight determination.

    • Data Analysis: Determine the Mw, Mn, and Đ of the polymer sample relative to the polystyrene standards.

Concluding Remarks

The protocols and data presented provide a comprehensive guide for researchers interested in the enzymatic polymerization of this compound. The use of HRP and laccase offers versatile methods for synthesizing lignin-like polymers. The characterization of these polymers, particularly their molecular weight distribution, is essential for understanding their properties and potential applications. The provided workflows and detailed protocols should enable the reproducible synthesis and analysis of poly(this compound) for various research and development purposes.

References

Troubleshooting & Optimization

p-Coumaryl alcohol stability issues and optimal storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and optimal storage of p-coumaryl alcohol. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and storage of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Discoloration (Yellowing/Browning) of Solid or Solution Oxidation of the phenolic hydroxyl group. Light-induced degradation. Polymerization.1. Immediately transfer the compound to a fresh vial, purge with an inert gas (argon or nitrogen), and store at -20°C or below, protected from light. 2. For solutions, prepare fresh daily. If storage is necessary, use a degassed solvent, purge the headspace with inert gas, and store at -80°C for no longer than one month. 3. Before use, verify the purity of the discolored sample using a suitable analytical method like HPLC or TLC.
Precipitation in a Stored Solution Supersaturation upon cooling. Degradation leading to insoluble products. Polymerization.1. Gently warm the solution to room temperature to see if the precipitate redissolves. If it does, it may be due to low solubility at colder temperatures. 2. If the precipitate does not redissolve upon warming, it is likely a degradation product. The solution should be discarded and a fresh one prepared. 3. To avoid precipitation, ensure the solvent is appropriate for the desired concentration and consider preparing a fresh solution before each experiment.
Inconsistent Experimental Results Degradation of this compound stock. Impurities in the starting material. Inappropriate solvent or pH.1. Always use a fresh or properly stored stock of this compound. Verify the purity of the stock before use. 2. Ensure the solvent is of high purity and appropriate for the experiment. Some solvents can promote degradation. 3. Be mindful of the pH of your experimental system, as this compound's stability can be pH-dependent. Buffer your system if necessary.
Appearance of Unexpected Peaks in Chromatography Presence of degradation products or polymers.1. Analyze the unexpected peaks using mass spectrometry (MS) to identify potential degradation products such as dimers or oxidation products. 2. Review your storage and handling procedures to minimize degradation. 3. Prepare fresh solutions and re-run the experiment.

Frequently Asked Questions (FAQs)

1. What are the optimal storage conditions for solid this compound?

For long-term stability, solid this compound should be stored at -20°C in a tightly sealed container, protected from light.[1][2] To minimize oxidation, it is highly recommended to store it under an inert atmosphere, such as argon or nitrogen.

2. How should I store solutions of this compound?

Solutions of this compound are more prone to degradation than the solid form. For short-term storage (up to one month), solutions should be kept at -20°C. For longer-term storage (up to six months), it is recommended to store them at -80°C.[3][4] It is crucial to use a high-purity, degassed solvent and to purge the headspace of the vial with an inert gas before sealing. Always protect solutions from light.

3. What are the main degradation pathways for this compound?

This compound is susceptible to several degradation pathways:

  • Oxidation: The phenolic hydroxyl group can be oxidized, leading to the formation of colored byproducts. This can be initiated by air (oxygen), light, or trace metal impurities.

  • Polymerization: Through a process called dehydrogenation, this compound can form dimers and larger oligomers.[5] This is a natural process in lignin (B12514952) biosynthesis but can be an unwanted side reaction in a laboratory setting.[6]

  • Reactions of the Hydroxyl Group: The aliphatic hydroxyl group can undergo esterification or etherification reactions, especially if stored in reactive solvents or in the presence of acidic or basic contaminants.[5]

4. Is this compound sensitive to light?

Yes, this compound is light-sensitive. Exposure to light, particularly UV light, can promote degradation. Therefore, it is essential to store it in amber vials or wrap containers in aluminum foil and to minimize light exposure during experiments.

5. Which solvents are recommended for dissolving this compound?

This compound is soluble in solvents such as DMSO, ethanol, and methanol.[1] The choice of solvent will depend on the specific experimental requirements. It is advisable to use high-purity, anhydrous solvents to minimize degradation.

Quantitative Data: Recommended Storage Conditions and Stability

Form Temperature Atmosphere Light Condition Estimated Shelf Life
Solid -20°CInert Gas (Argon/Nitrogen)DarkUp to 3 years[1][2]
Solid 4°CInert Gas (Argon/Nitrogen)DarkUp to 2 years[1]
Solution -80°CInert Gas (Argon/Nitrogen)DarkUp to 6 months[3][4]
Solution -20°CInert Gas (Argon/Nitrogen)DarkUp to 1 month[3][4]

Note: The estimated shelf life is based on information from various suppliers and should be considered a general guideline. It is always best practice to verify the purity of the compound if it has been stored for an extended period.

Experimental Protocol: Stability Assessment of this compound by HPLC

This protocol outlines a method for assessing the stability of this compound under specific conditions (e.g., temperature, light exposure, pH).

1. Objective: To determine the degradation rate of this compound under defined stress conditions by monitoring its concentration over time using High-Performance Liquid Chromatography (HPLC).

2. Materials:

  • This compound (high purity)

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or other suitable modifier)

  • Volumetric flasks and pipettes

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

3. Procedure:

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., 50:50 acetonitrile:water) to prepare a stock solution of a known concentration (e.g., 1 mg/mL).

  • Preparation of Stability Samples:

    • Dilute the stock solution with the desired buffer or solvent to a working concentration (e.g., 100 µg/mL).

    • Aliquot the working solution into several HPLC vials for each stress condition to be tested (e.g., 25°C in light, 25°C in dark, 40°C in dark).

  • HPLC Analysis:

    • Initial Analysis (T=0): Immediately analyze one of the prepared vials to determine the initial concentration of this compound.

    • Chromatographic Conditions (Example):

      • Column: C18, 4.6 x 150 mm, 5 µm

      • Mobile Phase: A: Water with 0.1% formic acid; B: Acetonitrile with 0.1% formic acid.

      • Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

      • Flow Rate: 1.0 mL/min

      • Detection Wavelength: 260 nm

      • Injection Volume: 10 µL

    • Time-Point Analysis: At specified time intervals (e.g., 1, 3, 7, 14, and 30 days), retrieve a vial from each stress condition and analyze it by HPLC.

  • Data Analysis:

    • Integrate the peak area of this compound at each time point.

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration at T=0.

    • Plot the percentage of remaining this compound against time for each condition to visualize the degradation profile.

    • Identify and, if possible, quantify any major degradation products that appear as new peaks in the chromatogram.

Visualizations

degradation_pathways pCA This compound Oxidation Oxidation Products (e.g., Aldehydes, Carboxylic Acids) pCA->Oxidation O2, Light, Metal Ions Polymerization Dimers and Oligomers pCA->Polymerization Dehydrogenation Esterification Esters/Ethers pCA->Esterification Reactive Solvents, Acid/Base Catalysis

Caption: Potential degradation pathways of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare Stock Solution working Prepare Working Solutions stock->working aliquot Aliquot into Vials for Each Condition working->aliquot temp Temperature Study (e.g., 4°C, 25°C, 40°C) aliquot->temp light Photostability Study (Light vs. Dark) aliquot->light ph pH Stability Study (e.g., pH 3, 7, 9) aliquot->ph hplc HPLC Analysis at Time Points (T=0, 1, 3, 7, 14, 30 days) temp->hplc light->hplc ph->hplc data Data Processing and Analysis hplc->data

Caption: Workflow for this compound stability testing.

References

Technical Support Center: Purification of Synthetic p-Coumaryl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of synthetic p-Coumaryl alcohol.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the purification of synthetic this compound, categorized by the purification technique.

Crystallization Issues

Question: My synthetic this compound fails to crystallize from solution. What are the common causes and how can I troubleshoot this?

Answer:

Failure to crystallize is a common issue that can be attributed to several factors. The primary reasons include the presence of impurities, selection of an inappropriate solvent system, or suboptimal crystallization conditions.

Troubleshooting Steps:

  • Assess Purity: The presence of unreacted starting materials, byproducts, or residual solvents can inhibit crystal formation. It is recommended to first perform a preliminary purification step, such as passing the crude product through a short silica (B1680970) plug, to remove major impurities.[1]

  • Solvent System Selection: The ideal crystallization solvent is one in which this compound is soluble at elevated temperatures but sparingly soluble at lower temperatures.

    • If the solution is clear at room temperature: The concentration of your compound may be too low, or the solvent is too good. Try to slowly evaporate the solvent until the solution becomes cloudy, then gently warm until it clarifies before allowing it to cool slowly.

    • If the compound "oils out": This occurs when the compound comes out of solution above its melting point. This can be due to a high concentration of impurities or a solvent in which the compound is too soluble. Try using a larger volume of solvent or a solvent system where the compound is less soluble.

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. This creates nucleation sites for crystal growth.

    • Seeding: If you have a small amount of pure this compound, add a single crystal to the cooled, supersaturated solution to induce crystallization.

  • Cooling Rate: Rapid cooling can lead to the formation of an oil or very small crystals. Allow the solution to cool slowly to room temperature before transferring it to an ice bath or refrigerator.

Question: My this compound crystals are discolored (e.g., yellow or brown). How can I remove colored impurities?

Answer:

Colored impurities often arise from side reactions during synthesis or degradation of the product. These can sometimes be removed by treating the crystallization solution with activated charcoal.

Protocol for Decolorization with Activated Charcoal:

  • Dissolve the impure this compound in a suitable hot solvent.

  • Add a small amount of activated charcoal (typically 1-5% by weight of the solute) to the hot solution. Caution: Add charcoal cautiously to a hot solution to avoid bumping.

  • Swirl the mixture and keep it hot for 5-10 minutes.

  • Perform a hot filtration to remove the charcoal. This should be done quickly to prevent premature crystallization of the product in the funnel.

  • Allow the filtered solution to cool slowly to induce crystallization.

Column Chromatography Issues

Question: I am having difficulty separating this compound from impurities using flash column chromatography. What are some common issues and how can I optimize the separation?

Answer:

Effective separation by flash chromatography depends on the choice of stationary phase, mobile phase (eluent), and proper column packing and loading techniques.

Troubleshooting Steps:

  • Solvent System Selection: The choice of eluent is critical. Use thin-layer chromatography (TLC) to determine an appropriate solvent system. The ideal system will show good separation between this compound and any impurities, with the Rf value of this compound being around 0.2-0.4.

  • Poor Separation/Co-elution:

    • If spots are too close on TLC: Try a different solvent system with a different polarity or composition. Sometimes, adding a small amount of a third solvent can improve selectivity.

    • If separation on the column is poor despite good TLC separation: This may be due to improper column packing (e.g., air bubbles, cracks) or overloading the column with the sample. Ensure the silica gel is packed uniformly and the amount of crude material is appropriate for the column size (typically 1-10% of the silica gel weight).

  • Streaking or Tailing of Spots:

    • This can occur if the compound is highly polar or acidic/basic. Adding a small amount of a modifier to the eluent can help. For acidic compounds like phenols, adding a small amount of acetic acid (e.g., 0.1-1%) to the mobile phase can improve peak shape.

  • Compound Stuck on the Column:

    • If this compound does not elute, the solvent system is likely not polar enough. Gradually increase the polarity of the eluent (gradient elution). For very polar compounds, a mobile phase like dichloromethane/methanol may be necessary.

Data Presentation

Table 1: Physical Properties of this compound

PropertyValueReference
Molecular FormulaC₉H₁₀O₂[4][5]
Molar Mass150.17 g/mol [4]
AppearanceWhite solid[4]
Melting Point114–116 °C[4]

Table 2: Common Analytical Techniques for Purity Assessment

TechniquePurposeKey Considerations
HPLC (High-Performance Liquid Chromatography) Quantify purity and detect non-volatile impurities.Reversed-phase (RP-HPLC) with a C18 column is common for phenolic compounds. A mobile phase of water/methanol or water/acetonitrile with a small amount of acid (e.g., acetic acid or formic acid) is often used.[6]
NMR (Nuclear Magnetic Resonance) Spectroscopy Structural confirmation and identification of impurities.¹H and ¹³C NMR can identify byproducts and residual solvents.[1][7][8]
MS (Mass Spectrometry) Determine molecular weight and confirm identity.Can be coupled with GC or LC (GC-MS, LC-MS) to identify components of a mixture.[9]
TLC (Thin-Layer Chromatography) Rapidly assess purity and monitor reaction progress/column fractions.Use a suitable solvent system to achieve good separation. Visualize spots under UV light or with a staining agent.

Experimental Protocols

Protocol 1: General Flash Column Chromatography for Purification of this compound

This is a general protocol that should be optimized based on TLC analysis of the specific crude mixture.

  • TLC Analysis:

    • Dissolve a small amount of the crude synthetic this compound in a suitable solvent (e.g., ethyl acetate or dichloromethane).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate using various solvent systems (e.g., hexane:ethyl acetate mixtures of varying ratios).

    • Identify a solvent system that provides good separation of the this compound spot (visualized under UV light) from impurities, with an Rf value of approximately 0.3 for the product.[2]

  • Column Packing:

    • Select a column of appropriate size for the amount of crude material.

    • Prepare a slurry of silica gel in the chosen eluent (the least polar solvent mixture determined by TLC).

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent if necessary.

    • Alternatively, for better resolution, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the packed column.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Apply gentle air pressure to begin eluting the compounds.

    • Collect fractions in test tubes.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify which ones contain the pure this compound.

    • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Protocol 2: Purity Analysis by RP-HPLC

This is a representative protocol for the analysis of phenolic compounds and should be adapted as needed.

  • Sample Preparation:

    • Prepare a stock solution of the purified this compound in the mobile phase or a suitable solvent (e.g., methanol) at a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6]

    • Mobile Phase: A gradient of solvent A (e.g., water with 0.1% acetic acid) and solvent B (e.g., methanol with 0.1% acetic acid). An isocratic system can also be developed.[6]

    • Flow Rate: 1.0 mL/min.[6]

    • Detection: UV detector at an appropriate wavelength (e.g., 280 nm or 310 nm).

    • Injection Volume: 10-20 µL.

  • Data Analysis:

    • Integrate the peak areas in the resulting chromatogram.

    • Calculate the purity of this compound as the percentage of its peak area relative to the total area of all peaks.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis crude_product Crude Synthetic This compound pre_purification Optional: Silica Plug (Removes major impurities) crude_product->pre_purification purification_choice Choose Purification Method crude_product->purification_choice pre_purification->purification_choice chromatography Flash Column Chromatography purification_choice->chromatography Complex Mixture crystallization Crystallization purification_choice->crystallization Relatively Clean analysis Purity & Identity Check (TLC, HPLC, NMR, MS) chromatography->analysis crystallization->analysis pure_product Pure this compound analysis->pure_product Purity >98%

Caption: General experimental workflow for the purification and analysis of synthetic this compound.

troubleshooting_crystallization start Crystallization Fails check_purity Is the crude product reasonably pure? start->check_purity silica_plug Perform silica plug filtration check_purity->silica_plug No check_solvent Is the solvent choice appropriate? check_purity->check_solvent Yes silica_plug->check_solvent oiling_out Compound 'oils out'? check_solvent->oiling_out Yes change_solvent Try a different solvent or solvent mixture check_solvent->change_solvent No too_much_solvent Too much solvent used? oiling_out->too_much_solvent No add_more_solvent Use more solvent or a co-solvent to reduce solubility oiling_out->add_more_solvent Yes induce_crystallization Induce Crystallization (Scratch/Seed) too_much_solvent->induce_crystallization No evaporate_solvent Concentrate solution by evaporation too_much_solvent->evaporate_solvent Yes success Crystals Form induce_crystallization->success change_solvent->start add_more_solvent->start evaporate_solvent->start

Caption: Troubleshooting guide for issues encountered during the crystallization of this compound.

References

Troubleshooting common problems in p-Coumaryl alcohol extraction

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: p-Coumaryl Alcohol Extraction

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound extraction.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the extraction and purification of this compound.

Issue 1: Low Extraction Yield

Q: My this compound yield is significantly lower than expected. What are the potential causes and how can I improve it?

A: Low yield is a common problem that can stem from several factors throughout the extraction process. Here are the primary causes and troubleshooting steps:

  • Incomplete Extraction from Plant Material: The solvent may not be effectively penetrating the plant matrix to dissolve the this compound.

    • Solution: Ensure the plant material is finely ground to increase the surface area for extraction.[1][2] Consider using techniques like Soxhlet extraction or refluxing with the solvent to enhance extraction efficiency, especially with polar solvents like methanol (B129727).[3] For some plant materials, a pre-treatment step might be necessary to break down the complex lignocellulosic structure.[4]

  • Inappropriate Solvent Choice: The solubility of this compound can vary significantly with the solvent used.

    • Solution: this compound is soluble in solvents like chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[5] Polar solvents such as ethanol (B145695) and methanol are generally effective for extracting coumarins and related compounds from plant matter.[3] If using a solvent system, ensure the polarity is optimized for this compound.

  • Degradation of this compound: As a phenolic compound, this compound can be susceptible to oxidation and degradation, especially at high temperatures or in the presence of certain enzymes.

    • Solution: Minimize exposure to high heat and light. If heating is necessary, perform it under an inert atmosphere (e.g., nitrogen or argon). Consider adding antioxidants to the extraction solvent. The stability of the compound during the process is crucial for a good yield.

  • Losses During Work-up and Purification: Significant amounts of the product can be lost during filtration, liquid-liquid extraction, and crystallization steps.

    • Solution: When performing liquid-liquid extractions, be aware of potential emulsion formation which can trap your product.[6] To break emulsions, you can add brine or use centrifugation.[6] During crystallization, using too much solvent can result in a large portion of your compound remaining in the mother liquor.[7]

Troubleshooting Flowchart for Low Yield

low_yield_troubleshooting start Low this compound Yield check_extraction Is the extraction from the source material complete? start->check_extraction grinding Increase grinding of plant material check_extraction->grinding No check_solvent Is the solvent choice optimal? check_extraction->check_solvent Yes solvent_penetration Use more effective extraction method (e.g., Soxhlet) grinding->solvent_penetration solvent_penetration->check_extraction solvent_polarity Adjust solvent polarity or switch to a more suitable solvent check_solvent->solvent_polarity No check_degradation Is the product degrading during extraction? check_solvent->check_degradation Yes solvent_polarity->check_solvent protect_from_heat_light Minimize heat and light exposure check_degradation->protect_from_heat_light Yes check_workup_loss Are there losses during work-up? check_degradation->check_workup_loss No inert_atmosphere Use an inert atmosphere (N2, Ar) protect_from_heat_light->inert_atmosphere inert_atmosphere->check_degradation emulsion Address emulsion formation in liquid-liquid extraction check_workup_loss->emulsion Yes end_node Yield Improved check_workup_loss->end_node No crystallization Optimize crystallization solvent volume emulsion->crystallization crystallization->check_workup_loss extraction_workflow A 1. Prepare Plant Material (Dry and Grind) B 2. Maceration with Ethanol A->B C 3. Vacuum Filtration B->C D 4. Solvent Removal (Rotary Evaporation) C->D E 5. Liquid-Liquid Extraction (Purification) D->E F 6. Final Purification (Recrystallization/Chromatography) E->F G Pure this compound F->G phenylpropanoid_pathway phenylalanine Phenylalanine cinnamic_acid Cinnamic Acid phenylalanine->cinnamic_acid PAL p_coumaric_acid p-Coumaric Acid cinnamic_acid->p_coumaric_acid C4H p_coumaroyl_coa p-Coumaroyl-CoA p_coumaric_acid->p_coumaroyl_coa 4CL p_coumaryl_aldehyde p-Coumaryl Aldehyde p_coumaroyl_coa->p_coumaryl_aldehyde CCR p_coumaryl_alcohol This compound p_coumaryl_aldehyde->p_coumaryl_alcohol CAD lignin Lignin/Lignans p_coumaryl_alcohol->lignin

References

Optimization of enzymatic reaction conditions for p-Coumaryl alcohol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Optimization of p-Coumaryl Alcohol Synthesis

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers engaged in the enzymatic synthesis of this compound. The information is designed to address common experimental challenges and optimize reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is the primary biosynthetic pathway for producing this compound?

A1: The synthesis of this compound occurs via the phenylpropanoid pathway.[1][2] In engineered microbes, the pathway typically starts with L-tyrosine, which is converted to p-coumaric acid.[1][3] This is followed by a series of enzymatic reactions to produce the final product.[1][4] An alternative route can begin with L-phenylalanine, which is first converted to cinnamic acid and then hydroxylated to form p-coumaric acid.[1]

Q2: What are the key enzymes required for this compound synthesis from p-coumaric acid?

A2: The conversion of p-coumaric acid to this compound involves a three-step enzymatic cascade:

  • 4-Coumarate:CoA ligase (4CL): This enzyme activates p-coumaric acid by ligating it to coenzyme A (CoA) to form p-coumaroyl-CoA, a critical intermediate.[1][5]

  • Cinnamoyl-CoA reductase (CCR): CCR catalyzes the NADPH-dependent reduction of p-coumaroyl-CoA to p-coumaraldehyde (B1217632).[1][6][7][8] This is considered the first committed step into the monolignol-specific branch of the phenylpropanoid pathway.[8][9]

  • Cinnamyl alcohol dehydrogenase (CAD) / Alcohol dehydrogenase (ADH): This enzyme performs the final reduction of p-coumaraldehyde to this compound.[1][4]

Q3: What are the common microbial hosts used for heterologous production?

A3: Escherichia coli and Saccharomyces cerevisiae are the most common microbial hosts for metabolic engineering of this compound production.[4][10] These organisms are well-characterized and have a wide range of genetic tools available for pathway optimization.[3][11]

Q4: What are the major bottlenecks that limit this compound yield?

A4: The primary challenges in achieving high titers are often the poor solubility and low catalytic activity of the heterologously expressed enzymes.[3] The insolubility of pathway proteins can lead to the formation of inactive inclusion bodies, reducing the concentration of functional enzymes.[3] Additionally, balancing the expression levels of multiple enzymes in a synthetic operon is crucial for preventing the accumulation of toxic intermediates and ensuring a smooth metabolic flux.[11]

Troubleshooting Guide

This guide addresses specific issues that may arise during the experimental process.

Problem 1: Low or no detectable this compound production.

Possible Cause Recommended Solution
Poor or no enzyme expression Verify the expression of each pathway enzyme (TAL, 4CL, CCR, CAD) using SDS-PAGE and Western blot. Ensure the coding sequences are codon-optimized for your expression host (E. coli, yeast).
Enzyme inactivity or insolubility Express proteins at a lower temperature (e.g., 16-25°C) to improve proper folding and solubility.[12] Co-express molecular chaperones. Test different fusion tags (e.g., MBP, GST) that may enhance solubility.
Sub-optimal reaction conditions Optimize the pH, temperature, and buffer components for the bioconversion. Perform in vitro assays for each enzyme to determine its optimal conditions individually before combining them.
Cofactor limitation (ATP, CoA, NADPH) Ensure an adequate supply of essential cofactors. For whole-cell bioconversion, consider engineering the host's central metabolism to improve cofactor regeneration. For in vitro reactions, add cofactors in sufficient concentrations (see Protocol 2).
Precursor toxicity or transport issues If feeding p-coumaric acid, monitor cell viability. High concentrations can be toxic. Test different substrate feeding strategies (e.g., fed-batch) to maintain a low, non-toxic concentration.

Problem 2: Accumulation of an intermediate (e.g., p-coumaric acid, p-coumaroyl-CoA).

Possible Cause Recommended Solution
Rate-limiting downstream enzyme The activity of the enzyme downstream of the accumulated intermediate is likely the bottleneck. For example, if p-coumaric acid accumulates, the 4CL enzyme may be limiting.
Imbalanced enzyme expression Increase the expression level of the rate-limiting enzyme. This can be achieved by using a stronger promoter, increasing the gene copy number, or optimizing the ribosome binding site (RBS).[11] A combinatorial approach to balance gene expression can significantly improve yields.[11][13]
Feedback inhibition Check literature for potential feedback inhibition of pathway enzymes by intermediates or the final product. If this is the case, consider using enzyme variants with reduced sensitivity to inhibition or employing an in situ product removal strategy.

Problem 3: Low enzyme activity in in vitro assays after purification.

Possible Cause Recommended Solution
Improper protein purification Ensure that purification buffers contain necessary stabilizing agents (e.g., glycerol, DTT). Avoid harsh elution conditions. Confirm protein integrity after purification using SDS-PAGE.
Incorrect assay conditions Verify that the pH, temperature, and ionic strength of the assay buffer are optimal for the specific enzyme. For example, 4CL enzymes typically have a pH optimum between 7.5 and 8.5.[14] CCR often has an optimal pH around 6.0.[6]
Degradation of substrates or cofactors Use freshly prepared solutions of ATP, CoA, and NADPH, as they can degrade upon storage. Thioesterase activity in crude cell lysates can degrade the p-coumaroyl-CoA product; using purified enzymes can mitigate this issue.[15]

Quantitative Data Tables

Table 1: Key Enzymes in the Engineered Biosynthesis of this compound

EnzymeAbbreviationSource Organism (Example)EC NumberFunction
Tyrosine Ammonia LyaseTALRhodobacter sphaeroides4.3.1.23Converts L-tyrosine to p-coumaric acid.[1][4]
4-Coumarate:CoA Ligase4CLPetroselinum crispum6.2.1.12Activates p-coumaric acid to p-coumaroyl-CoA.[3][5]
Cinnamoyl-CoA ReductaseCCRZea mays1.2.1.44Reduces p-coumaroyl-CoA to p-coumaraldehyde.[1][3]
Cinnamyl Alcohol DehydrogenaseCADZea mays1.1.1.195Reduces p-coumaraldehyde to this compound.[1]

Table 2: Reported Kinetic Parameters for Key Enzymes

EnzymeSubstrateK_m (µM)k_cat (s⁻¹)Catalytic Efficiency (k_cat/K_m) (M⁻¹s⁻¹)Source
Ph-CCR1p-Coumaroyl-CoA11.2 ± 1.20.9 ± 0.038.0 x 10⁴Petunia hybrida[6]
Ph-CCR1Feruloyl-CoA3.5 ± 0.34.2 ± 0.11.2 x 10⁶Petunia hybrida[6]
Ph-CCR1Sinapoyl-CoA2.5 ± 0.22.7 ± 0.051.1 x 10⁶Petunia hybrida[6]
SbCCR1p-Coumaroyl-CoA1.8 ± 0.10.12 ± 0.0026.7 x 10⁴Sorghum bicolor[9]
SbCCR1Feruloyl-CoA4.1 ± 0.21.1 ± 0.022.7 x 10⁵Sorghum bicolor[9]
SbCCR1Caffeoyl-CoA1.7 ± 0.10.01 ± 0.00015.9 x 10³Sorghum bicolor[9]

Note: Kinetic parameters are highly dependent on the specific enzyme isoform and assay conditions.

Experimental Protocols & Visualizations

Biochemical Pathway and Experimental Workflow

The overall process involves constructing an expression system for the biosynthetic pathway enzymes, followed by whole-cell bioconversion or in vitro synthesis, and finally, product analysis.

G cluster_pathway Biosynthetic Pathway cluster_workflow Experimental Workflow Tyrosine L-Tyrosine pCA p-Coumaric Acid Tyrosine->pCA TAL pCCoA p-Coumaroyl-CoA pCA->pCCoA 4CL (+ ATP, + CoA) pCAld p-Coumaraldehyde pCCoA->pCAld CCR (+ NADPH) pCAlc This compound pCAld->pCAlc CAD/ADH (+ NADPH) Cloning Gene Cloning & Operon Assembly Transformation Host Transformation (E. coli) Cloning->Transformation Expression Protein Expression & Cell Culture Transformation->Expression Bioconversion Whole-Cell Bioconversion Expression->Bioconversion Analysis Extraction & Product Analysis (HPLC) Bioconversion->Analysis

Caption: Biosynthetic pathway and a typical experimental workflow for this compound production.

Troubleshooting Logic Flowchart

This flowchart provides a systematic approach to diagnosing common production issues.

G start Start: Low / No Product check_expression Proteins Expressed? (SDS-PAGE / Western) start->check_expression check_solubility Proteins Soluble? check_expression->check_solubility Yes optimize_expression Action: - Optimize Codons - Use Stronger Promoter - Check Plasmid Integrity check_expression->optimize_expression No check_activity Individual Enzyme Activity Confirmed? check_solubility->check_activity Yes optimize_solubility Action: - Lower Expression Temp - Add Solubility Tag - Co-express Chaperones check_solubility->optimize_solubility No check_conditions Reaction Conditions (pH, Temp, Cofactors) Optimized? check_activity->check_conditions Yes purify_test Action: - Purify Each Enzyme - Perform In Vitro Assay check_activity->purify_test No check_intermediate Intermediate Accumulation? check_conditions->check_intermediate Yes optimize_reaction Action: - Test pH/Temp Gradient - Titrate Cofactors check_conditions->optimize_reaction No balance_pathway Action: - Increase Expression of Downstream Enzyme - Combinatorial Tuning check_intermediate->balance_pathway Yes success Production Optimized check_intermediate->success No balance_pathway->success

Caption: A logical workflow for troubleshooting low this compound yield.

Protocol 1: Recombinant Protein Expression and Purification

This protocol provides a general method for expressing and purifying His-tagged pathway enzymes from E. coli.

  • Transformation: Transform E. coli BL21(DE3) cells with the expression plasmid containing the gene of interest (e.g., pET-28a-4CL). Plate on LB agar (B569324) with appropriate antibiotic selection and incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 10 mL of LB medium with the antibiotic and grow overnight at 37°C with shaking (220 rpm).

  • Expression Culture: Inoculate 1 L of LB medium with the overnight starter culture. Grow at 37°C until the OD₆₀₀ reaches 0.6-0.8.

  • Induction: Cool the culture to 18°C, then induce protein expression by adding IPTG to a final concentration of 0.1-0.5 mM. Incubate for 16-20 hours at 18°C with shaking.

  • Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant.

  • Lysis: Resuspend the cell pellet in 30 mL of ice-cold lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, 1 mg/mL lysozyme, and protease inhibitor cocktail). Sonicate on ice until the lysate is no longer viscous.

  • Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

  • Purification: Apply the supernatant to a pre-equilibrated Ni-NTA affinity column. Wash the column with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole). Elute the protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

  • Verification: Analyze the purified protein fractions by SDS-PAGE to confirm purity and size.[16]

Protocol 2: In Vitro Assay for 4-Coumarate:CoA Ligase (4CL) Activity

This protocol is for determining the activity of purified 4CL enzyme.[15][17]

  • Reaction Mixture: Prepare a 100 µL reaction mixture in a microcentrifuge tube containing:

    • 100 mM Tris-HCl (pH 8.0)

    • 5 mM MgCl₂

    • 5 mM ATP

    • 0.5 mM Coenzyme A (CoA)

    • 1 mM p-coumaric acid

    • 5-10 µg of purified 4CL enzyme

  • Incubation: Incubate the reaction at 30°C for 30-60 minutes.

  • Termination: Stop the reaction by adding an equal volume of ice-cold methanol (B129727) or by heating at 95°C for 5 minutes.[15]

  • Analysis: Centrifuge the terminated reaction to pellet precipitated protein. Analyze the supernatant by HPLC. Monitor for the formation of p-coumaroyl-CoA, which has a characteristic absorbance maximum around 333 nm.[15]

Protocol 3: Analytical Method for this compound Quantification

This protocol outlines a general HPLC method for product detection.

  • Sample Preparation: For whole-cell bioconversions, centrifuge 1 mL of culture. Extract the supernatant twice with an equal volume of ethyl acetate. Evaporate the pooled organic layers to dryness and resuspend the residue in 500 µL of methanol.

  • HPLC System: Use a C18 reverse-phase column.

  • Mobile Phase: A common method uses a gradient of Solvent A (water with 0.1% formic acid) and Solvent B (acetonitrile with 0.1% formic acid).

  • Detection: Use a UV-Vis or photodiode array (PDA) detector. This compound can be monitored at approximately 260 nm.

  • Quantification: Create a standard curve using a pure commercial standard of this compound to quantify the concentration in experimental samples.[18]

References

Technical Support Center: Overcoming the Low Solubility of p-Coumaryl Alcohol in Aqueous Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address the challenges associated with the low aqueous solubility of p-Coumaryl alcohol in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a monolignol, a key precursor in the biosynthesis of lignin (B12514952) in plants.[1] It is investigated for its antioxidant and anti-inflammatory properties.[2] Its low solubility in water can pose a significant challenge for researchers conducting in vitro and in vivo studies, as achieving a desired concentration in aqueous media without precipitation is often difficult.

Q2: What are the general solubility characteristics of this compound?

A2: this compound is a white solid that is sparingly soluble in water but shows better solubility in organic solvents. It is slightly soluble in Dimethyl Sulfoxide (DMSO) and Methanol.[3][4][5]

Q3: Can I dissolve this compound directly in aqueous buffers like PBS or cell culture media?

A3: Direct dissolution of powdered this compound in aqueous buffers is generally not recommended and is likely to be unsuccessful due to its hydrophobic nature. It is best to first prepare a concentrated stock solution in an appropriate organic solvent.

Q4: What are the recommended organic solvents for preparing a stock solution of this compound?

A4: Dimethyl Sulfoxide (DMSO) and ethanol (B145695) are commonly used organic solvents to prepare stock solutions of this compound.[6][7]

Q5: What is the maximum recommended concentration of DMSO in my final aqueous solution for cell-based assays?

A5: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should generally be kept below 0.5% (v/v), though this can be cell-line dependent. It is always advisable to include a vehicle control (media with the same final DMSO concentration without the compound) in your experiments.

Troubleshooting Guide: Precipitation Issues

Problem: I prepared a stock solution of this compound in DMSO, but it precipitated when I diluted it into my aqueous buffer.

This is a common issue when working with hydrophobic compounds. Here’s a step-by-step guide to troubleshoot and prevent precipitation:

StepActionRationale
1. Verify Stock Solution Clarity Ensure your this compound stock solution in the organic solvent is completely dissolved and appears as a clear solution. If you observe any solid particles, try gentle warming (e.g., in a 37°C water bath) or brief sonication to aid dissolution.An incompletely dissolved stock solution is a primary reason for precipitation upon dilution.
2. Optimize Dilution Technique Add the stock solution to the aqueous buffer dropwise while vigorously vortexing or stirring the buffer. Never add the aqueous buffer to the concentrated stock solution.This method promotes rapid mixing and prevents the formation of localized high concentrations of the compound that can lead to immediate precipitation.
3. Consider a Two-Step Dilution If direct dilution still results in precipitation, try a serial dilution. For example, first dilute the stock solution into a smaller volume of the aqueous buffer and then add this intermediate dilution to the final volume.This gradual reduction in solvent concentration can sometimes prevent the compound from crashing out of solution.
4. Lower the Final Concentration The desired final concentration of this compound in the aqueous medium might be above its solubility limit under those conditions. Try working with a lower final concentration.It is crucial to work within the solubility limits of the compound in the final experimental medium.
5. Employ Solubility Enhancers If a higher concentration is necessary, consider using co-solvents or cyclodextrins in your aqueous buffer to improve the solubility of this compound.These agents can significantly increase the aqueous solubility of hydrophobic compounds.

Data Presentation: Solubility of this compound and Related Compounds

The following table summarizes the available quantitative and qualitative solubility data for this compound and the closely related p-Coumaric acid. Note that specific solubility values for this compound in common laboratory solvents are not widely published; therefore, some data is qualitative or for a similar compound.

CompoundSolvent/SystemTemperatureSolubility
This compound WaterNot SpecifiedPredicted: 6.97 g/L (approx. 46.4 mM)[8]
This compound DMSONot SpecifiedSlightly Soluble[3][4][5]
This compound MethanolNot SpecifiedSlightly Soluble[3][4][5]
p-Coumaric acid EthanolRoom Temp.~10 mg/mL[6]
p-Coumaric acid DMSORoom Temp.~15 mg/mL[6]
p-Coumaric acid Dimethyl formamide (B127407) (DMF)Room Temp.~20 mg/mL[6]
p-Coumaric acid 1:6 DMF:PBS (pH 7.2)Room Temp.~0.1 mg/mL[6]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

Objective: To prepare a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (MW: 150.17 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Calibrated micropipettes

  • Analytical balance

  • Vortex mixer

Procedure:

  • Calculate the mass of this compound required. For 1 mL of a 10 mM solution:

    • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 150.17 g/mol * (1000 mg / 1 g) = 1.5017 mg

  • Weigh out approximately 1.5 mg of this compound into a sterile microcentrifuge tube.

  • Add 1 mL of anhydrous DMSO to the tube.

  • Vortex the solution for 1-2 minutes until the solid is completely dissolved, resulting in a clear solution.

  • If complete dissolution is not achieved, gentle warming in a 37°C water bath or brief sonication can be applied.

  • Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.

Protocol 2: Enhancing Aqueous Solubility using Co-solvents (for in vivo studies)

Objective: To prepare a 1 mg/mL working solution of this compound in a co-solvent formulation for animal studies. This is an example formulation and may need optimization.

Materials:

  • This compound stock solution in DMSO (e.g., 20 mg/mL)

  • Polyethylene glycol 300 (PEG300)

  • Tween 80

  • Sterile saline (0.9% NaCl in water)

  • Sterile tubes and calibrated micropipettes

Procedure:

  • This protocol is based on a final formulation of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline.

  • To prepare 1 mL of a 1 mg/mL this compound solution:

    • Take 50 µL of a 20 mg/mL this compound stock solution in DMSO.

    • Add 400 µL of PEG300 and mix thoroughly until the solution is clear.

    • Add 50 µL of Tween 80 and mix again until clear.

    • Add 500 µL of sterile saline and mix to obtain the final formulation.

  • The final solution should be clear. If precipitation occurs, optimization of the co-solvent ratios or a lower final concentration of this compound may be necessary.

Protocol 3: Preparation of a this compound-Cyclodextrin Inclusion Complex

Objective: To prepare a this compound inclusion complex with Hydroxypropyl-β-cyclodextrin (HP-β-CD) to enhance aqueous solubility.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Ethanol

  • Magnetic stirrer and stir bar

  • Rotary evaporator (optional) or freeze-dryer

Procedure (Kneading Method):

  • Weigh out HP-β-CD and this compound in a 1:1 molar ratio.

  • Place the HP-β-CD in a mortar and add a small amount of a water:ethanol (1:1 v/v) mixture to form a thick paste.

  • Gradually add the this compound to the paste while continuously kneading for 60 minutes.

  • The resulting paste is then dried in an oven at 40-50°C until a constant weight is achieved.

  • The dried complex is pulverized and passed through a fine-mesh sieve.

  • The formation of the inclusion complex can be confirmed by techniques such as DSC, FTIR, or NMR spectroscopy. The aqueous solubility of the resulting complex should be determined and compared to that of the free this compound.

Mandatory Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_dilution Aqueous Solution Preparation cluster_troubleshooting Troubleshooting cluster_solutions Solutions weigh Weigh this compound dissolve Dissolve in Organic Solvent (e.g., DMSO) weigh->dissolve Add solvent dilute Dilute Stock into Buffer (Vortexing) dissolve->dilute Add stock dropwise aq_buffer Prepare Aqueous Buffer aq_buffer->dilute check_precipitate Precipitation? dilute->check_precipitate clear_solution Clear Solution (Ready for experiment) check_precipitate->clear_solution No optimize Optimize Protocol: - Lower concentration - Use solubility enhancers check_precipitate->optimize Yes

Caption: Workflow for preparing and troubleshooting this compound solutions.

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus cluster_inhibition Inhibition by this compound cluster_signaling Intracellular Signaling cluster_response Cellular Response LPS e.g., LPS IKK IKK Activation LPS->IKK MAPK MAPK (ERK) Activation LPS->MAPK pCA This compound pCA->IKK Inhibits pCA->MAPK Inhibits NFkB_activation IκB Degradation & NF-κB Activation IKK->NFkB_activation NFkB_translocation NF-κB Nuclear Translocation NFkB_activation->NFkB_translocation gene_expression Pro-inflammatory Gene Expression NFkB_translocation->gene_expression MAPK->gene_expression cytokine_production TNF-α, IL-6 Production gene_expression->cytokine_production

Caption: Potential anti-inflammatory signaling pathways inhibited by this compound.

References

Technical Support Center: Characterization of p-Coumaryl Alcohol Degradation Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the characterization of p-coumaryl alcohol degradation products.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation products of this compound?

A1: this compound is a monolignol and a precursor to lignin (B12514952) and lignans.[1] Its degradation can result in a variety of products depending on the conditions. Under enzymatic dehydrogenation (e.g., with peroxidase), the primary degradation products are dilignols, including p-coumarylresinol, dehydrodi-p-coumaryl alcohol, and other oligomers.[2][3] Pyrolysis or reaction with hydroxyl radicals can lead to the formation of various phenolic compounds and other radical species.[4][5]

Q2: Which analytical techniques are most suitable for characterizing these degradation products?

A2: A combination of chromatographic and spectroscopic techniques is typically employed. High-Performance Liquid Chromatography (HPLC) is essential for separating the complex mixture of degradation products.[6][7] Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for identifying volatile and semi-volatile derivatives of the degradation products.[7][8] Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of isolated degradation products, particularly for determining stereochemistry and linkage types in oligomers.[9][10]

Q3: How can I identify an unknown peak in my chromatogram that I suspect is a this compound degradation product?

A3: Identifying an unknown metabolite requires a systematic approach. A general workflow involves initial separation by HPLC or GC, followed by structural elucidation using mass spectrometry (MS) and NMR. Tandem mass spectrometry (MS/MS) can provide fragmentation patterns that offer clues to the compound's structure.[11] For definitive identification, comparison of the unknown's chromatographic retention time and mass spectrum with that of a known standard is ideal. If a standard is unavailable, detailed 1D and 2D NMR analysis (e.g., COSY, HSQC, HMBC) is necessary to piece together the chemical structure.

Troubleshooting Guides

HPLC Analysis
ProblemPossible Cause(s)Suggested Solution(s)
Complex chromatogram with many overlapping peaks Inefficient separation due to inappropriate mobile phase or column.Optimize the gradient elution profile of your mobile phase. Experiment with different solvent compositions (e.g., acetonitrile/water, methanol/water) and pH.[12][13] Consider using a column with a different stationary phase (e.g., C18, Phenyl-Hexyl) or a smaller particle size for higher resolution.
Retention time drift Fluctuations in mobile phase composition, column temperature, or flow rate.Ensure the mobile phase is well-mixed and degassed.[7] Use a column oven to maintain a stable temperature.[7] Check the HPLC pump for leaks and ensure a consistent flow rate.[14]
Peak tailing or fronting Column overload, secondary interactions with the stationary phase, or inappropriate sample solvent.Reduce the injection volume or sample concentration.[15] Adjust the mobile phase pH to suppress ionization of acidic or basic analytes. Ensure the sample is dissolved in a solvent weaker than or similar in strength to the mobile phase.[13]
Ghost peaks Contamination in the mobile phase, injection system, or carryover from a previous injection.Use high-purity solvents and freshly prepared mobile phases.[13] Implement a thorough needle wash protocol between injections. Run blank injections to identify the source of contamination.
Mass Spectrometry (MS) Analysis
ProblemPossible Cause(s)Suggested Solution(s)
Difficulty interpreting the mass spectrum of a degradation product Complex fragmentation patterns, presence of multiple adducts, or low abundance of the molecular ion.For electron ionization (EI-MS), expect fragmentation patterns typical for alcohols, such as alpha-cleavage and dehydration (loss of H₂O).[16][17] For coumarin-like structures, a characteristic loss of CO (28 Da) is common.[9][11] Use soft ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) to enhance the molecular ion peak.[13] Analyze the data for common adducts (e.g., [M+H]⁺, [M+Na]⁺, [M-H]⁻).
Low signal intensity for analytes of interest Poor ionization efficiency, matrix effects, or analyte degradation in the source.Optimize the ionization source parameters (e.g., spray voltage, gas flow, temperature). Dilute the sample to minimize matrix suppression. Use an internal standard to normalize the signal.
Non-reproducible fragmentation patterns Fluctuations in collision energy (for MS/MS) or source conditions.Ensure the collision energy is optimized and stable for MS/MS experiments. Regularly clean and calibrate the mass spectrometer to maintain consistent performance.
NMR Spectroscopy Analysis
ProblemPossible Cause(s)Suggested Solution(s)
Broad, poorly resolved peaks in the ¹H NMR spectrum Sample contains a mixture of isomers or oligomers, or the compound is aggregating.Further purify the sample using preparative HPLC. Try acquiring the spectrum in a different deuterated solvent or at an elevated temperature to disrupt aggregation.[9]
Difficulty assigning signals in a complex spectrum Significant signal overlap, especially in the aromatic and aliphatic regions of lignin-like oligomers.Utilize 2D NMR techniques such as COSY (to identify coupled protons), HSQC (to correlate protons to directly attached carbons), and HMBC (to identify long-range proton-carbon correlations) for unambiguous signal assignment.[1] Compare the obtained spectra with published data for known lignin model compounds.[9]
Low signal-to-noise ratio Insufficient sample concentration or too few scans acquired.Increase the sample concentration if possible. Increase the number of scans acquired for the experiment. For ¹³C NMR, which is inherently less sensitive, a longer acquisition time is often necessary.[10]

Quantitative Data Summary

The following table summarizes the relative amounts of the three main dilignols formed during the enzymatic dehydrogenation of this compound, as determined by gas chromatography and NMR spectrometry.

DilignolRetention Time (min)Peak Area Ratio (%)Ratio by NMR Analysis (%)
p-Coumarylresinol (I)Not specified3131
Dehydrodi-p-coumaryl alcohol (II)Not specified4949
Dilignol (III)Not specified2020
Data adapted from Nakatsubo, F., & Higuchi, T. (1975). Enzymic Dehydrogenation of this compound. III. Analysis of Dilignols by Gas Chromatography and NMR Spectrometry.[2]

Experimental Protocols

Protocol 1: Enzymatic Dehydrogenation of this compound

This protocol describes the formation of dehydrogenation polymers (DHPs), which are synthetic lignins, from this compound.

  • Preparation of Solutions:

    • Prepare a solution of this compound in a suitable buffer (e.g., pH 6.5 potassium phosphate (B84403) buffer) with a small amount of ethanol (B145695) to aid dissolution.[18]

    • Prepare a dilute solution of hydrogen peroxide (H₂O₂).

    • Prepare a solution of horseradish peroxidase in the same buffer.

  • Reaction Setup:

    • Add the this compound solution to a reaction vessel with stirring.

    • Slowly and simultaneously add the hydrogen peroxide and peroxidase solutions to the reaction vessel over several hours using a peristaltic pump. This slow addition method (Zutropfverfahren) mimics the natural process of lignification.[18]

  • Polymer Isolation:

    • After the addition is complete, allow the reaction to proceed for an extended period (e.g., 72 hours).

    • Centrifuge the reaction mixture to pellet the precipitated DHP.

    • Wash the precipitate multiple times with water to remove unreacted monomers and other soluble components.

    • Dry the resulting polymer for further analysis.

Protocol 2: GC-MS Analysis of Degradation Products (as TMS Derivatives)

This protocol is for the analysis of hydroxyl-containing degradation products after derivatization.

  • Sample Preparation and Derivatization:

    • Isolate the degradation product fraction (e.g., by solvent extraction).

    • Evaporate the solvent to dryness.

    • Dissolve the residue in pyridine.

    • Add hexamethyldisilazane (B44280) (HMDS) and trimethylchlorosilane (TMCS) to the solution.

    • Shake vigorously for 1 minute and allow the reaction to proceed for at least 5 minutes to form the trimethylsilyl (B98337) (TMS) derivatives.[3]

  • GC-MS Conditions:

    • Column: Use a suitable capillary column for separating phenolic compounds, such as one with a 2% OV-17 on Chromosorb AW stationary phase.[3]

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Isothermal at 220 °C or a temperature gradient suitable for separating the expected products.[3]

    • Carrier Gas: Helium at a constant flow rate.

    • MS Detector: Operate in electron ionization (EI) mode with a scan range appropriate for the expected molecular weights of the derivatized products (e.g., m/z 50-600).

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Workflow cluster_data Data Interpretation pCA This compound Degradation Degradation (e.g., Enzymatic, Pyrolysis) pCA->Degradation Extraction Solvent Extraction Degradation->Extraction HPLC HPLC Separation Extraction->HPLC Initial Screening GCMS GC-MS Analysis Extraction->GCMS For Volatiles Fractionation Fraction Collection HPLC->Fractionation Isolate Unknowns Quant Quantification HPLC->Quant DB Database Comparison GCMS->DB NMR NMR Analysis (1D & 2D) Fractionation->NMR Structure Structure Elucidation NMR->Structure Structure->DB

Caption: Workflow for the identification of this compound degradation products.

degradation_pathway cluster_dimers Dilignols pCA This compound Resinol p-Coumarylresinol (β-β linkage) pCA->Resinol Peroxidase/H₂O₂ Dehydro Dehydrodi-p-coumaryl alcohol (β-5 linkage) pCA->Dehydro Peroxidase/H₂O₂ Other Other Dilignols (β-O-4, 5-5 linkages) pCA->Other Peroxidase/H₂O₂ Oligomers Higher Oligomers & Polymers (Lignin) Resinol->Oligomers Further Polymerization Dehydro->Oligomers Further Polymerization Other->Oligomers Further Polymerization

Caption: Simplified pathway of enzymatic dehydrogenation of this compound.

References

Technical Support Center: Metabolic Engineering for p-Coumaryl Alcohol Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the metabolic engineering of microorganisms for p-coumaryl alcohol production.

Troubleshooting Guides

This section addresses specific experimental issues with potential causes and step-by-step solutions.

Issue 1: Low or No Production of this compound

Potential Causes:

  • Inefficient Enzyme Activity: One or more enzymes in the biosynthetic pathway may have low catalytic efficiency or poor expression.

  • Precursor Limitation: Insufficient supply of the initial precursor, L-tyrosine.

  • Toxicity of Intermediates or Product: Accumulation of p-coumaric acid or this compound may be toxic to the host organism.[1]

  • Suboptimal Fermentation Conditions: pH, temperature, or aeration may not be optimal for production.

  • Plasmid Instability: Loss of the expression vector carrying the pathway genes.

Troubleshooting Steps:

  • Verify Enzyme Expression and Solubility:

    • Protocol: Perform SDS-PAGE and Western blotting on cell lysates to confirm the presence of each pathway enzyme. Analyze soluble and insoluble fractions to check for inclusion body formation. The poor solubility and low activity of pathway enzymes can limit the efficiency of the pathway.[2]

    • Expected Outcome: Visible bands of the correct molecular weight for all enzymes, primarily in the soluble fraction.

  • Analyze Metabolite Accumulation:

    • Protocol: Use HPLC or LC-MS to quantify intracellular and extracellular concentrations of L-tyrosine, p-coumaric acid, p-coumaroyl-CoA, p-coumaraldehyde, and this compound. Accumulation of an intermediate can indicate a bottleneck at the subsequent enzymatic step. For instance, an accumulation of L-tyrosine can indicate insufficient Tyrosine Ammonia-Lyase (TAL) activity.[3]

    • Expected Outcome: A balanced flux through the pathway with minimal accumulation of intermediates.

  • Assess Precursor Availability:

    • Protocol: Supplement the culture medium with additional L-tyrosine and monitor this compound production.

    • Expected Outcome: Increased product titer upon precursor supplementation, indicating a limitation in the host's native tyrosine biosynthesis.

  • Evaluate Host Tolerance:

    • Protocol: Grow the host strain in media supplemented with varying concentrations of p-coumaric acid and this compound to determine the minimum inhibitory concentration (MIC).

    • Expected Outcome: Identification of the toxicity threshold, which may necessitate strategies like in situ product removal.

  • Optimize Fermentation Conditions:

    • Protocol: Systematically vary pH, temperature, aeration rate, and media composition (e.g., yeast extract concentration) to identify optimal production parameters.[3] For example, increasing the yeast extract concentration from 1 g/L to 2 g/L has been shown to improve this compound titers.[3]

    • Expected Outcome: Enhanced cell growth and product formation under optimized conditions.

Issue 2: Accumulation of p-Coumaric Acid

Potential Causes:

  • Bottleneck at 4-Coumarate:CoA Ligase (4CL): The 4CL enzyme may be inefficient or poorly expressed, leading to the buildup of its substrate, p-coumaric acid.

  • Insufficient Coenzyme A (CoA) Pool: The reaction catalyzed by 4CL requires CoA, and a limited intracellular pool can hinder the conversion of p-coumaric acid.

Troubleshooting Steps:

  • Enhance 4CL Activity:

    • Protocol: Overexpress a more efficient 4CL enzyme, or use directed evolution to improve the existing enzyme's kinetics. Codon optimization of the 4CL gene for the expression host can also improve translation efficiency.

    • Expected Outcome: Reduced accumulation of p-coumaric acid and increased downstream product formation.

  • Increase CoA Availability:

    • Protocol: Engineer the host's central metabolism to boost the intracellular supply of CoA precursors like pantothenate.

    • Expected Outcome: Improved conversion of p-coumaric acid to p-coumaroyl-CoA.

Experimental Workflow for Troubleshooting Low Production

G Start Low/No this compound Production CheckEnzymes Verify Enzyme Expression and Solubility (SDS-PAGE) Start->CheckEnzymes AnalyzeMetabolites Quantify Pathway Intermediates (HPLC/LC-MS) CheckEnzymes->AnalyzeMetabolites Enzymes Expressed Success Production Restored AssessPrecursor Test Precursor Limitation (Supplement L-Tyrosine) AnalyzeMetabolites->AssessPrecursor No Bottleneck Identified EvaluateToxicity Determine Product/Intermediate Toxicity (MIC Assay) AnalyzeMetabolites->EvaluateToxicity Intermediate Accumulation OptimizeConditions Optimize Fermentation Conditions (pH, Temp, etc.) AssessPrecursor->OptimizeConditions No Precursor Limitation AssessPrecursor->Success Production Increases EvaluateToxicity->OptimizeConditions Toxicity Confirmed OptimizeConditions->Success Production Improves

Caption: Troubleshooting workflow for low this compound production.

FAQs

Q1: What is the general biosynthetic pathway for this compound?

A1: The biosynthesis of this compound from L-tyrosine involves a four-step enzymatic pathway.[2][4] It is an extension of the phenylpropanoid pathway.[5][6] The key enzymes are Tyrosine Ammonia-Lyase (TAL), 4-Coumarate:CoA Ligase (4CL), Cinnamoyl-CoA Reductase (CCR), and Cinnamyl Alcohol Dehydrogenase (CAD).[2]

This compound Biosynthetic Pathway

G Tyrosine L-Tyrosine pCoumaricAcid p-Coumaric Acid Tyrosine->pCoumaricAcid TAL pCoumaroylCoA p-Coumaroyl-CoA pCoumaricAcid->pCoumaroylCoA 4CL pCoumaraldehyde p-Coumaraldehyde pCoumaroylCoA->pCoumaraldehyde CCR pCoumarylAlcohol This compound pCoumaraldehyde->pCoumarylAlcohol CAD

Caption: The biosynthetic pathway from L-tyrosine to this compound.

Q2: Which host organisms are commonly used for this compound production?

A2: Escherichia coli and Saccharomyces cerevisiae are the most common microbial hosts for metabolic engineering of this compound due to their well-characterized genetics and rapid growth.[2][3][4]

Q3: What are some reported titers of this compound in engineered microbes?

A3: Titers can vary significantly based on the host, genetic modifications, and fermentation conditions. Some reported values are summarized in the table below.

Host OrganismKey Genetic ModificationsTiter (mg/L)Reference
E. coliCombinatorial optimization of a tetracistronic operon48 - 52[7][8]
E. coliOptimized pathway with efficient enzymes501.8 ± 41.4[2]

Q4: How can the expression of pathway genes be balanced for optimal production?

A4: Balancing gene expression is crucial to avoid metabolic bottlenecks. Strategies include:

  • Promoter Engineering: Using promoters of varying strengths to control the transcription level of each gene.

  • Ribosome Binding Site (RBS) Optimization: Modifying the RBS sequence to tune the translation initiation rate.

  • Operon Assembly: Methods like "Operon-PLICing" allow for the rapid combinatorial assembly of synthetic operons with varied spacing between the Shine-Dalgarno sequence and the start codon to balance gene expression at the translational level.[7][8]

Decision Tree for Diagnosing Production Issues

G Start Is there any this compound production? No_Production Check for presence of all pathway enzymes. Start->No_Production No Low_Production Analyze for accumulation of pathway intermediates. Start->Low_Production Yes Enzymes_Present Are all enzymes soluble? No_Production->Enzymes_Present Intermediate_Accumulation Is a specific intermediate accumulating? Low_Production->Intermediate_Accumulation Enzymes_Present->Low_Production Yes Insoluble_Enzymes Optimize expression conditions (e.g., lower temperature) or use chaperones. Enzymes_Present->Insoluble_Enzymes No No_Accumulation Investigate precursor supply and host toxicity. Intermediate_Accumulation->No_Accumulation No Bottleneck_Identified Overexpress the downstream enzyme or engineer a more efficient variant. Intermediate_Accumulation->Bottleneck_Identified Yes

Caption: A decision tree to diagnose common this compound production issues.

Experimental Protocols

SDS-PAGE for Protein Expression Analysis

  • Sample Preparation:

    • Collect cell pellets from 1 mL of culture by centrifugation.

    • Resuspend the pellet in 100 µL of lysis buffer (e.g., B-PER™ Bacterial Protein Extraction Reagent).

    • Incubate at room temperature for 15 minutes.

    • Centrifuge at 15,000 x g for 5 minutes to separate soluble and insoluble fractions.

    • Mix the supernatant (soluble fraction) and the resuspended pellet (insoluble fraction) with 2x Laemmli sample buffer and boil for 5 minutes.

  • Electrophoresis:

    • Load 15 µL of each sample onto a 12% polyacrylamide gel.

    • Run the gel at 150V until the dye front reaches the bottom.

  • Staining:

    • Stain the gel with Coomassie Brilliant Blue R-250 for 1 hour.

    • Destain with a solution of methanol (B129727) and acetic acid until protein bands are clearly visible.

HPLC Analysis of Phenylpropanoids

  • Sample Preparation:

    • Centrifuge 1 mL of culture broth at 10,000 x g for 10 minutes.

    • Filter the supernatant through a 0.22 µm syringe filter.

  • Chromatography Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 280 nm and 310 nm.

    • Injection Volume: 20 µL.

  • Quantification:

    • Generate a standard curve for each compound (L-tyrosine, p-coumaric acid, this compound) using known concentrations.

    • Calculate the concentration in the samples by comparing peak areas to the standard curve.

References

Interpretation of mass spectrometry fragmentation patterns of p-Coumaryl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting information and frequently asked questions regarding the interpretation of mass spectrometry data for p-coumaryl alcohol. It is intended for researchers, scientists, and professionals in the field of drug development and related areas.

Frequently Asked Questions (FAQs)

Q1: What is the expected molecular ion peak for this compound in mass spectrometry?

A1: The expected molecular weight of this compound (C₉H₁₀O₂) is approximately 150.17 g/mol .[1] In electron ionization (EI) mass spectrometry, you should look for the molecular ion (M⁺˙) at a mass-to-charge ratio (m/z) of 150. In electrospray ionization (ESI) in negative mode, the deprotonated molecule ([M-H]⁻) will be observed at m/z 149.

Q2: I am seeing a very weak or absent molecular ion peak in my EI mass spectrum. Is this normal?

A2: Yes, it is common for primary and secondary alcohols to exhibit weak or even undetectable molecular ion peaks in EI-MS.[2][3] This is due to the high energy of electron ionization, which can cause rapid fragmentation of the molecular ion. For this compound, the molecular ion at m/z 150 may be of low abundance.

Q3: What are the major fragment ions I should expect to see for this compound in EI-MS?

A3: The most prominent fragment ion in the EI mass spectrum of this compound is typically observed at m/z 107.[1] This is considered the base peak. Other significant fragments may be observed at m/z 131, 121, 77, and 51.

Q4: How can I interpret the formation of the base peak at m/z 107 in the EI spectrum?

A4: The fragment at m/z 107 is formed through a characteristic fragmentation pathway for allylic alcohols. The fragmentation is initiated by the loss of a hydrogen atom from the hydroxyl group, followed by the cleavage of the C-C bond adjacent to the oxygen and subsequent rearrangement. This results in the formation of a stable tropylium-like ion.

Q5: In my negative ion ESI-MS/MS spectrum, I see a prominent fragment at m/z 131 from the precursor at m/z 149. What does this correspond to?

A5: In negative ion ESI-MS/MS, the precursor ion is the deprotonated molecule, [M-H]⁻, at m/z 149. The fragment at m/z 131 is a result of the loss of a water molecule (H₂O), which has a mass of 18 Da (149 - 18 = 131). This is a common fragmentation pathway for deprotonated alcohols.

Q6: Are there any other characteristic neutral losses I should be aware of?

A6: Besides the loss of water in ESI, in EI-MS you might observe a peak at m/z 132, corresponding to the loss of a water molecule (150 - 18 = 132). You may also see a peak at m/z 122, which would result from the loss of ethylene (B1197577) (C₂H₄) from the propenyl side chain.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No molecular ion peak (m/z 150) observed in EI-MS. High ionization energy causing complete fragmentation.This is common for alcohols. Confirm the identity of the compound by matching the fragmentation pattern, especially the base peak at m/z 107, with a reference spectrum. Alternatively, use a softer ionization technique like Chemical Ionization (CI) or ESI.
Base peak is not at m/z 107 in EI-MS. In-source fragmentation or presence of impurities.Check the purity of your sample. Optimize the ionization energy; a lower energy might favor the formation of the m/z 107 fragment. Ensure your mass spectrometer is properly calibrated.
Unexpected peaks in the spectrum. Contamination from the sample, solvent, or GC/LC system.Run a blank analysis of your solvent and check for background ions. Ensure proper sample preparation and handling to avoid contamination.
Poor fragmentation in ESI-MS/MS. Insufficient collision energy.Increase the collision energy (CID, HCD) in your MS/MS experiment to induce more fragmentation of the precursor ion at m/z 149.

Quantitative Data Summary

The following table summarizes the key mass spectral data for this compound.

Ionization Mode Precursor Ion (m/z) Major Fragment Ions (m/z) Relative Abundance Neutral Loss
EI 150 (M⁺˙)107Base PeakC₃H₅O
131ModerateH₂O + H
121ModerateC₂H₅
77ModerateC₄H₅O
ESI (-) 149 ([M-H]⁻)131HighH₂O

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) for this compound Analysis

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent such as methanol (B129727) or ethyl acetate.

  • GC Conditions:

    • Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions (EI):

    • Ion Source Temperature: 230 °C.

    • Ionization Energy: 70 eV.

    • Mass Range: Scan from m/z 40 to 200.

Liquid Chromatography-Mass Spectrometry (LC-MS) for this compound Analysis

  • Sample Preparation: Prepare a 10 µg/mL solution of this compound in a mixture of water and methanol (50:50 v/v).

  • LC Conditions:

    • Column: Use a C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 3.5 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with 10% B, increase to 90% B over 15 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

  • MS Conditions (ESI Negative Mode):

    • Ion Source: Electrospray Ionization (ESI).

    • Polarity: Negative.

    • Capillary Voltage: 3.5 kV.

    • Drying Gas Temperature: 325 °C.

    • Drying Gas Flow: 8 L/min.

    • Nebulizer Pressure: 35 psi.

    • MS1 Scan Range: m/z 50 to 200.

    • MS/MS: Select the precursor ion at m/z 149 and apply collision-induced dissociation (CID) with an appropriate collision energy to generate fragment ions.

Visualizations

EI_Fragmentation pCoumarylAlcohol This compound (M⁺˙, m/z 150) Fragment132 m/z 132 pCoumarylAlcohol->Fragment132 - H₂O Fragment121 m/z 121 pCoumarylAlcohol->Fragment121 - C₂H₅ Fragment107 Base Peak (m/z 107) pCoumarylAlcohol->Fragment107 - CH₂OH Fragment77 m/z 77 Fragment107->Fragment77 - C₂H₂

Caption: Proposed EI fragmentation pathway of this compound.

ESI_Fragmentation Precursor [M-H]⁻ (m/z 149) Fragment131 m/z 131 Precursor->Fragment131 - H₂O

References

Technical Support Center: Chromatographic Separation of p-Coumaryl Alcohol and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of p-coumaryl alcohol from its isomers, such as coniferyl alcohol, sinapyl alcohol, and its cis/trans isomers.

Frequently Asked Questions (FAQs)

Q1: What are the most common isomers of this compound I might encounter?

A1: In typical analyses, you will likely encounter three main types of isomers of this compound:

  • Positional Isomers (Monolignols): These are molecules with the same chemical formula but different substitution patterns on the aromatic ring. The most common are coniferyl alcohol and sinapyl alcohol, which are key precursors in lignin (B12514952) biosynthesis along with this compound.[1]

  • Geometric Isomers: this compound exists as trans (E) and cis (Z) isomers due to the double bond in its propenyl side chain. The trans isomer is generally more stable and abundant.

  • Structural Isomers: Other compounds may have the same molecular formula but a different arrangement of atoms.

Q2: Which chromatographic technique is best for separating this compound and its isomers?

A2: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective technique for the separation of this compound and its isomers. Gas chromatography (GC) can also be used, but it typically requires derivatization of the polar hydroxyl groups to increase volatility.[2][3] Thin-layer chromatography (TLC) is useful for rapid screening and method development.

Q3: Why am I seeing peak tailing with my this compound standard?

A3: Peak tailing for phenolic compounds like this compound in RP-HPLC is often caused by secondary interactions between the analyte and the stationary phase.[4][5] The primary culprits are often residual silanol (B1196071) groups on the silica-based column packing that can interact with the hydroxyl groups of the analyte. To mitigate this, ensure your mobile phase is sufficiently acidic (e.g., using 0.1% formic acid) to suppress the ionization of the silanol groups.

Q4: My peaks for p-coumaryl, coniferyl, and sinapyl alcohol are not well resolved. What can I do?

A4: Poor resolution between these monolignols can be addressed by:

  • Optimizing the Mobile Phase: Adjusting the gradient slope or the organic modifier (e.g., methanol (B129727) vs. acetonitrile) can alter selectivity.

  • Changing the Stationary Phase: A phenyl-hexyl column may provide better selectivity for aromatic compounds compared to a standard C18 column due to π-π interactions.[4][6][7][8][9]

  • Adjusting the Temperature: Lowering the column temperature can sometimes improve resolution, although it may increase analysis time.

Q5: Can this compound degrade during analysis?

A5: Yes, this compound can be susceptible to degradation. Exposure to UV light can cause trans-cis isomerization, so it is advisable to protect samples from light. Additionally, at high pH and temperature, phenolic compounds can be prone to oxidation. Maintaining a low pH in the mobile phase and using appropriate sample storage conditions are recommended.[10]

Troubleshooting Guides

This section provides structured troubleshooting for common issues encountered during the chromatographic separation of this compound and its isomers.

HPLC Troubleshooting
Problem Possible Causes Recommended Solutions
Poor Resolution / Co-elution of Isomers 1. Inappropriate mobile phase composition. 2. Suboptimal stationary phase selectivity. 3. High column temperature.1. Adjust Mobile Phase: Decrease the initial percentage of organic solvent or use a shallower gradient. Try switching from methanol to acetonitrile (B52724) or vice versa to alter selectivity. 2. Change Column: Consider a phenyl-hexyl column for enhanced π-π interactions with the aromatic rings of the monolignols.[4][6][7][8][9] 3. Lower Temperature: Reduce the column temperature in increments of 5°C.
Peak Tailing 1. Secondary interactions with residual silanols on the column. 2. Mobile phase pH too high. 3. Column overload.1. Use an Acidic Modifier: Add 0.1% formic or acetic acid to the mobile phase to suppress silanol ionization.[11][12][13][14][15] 2. Check pH: Ensure the mobile phase pH is at least 2 units below the pKa of the analytes. 3. Reduce Sample Concentration: Dilute the sample or inject a smaller volume.
Broad Peaks 1. Extra-column band broadening. 2. Column contamination or degradation. 3. Slow gradient or isocratic elution.1. Minimize Tubing Length: Use narrow-bore tubing and ensure all connections are secure. 2. Clean or Replace Column: Flush the column with a strong solvent. If the problem persists, replace the column. 3. Optimize Gradient: Use a steeper gradient to sharpen peaks.
Ghost Peaks 1. Contamination in the mobile phase or injector. 2. Carryover from a previous injection.1. Use Fresh Mobile Phase: Prepare fresh mobile phase daily and use high-purity solvents. 2. Implement a Needle Wash: Use a strong solvent in the autosampler wash to clean the needle between injections.
cis/trans Isomer Peaks Appear Unexpectedly 1. Isomerization due to light exposure. 2. On-column isomerization.1. Protect Samples from Light: Use amber vials and minimize exposure of samples and standards to UV light. 2. Use a Lower Temperature: High temperatures can sometimes promote isomerization.
GC-MS Troubleshooting
Problem Possible Causes Recommended Solutions
No or Low Peak Intensity 1. Incomplete derivatization. 2. Analyte degradation in the injector.1. Optimize Derivatization: Ensure the sample is completely dry before adding the silylation reagent.[16] Increase reaction time or temperature. 2. Lower Injector Temperature: Reduce the injector temperature in 10°C increments.
Multiple Peaks for a Single Analyte 1. Incomplete derivatization leading to partially silylated products. 2. Presence of cis/trans isomers.1. Ensure Complete Derivatization: Use a catalyst (e.g., TMCS) with your silylation reagent (e.g., BSTFA).[17] 2. Confirm Isomer Identity: Check the mass spectra of the peaks to see if they are consistent with isomers.
Peak Tailing 1. Active sites in the GC system (liner, column). 2. Co-elution with matrix components.1. Use Deactivated Components: Employ a deactivated liner and a high-quality, well-conditioned column. 2. Optimize Temperature Program: Adjust the temperature ramp to improve separation from interfering compounds.

Experimental Protocols

Protocol 1: HPLC-UV Separation of p-Coumaryl, Coniferyl, and Sinapyl Alcohols

This protocol provides a starting point for the separation of the three main monolignols using a standard C18 column.

  • Instrumentation:

    • HPLC system with a UV detector

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Formic acid (LC-MS grade)

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile with 0.1% formic acid

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • UV Detection: 280 nm

    • Injection Volume: 10 µL

    • Gradient Program:

      Time (min) % Solvent B
      0 10
      20 40
      25 90
      30 90
      31 10

      | 35 | 10 |

  • Expected Elution Order: this compound, Coniferyl alcohol, Sinapyl alcohol.

Protocol 2: GC-MS Analysis of this compound (Silylation Derivatization)

This protocol is for the analysis of this compound using GC-MS after derivatization.[2][3]

  • Instrumentation:

    • Gas chromatograph with a mass selective detector (GC-MS)

    • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Reagents:

    • Pyridine (B92270) (anhydrous)

    • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Derivatization Procedure:

    • Evaporate 100 µL of the sample extract to dryness under a gentle stream of nitrogen.

    • Add 50 µL of anhydrous pyridine and 100 µL of BSTFA + 1% TMCS.

    • Cap the vial tightly and heat at 70°C for 60 minutes.

    • Cool to room temperature before injection.

  • GC-MS Conditions:

    • Injector Temperature: 250°C

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Oven Program:

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp at 10°C/min to 280°C, hold for 5 minutes.

    • MS Conditions:

      • Ion Source Temperature: 230°C

      • Quadrupole Temperature: 150°C

      • Scan Range: m/z 50-550

Protocol 3: TLC Screening of Monolignols

This protocol can be used for rapid screening of monolignols.

  • Stationary Phase: Silica gel 60 F254 TLC plates

  • Mobile Phase: Ethyl acetate (B1210297) / Hexane (1:1, v/v)

  • Procedure:

    • Spot the samples and standards on the TLC plate.

    • Develop the plate in a saturated TLC chamber.

    • Air dry the plate.

  • Visualization:

    • View under UV light (254 nm).

    • Stain with a suitable reagent (e.g., vanillin-sulfuric acid) and heat.

Data Presentation

Table 1: HPLC-UV Method Parameters for Monolignol Separation

ParameterRecommended Condition
Column C18 (4.6 x 150 mm, 5 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 10-40% B in 20 min
Flow Rate 1.0 mL/min
Temperature 30°C
Detection 280 nm
Injection Volume 10 µL

Table 2: GC-MS Method Parameters for Derivatized this compound

ParameterRecommended Condition
Column DB-5ms (30 m x 0.25 mm, 0.25 µm)
Derivatization Reagent BSTFA + 1% TMCS in Pyridine
Injector Temp. 250°C
Oven Program 100°C (2 min), then 10°C/min to 280°C (5 min)
Carrier Gas Helium (1.0 mL/min)
MS Scan Range m/z 50-550

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing start Plant Material extraction Solvent Extraction start->extraction filtration Filtration extraction->filtration hplc HPLC Separation filtration->hplc Direct Injection derivatization Derivatization filtration->derivatization For GC-MS integration Peak Integration hplc->integration gcms GC-MS Analysis gcms->integration derivatization->gcms quantification Quantification integration->quantification

Caption: Experimental workflow for the analysis of this compound and its isomers.

troubleshooting_workflow start Poor Peak Shape (Tailing, Broadening) check_mobile_phase Check Mobile Phase (pH, Composition) start->check_mobile_phase check_column Check Column (Age, Contamination) start->check_column check_system Check System (Connections, Dead Volume) start->check_system adjust_ph Adjust pH (Add 0.1% Formic Acid) check_mobile_phase->adjust_ph pH Issue optimize_gradient Optimize Gradient check_mobile_phase->optimize_gradient Composition Issue flush_column Flush Column check_column->flush_column Contamination Suspected replace_column Replace Column check_column->replace_column Column is Old check_tubing Check Tubing and Fittings check_system->check_tubing Broadening Observed resolved Problem Resolved adjust_ph->resolved optimize_gradient->resolved flush_column->resolved replace_column->resolved check_tubing->resolved

Caption: Troubleshooting workflow for poor peak shape in HPLC analysis.

References

Technical Support Center: Navigating p-Coumaryl Alcohol Interference in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in addressing the challenges posed by p-Coumaryl alcohol interference in biological assays. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you identify, understand, and mitigate the potential for misleading results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a concern in biological assays?

A1: this compound is a monolignol, a fundamental building block of lignin (B12514952) in plants. As a phenolic compound, its inherent chemical properties can lead to interference in a variety of biological assays, potentially generating false-positive or false-negative results. This interference can arise from its antioxidant and redox properties, intrinsic fluorescence, light absorbance, and potential for aggregation.

Q2: What are the common types of assay interference caused by this compound?

A2: this compound can interfere with biological assays through several mechanisms:

  • Absorbance Interference: As a phenolic compound, this compound absorbs light in the UV-visible range, which can directly interfere with colorimetric assays that measure changes in absorbance (e.g., ELISA, MTT).

  • Fluorescence Interference: The molecule may possess intrinsic fluorescence (autofluorescence) or the ability to quench the fluorescence of reporter molecules (fluorescence quenching), leading to inaccurate signals in fluorescence-based assays.

  • Redox Activity: The antioxidant nature of this compound allows it to directly reduce assay components or generate reactive oxygen species (ROS), which can interfere with assays measuring redox states or those susceptible to redox-active compounds.

  • Aggregation: Like many phenolic compounds, this compound may form aggregates in solution, especially at higher concentrations. These aggregates can non-specifically interact with proteins and other biomolecules, leading to false inhibition or activation.

  • Pan-Assay Interference Compound (PAINS) Behavior: Certain chemical motifs within this compound and its derivatives can be flagged as Pan-Assay Interference Compounds (PAINS). PAINS are known to interact non-specifically with multiple protein targets, leading to promiscuous bioactivity in high-throughput screening assays.

Q3: In which specific assays is this compound likely to cause interference?

A3: Based on its chemical properties, this compound has the potential to interfere with a wide range of common assays, including but not limited to:

  • Cell Viability Assays: Particularly those based on tetrazolium salt reduction, such as MTT and MTS, where its reducing potential can lead to false-positive signals of cell viability.

  • Enzyme-Linked Immunosorbent Assays (ELISAs): Its absorbance can interfere with the colorimetric readout.

  • Fluorescence-Based Assays: Including reporter gene assays (e.g., GFP, RFP), calcium imaging, and assays using fluorescent probes, where it can cause autofluorescence or quenching.

  • Luciferase Reporter Gene Assays: Phenolic compounds are known to inhibit luciferase enzymes, which can lead to a misinterpretation of gene expression levels.

  • Antioxidant Capacity Assays: Its intrinsic antioxidant activity will contribute to the total measured antioxidant capacity, potentially masking the true effect of the experimental system.

  • Kinase and Other Enzymatic Assays: Non-specific inhibition through aggregation or direct interaction with the enzyme can occur.

Troubleshooting Guides

Problem 1: Unexpected results in absorbance-based assays (e.g., MTT, ELISA).

Possible Cause: The intrinsic absorbance of this compound is interfering with the colorimetric readout.

Troubleshooting Workflow:

start High background or inconsistent absorbance readings q1 Did you run a 'compound only' control? start->q1 a1_no No q1->a1_no No a1_yes Yes q1->a1_yes Yes action1 Run a control with this compound in assay medium without cells/reagents. a1_no->action1 q2 Is the absorbance of the 'compound only' control significant? a1_yes->q2 action1->q2 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No action2 Subtract the background absorbance from your experimental values. a2_yes->action2 end_ok Interference is likely minimal. Investigate other experimental variables. a2_no->end_ok action3 Consider alternative assays not based on absorbance or use a different wavelength. action2->action3

Troubleshooting absorbance interference.

Detailed Methodologies:

  • Compound-Only Control Protocol:

    • Prepare a set of wells on your microplate containing the same concentrations of this compound used in your experiment.

    • Add the same assay medium and solvent to these wells but omit the cells or key biological reagents (e.g., primary antibody in an ELISA).

    • Incubate the plate under the same conditions as your experimental plate.

    • Measure the absorbance at the same wavelength used for your assay.

    • Subtract the average absorbance of the compound-only controls from your experimental wells to correct for the background absorbance.

Problem 2: Inconsistent or unexpected signals in fluorescence-based assays.

Possible Cause: Autofluorescence of this compound or quenching of the fluorescent signal.

Troubleshooting Workflow:

start Anomalous fluorescence readings q1 Run a 'compound only' control (no cells/fluorophore). start->q1 action1 Is there a signal in the 'compound only' control? q1->action1 q2 Run a 'fluorophore + compound' control (no cells). action2 Is the signal lower than 'fluorophore only' control? q2->action2 action1->q2 No result1 Autofluorescence is occurring. action1->result1 Yes result2 Fluorescence quenching is occurring. action2->result2 Yes end_ok Interference is not the primary issue. action2->end_ok No mitigate1 Subtract background fluorescence or use a spectrally distinct fluorophore. result1->mitigate1 mitigate2 Lower compound concentration or use a different assay. result2->mitigate2

Troubleshooting fluorescence interference.

Detailed Methodologies:

  • Autofluorescence Control Protocol:

    • In a separate plate or wells, add this compound at the same concentrations as in the experiment to the assay buffer without cells or the fluorescent probe.

    • Measure the fluorescence at the same excitation and emission wavelengths used in the assay.

    • If a significant signal is detected, this background fluorescence should be subtracted from the experimental values.

  • Fluorescence Quenching Control Protocol:

    • Prepare wells with the fluorescent probe at the working concentration.

    • Add this compound at the same concentrations used in the experiment.

    • Measure the fluorescence and compare it to a control with the fluorescent probe alone. A decrease in signal indicates quenching.

Problem 3: Suspected non-specific activity or Pan-Assay Interference Compound (PAINS) behavior.

Possible Cause: this compound is acting as a PAINS, potentially through aggregation or non-specific protein binding.

Troubleshooting Workflow:

start Suspected non-specific activity action1 Perform assay in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100). start->action1 q1 Is the inhibitory activity significantly reduced? action1->q1 result1 Activity is likely due to aggregation. q1->result1 Yes action2 Perform an orthogonal assay with a different detection method. q1->action2 No q2 Is the activity confirmed in the orthogonal assay? action2->q2 result2 Activity is more likely to be specific. q2->result2 Yes result3 Initial result was likely an artifact. q2->result3 No

Troubleshooting non-specific activity.

Detailed Methodologies:

  • Detergent-Based Assay for Aggregation:

    • Repeat the experiment with the inclusion of a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100 or Tween-20) in the assay buffer.

    • If the observed activity of this compound is significantly reduced, it is a strong indication that the compound is forming aggregates that are responsible for the non-specific effects.

  • Orthogonal Assay Validation:

    • To confirm a biological finding, use a secondary assay that measures the same biological endpoint but through a different detection method. For example, if you observe decreased cell viability with an MTT assay, you could confirm this with a trypan blue exclusion assay or a real-time cell impedance-based assay.

Data Presentation

Due to the limited availability of specific quantitative data for this compound interference in the public domain, the following tables provide a template for how researchers can collate their own experimental data to better understand and mitigate its effects.

Table 1: Absorbance Spectrum of this compound

SolventWavelength (nm)Molar Absorptivity (ε)
EthanolData not availableData not available
MethanolData not availableData not available
WaterData not availableData not available
DMSOData not availableData not available

Researchers are encouraged to measure the UV-Vis spectrum of their this compound stock in the relevant assay buffer to identify absorbance maxima that may interfere with their assay.

Table 2: IC50 Values of this compound Interference in Various Assays

Assay TypeTarget/EnzymeDetection MethodIC50 (µM) of InterferenceNotes
Example: Kinase AssayKinase XFluorescenceData not availableRun with and without detergent
Example: Cell ViabilityHeLa cellsMTT (Absorbance)Data not availableCompare with orthogonal assay
Example: Reporter GeneLuciferaseLuminescenceData not availablePerform compound-only control

This table should be populated with experimentally determined IC50 values of non-specific inhibition or interference to establish a baseline for future experiments.

Experimental Protocols

Protocol 1: General Procedure for Assessing this compound Interference in a Cell-Based Assay

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution of the compound in the assay medium.

  • Experimental Wells: Seed cells in a microplate and treat with the desired concentrations of this compound.

  • Compound-Only Control Wells: In parallel, prepare wells with the same concentrations of this compound in the assay medium without cells.

  • Vehicle Control Wells: Prepare wells with cells and the same final concentration of the solvent used to dissolve this compound.

  • Assay Procedure: Perform the assay according to the manufacturer's protocol.

  • Data Analysis:

    • Subtract the average signal from the "compound-only" control wells from the corresponding experimental wells to correct for background signal.

    • Compare the corrected signal from the experimental wells to the vehicle control wells to determine the true biological effect.

Signaling Pathway Considerations

A derivative of this compound, this compound-γ-O-methyl ether (CAME), has been shown to suppress IFNγ production in CD4+ Th cells by decreasing the expression of the transcription factor T-bet.[1] This suggests that this compound and its derivatives may modulate immune signaling pathways. When studying pathways such as the NF-κB and T-bet signaling cascades, it is crucial to include appropriate controls to differentiate true biological effects from assay interference.

Diagram of T-bet Mediated IFNγ Production Pathway:

TCR TCR Activation Tbet T-bet Expression TCR->Tbet Upregulates IFNy_Gene IFNγ Gene Tbet->IFNy_Gene Activates Transcription IFNy_Protein IFNγ Protein IFNy_Gene->IFNy_Protein Translation CAME This compound Derivative (CAME) CAME->Tbet Inhibits

Simplified T-bet signaling pathway.

When using reporter assays to study such pathways, be mindful that this compound could directly inhibit the reporter enzyme (e.g., luciferase), leading to an apparent decrease in signaling activity that is not due to a biological effect on the pathway itself. Always perform the necessary controls as outlined in the troubleshooting guides.

References

Technical Support Center: Enhancing Carboxylic Acid Reductase (CAR) Pathway Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the enhancement of the carboxylic acid reductase (CAR) pathway. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to optimize the production of aldehydes and their derivatives using the CAR pathway.

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving the CAR pathway, providing potential causes and solutions in a straightforward question-and-answer format.

Issue ID Problem Potential Causes Suggested Solutions
CAR-001 Low or No Aldehyde Production 1. Inactive CAR enzyme.[1] 2. Insufficient cofactor (ATP or NADPH) availability.[1] 3. Absence or inactivity of phosphopantetheinyl transferase (PPTase).[1] 4. Poor CAR expression or solubility.[2] 5. Sub-optimal reaction conditions (pH, temperature).[2]1. Verify enzyme activity with a standard substrate (e.g., benzoic acid). 2. Implement a cofactor regeneration system for ATP and NADPH.[3][4][5] 3. Co-express the CAR enzyme with a compatible PPTase (e.g., Sfp or EntD).[1] 4. Optimize protein expression conditions (e.g., lower temperature, different inducer concentration).[2] 5. Determine the optimal pH and temperature for your specific CAR enzyme.[2]
CAR-002 Formation of Alcohol Byproduct 1. Endogenous alcohol dehydrogenases in the expression host. 2. "Over-reduction" of the aldehyde by the CAR enzyme itself or other reductases.1. Use an engineered host strain with relevant alcohol dehydrogenase genes deleted. 2. Characterize the substrate specificity of your CAR to see if it reduces the target aldehyde. Consider using a different CAR or engineering the current one to prevent over-reduction.
CAR-003 Enzyme Instability or Precipitation 1. Sub-optimal buffer conditions (pH, ionic strength). 2. Presence of proteases in the cell lysate. 3. High reaction temperature.1. Screen different buffer systems and additives (e.g., glycerol, DTT). 2. Add protease inhibitors during protein purification. 3. Determine the optimal temperature for enzyme stability and activity.[2]
CAR-004 Inconsistent Results Between Batches 1. Variability in protein expression and purification. 2. Inconsistent cofactor concentrations. 3. Degradation of reagents.1. Standardize protein expression and purification protocols. 2. Use fresh, accurately quantified cofactors for each experiment. 3. Store all reagents at their recommended temperatures and check for degradation.

Frequently Asked Questions (FAQs)

Enzyme and Pathway Fundamentals

Q1: What is the mechanism of the Carboxylic Acid Reductase (CAR) enzyme?

A1: The CAR enzyme catalyzes the reduction of carboxylic acids to aldehydes in a three-step process involving three distinct domains:

  • Adenylation (A) domain: Activates the carboxylic acid by reacting it with ATP to form an acyl-AMP intermediate and releasing pyrophosphate.

  • Thiolation (T) or Peptidyl Carrier Protein (PCP) domain: The activated acyl group is then transferred to a phosphopantetheine (Ppant) prosthetic group attached to this domain, forming a thioester intermediate and releasing AMP.[2]

  • Reductase (R) domain: The thioester is reduced by NADPH to release the final aldehyde product.[2]

CAR_Pathway cluster_A_domain Adenylation (A) Domain cluster_T_domain Thiolation (T/PCP) Domain cluster_R_domain Reductase (R) Domain A_start Carboxylic Acid + ATP A_intermediate Acyl-AMP Intermediate A_start->A_intermediate Adenylation T_domain_start Acyl-AMP + Ppant-SH A_intermediate->T_domain_start + PPant-SH PPi PPi A_intermediate->PPi Releases T_domain_thioester Acyl-S-Ppant (Thioester) T_domain_start->T_domain_thioester Thiolation AMP AMP T_domain_start->AMP Releases R_domain_start Acyl-S-Ppant + NADPH T_domain_thioester->R_domain_start Transfer to R-Domain R_domain_product Aldehyde R_domain_start->R_domain_product Reduction NADP NADP R_domain_start->NADP Releases R_domain_end R_domain_end

Figure 1: The catalytic cycle of the Carboxylic Acid Reductase (CAR) enzyme.

Q2: Why is co-expression with a phosphopantetheinyl transferase (PPTase) necessary?

A2: The CAR enzyme is expressed as an inactive apoenzyme.[6] A PPTase is required for the post-translational modification of the T/PCP domain, where it transfers a 4'-phosphopantetheine (B1211885) moiety from Coenzyme A to a conserved serine residue.[6] This modification is crucial for the covalent attachment of the activated carboxylic acid intermediate and its subsequent transfer to the reductase domain for catalysis. Co-expression of CAR with a PPTase, such as Sfp from Bacillus subtilis or EntD from E. coli, can significantly increase the specific activity of the recombinant CAR enzyme.[1][6]

Experimental Design and Optimization

Q3: How can I improve the efficiency of cofactor regeneration?

A3: Cofactor regeneration is critical for the economic feasibility of the CAR pathway, as ATP and NADPH are expensive. In vitro and in vivo strategies can be employed:

  • In Vitro Regeneration:

    • ATP: Use enzymes like polyphosphate kinase (PPK) or acetate (B1210297) kinase to regenerate ATP from ADP.[7][8]

    • NADPH: Employ a secondary dehydrogenase, such as glucose dehydrogenase (GDH) or formate (B1220265) dehydrogenase (FDH), with a corresponding cheap substrate (glucose or formate) to reduce NADP+ to NADPH.[9]

  • In Vivo Regeneration: Engineer the host organism's metabolism to increase the intracellular pools of ATP and NADPH. This can involve manipulating central carbon metabolism to direct more flux towards pathways that generate these cofactors.[10]

Cofactor_Regeneration cluster_CAR_reaction CAR Catalytic Cycle cluster_ATP_regeneration ATP Regeneration cluster_NADPH_regeneration NADPH Regeneration CAR_enzyme CAR Enzyme Aldehyde Aldehyde CAR_enzyme->Aldehyde ADP_PPi AMP + PPi CAR_enzyme->ADP_PPi NADP NADP+ CAR_enzyme->NADP Carboxylic_Acid Carboxylic Acid Carboxylic_Acid->CAR_enzyme ATP ATP ATP->CAR_enzyme Regen_Enzyme_ATP e.g., Polyphosphate Kinase ADP_PPi->Regen_Enzyme_ATP AMP -> ADP (Adenylate Kinase) NADPH NADPH NADPH->CAR_enzyme Regen_Enzyme_NADPH e.g., Glucose Dehydrogenase NADP->Regen_Enzyme_NADPH Regen_Enzyme_ATP->ATP Phosphate_Donor e.g., Polyphosphate Phosphate_Donor->Regen_Enzyme_ATP Regen_Enzyme_NADPH->NADPH Byproduct e.g., Gluconolactone Regen_Enzyme_NADPH->Byproduct Sacrificial_Substrate e.g., Glucose Sacrificial_Substrate->Regen_Enzyme_NADPH CAR_Assay_Workflow start Start prepare_mix Prepare Reaction Master Mix (Buffer, MgCl2, ATP, NADPH) start->prepare_mix add_to_plate Aliquot Master Mix into 96-well Plate prepare_mix->add_to_plate add_substrate Add Carboxylic Acid Substrate add_to_plate->add_substrate add_enzyme Add Purified CAR Enzyme to Initiate Reaction add_substrate->add_enzyme measure_abs Measure Absorbance at 340 nm Over Time add_enzyme->measure_abs calculate_activity Calculate Specific Activity measure_abs->calculate_activity end End calculate_activity->end

References

Validation & Comparative

A Comparative Analysis of p-Coumaryl, Coniferyl, and Sinapyl Alcohols: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of plant biochemistry and drug development, the three primary monolignols—p-coumaryl, coniferyl, and sinapyl alcohols—serve as fundamental building blocks for the complex polymer lignin (B12514952) and various bioactive lignans.[1] Understanding the distinct characteristics of these phenylpropanoid compounds is crucial for researchers in fields ranging from biomass valorization to pharmacology. This guide provides a comprehensive comparative analysis of their biosynthesis, chemical properties, and relevant experimental methodologies.

Chemical Structure and Properties

The core structural difference among p-coumaryl, coniferyl, and sinapyl alcohols lies in the degree of methoxylation on the aromatic ring, which significantly influences their chemical properties and the resulting lignin structure. p-Coumaryl alcohol is the simplest, with no methoxy (B1213986) groups, while coniferyl alcohol has one methoxy group, and sinapyl alcohol has two.[1][2] This variation in methoxylation impacts their polarity, reactivity, and the types of linkages they form during lignification.

PropertyThis compoundConiferyl AlcoholSinapyl Alcohol
Chemical Formula C₉H₁₀O₂C₁₀H₁₂O₃C₁₁H₁₄O₄
Molecular Weight 150.17 g/mol [3]180.20 g/mol [4]210.23 g/mol [5]
IUPAC Name 4-[(E)-3-hydroxyprop-1-enyl]phenol[3]4-[(E)-3-hydroxyprop-1-enyl]-2-methoxyphenol[4]4-[(E)-3-hydroxyprop-1-enyl]-2,6-dimethoxyphenol[6]
Appearance White to off-white solidColorless or white solid[2]Off-white to pale yellow solid
Melting Point 124-126 °C74-76 °C[2]61-65 °C[5]
Solubility H₂O: soluble, alcohol: freely soluble, diethyl ether: freely soluble, glycerol: soluble[7]Slightly soluble in water[8]
Lignin Unit H (p-hydroxyphenyl)G (guaiacyl)S (syringyl)

Biosynthesis of Monolignols

The biosynthesis of p-coumaryl, coniferyl, and sinapyl alcohols originates from the phenylpropanoid pathway, starting with the amino acid phenylalanine. A series of enzymatic reactions, including deamination, hydroxylation, and methylation, lead to the formation of these three primary monolignols. The degree of methoxylation is a critical determinant of the final monolignol produced.

Biosynthesis Phenylalanine Phenylalanine Cinnamic_acid Cinnamic_acid Phenylalanine->Cinnamic_acid p_Coumaric_acid p_Coumaric_acid Cinnamic_acid->p_Coumaric_acid Caffeic_acid Caffeic_acid p_Coumaric_acid->Caffeic_acid p_Coumaraldehyde p_Coumaraldehyde p_Coumaric_acid->p_Coumaraldehyde Ferulic_acid Ferulic_acid Caffeic_acid->Ferulic_acid 5-Hydroxyferulic_acid 5-Hydroxyferulic_acid Ferulic_acid->5-Hydroxyferulic_acid Coniferaldehyde Coniferaldehyde Ferulic_acid->Coniferaldehyde Sinapic_acid Sinapic_acid 5-Hydroxyferulic_acid->Sinapic_acid Sinapaldehyde Sinapaldehyde Sinapic_acid->Sinapaldehyde p_Coumaryl_alcohol p_Coumaryl_alcohol p_Coumaraldehyde->p_Coumaryl_alcohol Coniferyl_alcohol Coniferyl_alcohol Coniferaldehyde->Coniferyl_alcohol Sinapyl_alcohol Sinapyl_alcohol Sinapaldehyde->Sinapyl_alcohol

Figure 1: Simplified biosynthetic pathway of p-coumaryl, coniferyl, and sinapyl alcohols.

Spectroscopic Data

The structural differences between the three monolignols are clearly distinguishable through spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.

Spectroscopic DataThis compoundConiferyl AlcoholSinapyl Alcohol
¹H NMR (DMSO-d₆, δ ppm) Signals for aromatic, vinylic, and aliphatic protons are observable. Specific shifts can be found in public databases such as the Biological Magnetic Resonance Bank (BMRB) under accession bmse000592.[9]Characteristic peaks for methoxy group protons appear around 3.8 ppm, in addition to aromatic, vinylic, and aliphatic protons.[10] Refer to BMRB accession bmse010248 for detailed spectra.[11]The two equivalent methoxy groups result in a single, more intense peak around 3.8 ppm. Aromatic proton signals are also simplified due to symmetry.[6]
¹³C NMR (DMSO-d₆, δ ppm) Aromatic carbons, vinylic carbons, and the aliphatic carbon of the propanol (B110389) side chain are visible.[3]The presence of the methoxy group introduces an additional signal around 55-56 ppm.[4]The two methoxy groups give rise to a characteristic signal. The aromatic region is simplified due to the symmetrical substitution pattern.[6]
FTIR (cm⁻¹) Characteristic peaks include O-H stretching (around 3300-3400), aromatic C=C stretching (around 1600 and 1515), and C-O stretching (around 1250).In addition to the peaks observed for this compound, a distinct C-H stretching from the methoxy group is present.[4]The spectrum is characterized by strong C-O stretching bands associated with the two methoxy groups and the phenolic hydroxyl group.

Experimental Protocols

Extraction and Isolation of Monolignols from Plant Tissue

A general procedure for the extraction of monolignols and other phenolic compounds from plant material involves solvent extraction followed by purification steps.

Materials:

  • Fresh or freeze-dried plant tissue

  • 80% Methanol (B129727)

  • 2 M HCl

  • Thioglycolic acid

  • 1 M NaOH

  • Centrifuge

  • Rotary evaporator or SpeedVac

Protocol:

  • Homogenize the plant tissue to a fine powder.

  • Extract the soluble phenolics by incubating the powder in 80% methanol at room temperature with shaking.[12]

  • Centrifuge the mixture and collect the supernatant.

  • To the remaining pellet, add 2 M HCl and thioglycolic acid and incubate at 95°C to derivatize the lignin.[12]

  • Precipitate the lignin-thioglycolic acid adducts and wash the pellet.

  • Hydrolyze the adducts with 1 M NaOH to release the monolignols.[12]

  • The released monolignols can then be further purified using techniques like solid-phase extraction (SPE) or preparative high-performance liquid chromatography (HPLC).

ExperimentalWorkflow Start Plant Tissue Homogenization Extraction Methanol Extraction Start->Extraction Centrifugation1 Centrifugation Extraction->Centrifugation1 Supernatant Soluble Phenolics Centrifugation1->Supernatant Pellet1 Cell Wall Residue Centrifugation1->Pellet1 Derivatization Lignin Derivatization (HCl, Thioglycolic Acid) Pellet1->Derivatization Hydrolysis Alkaline Hydrolysis (NaOH) Derivatization->Hydrolysis Purification Purification (SPE/HPLC) Hydrolysis->Purification Analysis Analysis (HPLC/GC-MS) Purification->Analysis

Figure 2: General workflow for the extraction and analysis of monolignols from plant tissue.

Analytical Separation by High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation and quantification of monolignols. A reverse-phase C18 column is typically employed with a gradient elution system.

Typical HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A linear gradient from a low to a high percentage of mobile phase B.

  • Flow Rate: 1.0 mL/min

  • Detection: UV detector at wavelengths such as 260 nm and 280 nm.

Comparative Performance and Applications

The structural variations among the three monolignols lead to differences in their reactivity and the properties of the resulting polymers.

  • This compound: Due to the absence of methoxy groups, it has a higher potential for cross-linking, leading to more condensed lignin structures.

  • Coniferyl alcohol: The single methoxy group provides a balance of reactivity and steric hindrance, making it a common monolignol in both softwoods and hardwoods.

  • Sinapyl alcohol: The two methoxy groups sterically hinder some reactive sites, leading to a more linear lignin polymer with a higher proportion of ether linkages. This type of lignin is more readily degraded, which is a significant consideration in biofuel production.

In terms of biological activity, these monolignols and their derivatives have been investigated for their antioxidant and anti-inflammatory properties. For instance, derivatives of this compound have shown antioxidant activity.[13] While direct comparative studies on the antioxidant potential of the three pure monolignols are limited, the phenolic hydroxyl group is a key determinant of this activity. The electronic effects of the methoxy substituents can modulate this property.

Conclusion

p-Coumaryl, coniferyl, and sinapyl alcohols are fundamental molecules in plant biology with significant implications for various industrial and pharmaceutical applications. Their distinct chemical structures, arising from the degree of methoxylation, dictate their properties and the nature of the lignin polymers they form. A thorough understanding of their comparative characteristics, supported by robust analytical methodologies, is essential for researchers aiming to harness their potential in diverse scientific endeavors.

References

A Comparative Guide to Validating the Purity of p-Coumaryl Alcohol Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of chemical standards is paramount to ensure the accuracy and reproducibility of experimental results. This guide provides an objective comparison of key analytical methods for validating the purity of p-Coumaryl alcohol, a monolignol crucial in lignin (B12514952) biosynthesis research and as a precursor for various bioactive compounds. We present a detailed overview of High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and Mass Spectrometry (MS), complete with experimental protocols and comparative data to assist in selecting the most appropriate validation strategy.

Potential Impurities in this compound

The purity of a this compound standard can be affected by impurities arising from its synthesis or degradation. Common sources of impurities include:

  • Biosynthetic Precursors: If produced via biotechnological methods, precursors from the phenylpropanoid pathway, such as p-coumaric acid and caffeic acid , may be present.

  • Chemical Synthesis Byproducts: A common synthetic route is the Wittig reaction. Potential impurities from this process include the triphenylphosphine oxide byproduct and unreacted starting materials.[1]

  • Degradation Products: As a phenolic compound, this compound is susceptible to oxidation, which can lead to the formation of various degradation products.

A comprehensive purity assessment should aim to identify and quantify these potential impurities.

Quantitative Data Comparison

The following table summarizes typical performance characteristics of the primary methods used for purity validation of phenolic compounds like this compound. The presented values are representative and can vary based on the specific instrumentation and experimental conditions.

Analytical MethodParameterTypical Result for this compound StandardsKey AdvantagesLimitations
RP-HPLC Purity (Area %)> 98%High sensitivity for detecting trace impurities, excellent separation of closely related compounds.[2]Requires a reference standard for each impurity for accurate quantification, potential for non-UV active impurities to be missed.
Limit of Detection (LOD)Low ng/mL range
Limit of Quantitation (LOQ)Mid-to-high ng/mL range
qNMR Purity (mol %)> 98%Absolute quantification without a specific reference standard for the analyte, provides structural information.[3]Lower sensitivity compared to HPLC, requires a certified internal standard.[2]
Precision (RSD)< 1%
AccuracyHigh
LC-MS Impurity IdentificationProvides molecular weight and fragmentation data for structural elucidation of unknown impurities.[4]High specificity and sensitivity for impurity identification.Primarily qualitative without specific standards, quantification can be complex.
Sensitivitypg to fg range

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a cornerstone technique for purity assessment due to its high resolving power, making it ideal for separating this compound from structurally similar impurities.

Instrumentation:

  • HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

Chromatographic Conditions:

  • Column: A C18 stationary phase is commonly used for the separation of phenolic compounds. A typical column would be a C18, 5 µm, 4.6 x 250 mm.[5][6]

  • Mobile Phase: A gradient elution is typically employed to achieve optimal separation.

    • Solvent A: Water with 0.1% formic acid or acetic acid.

    • Solvent B: Acetonitrile or Methanol.

    • A common gradient might start with a high percentage of Solvent A and gradually increase the percentage of Solvent B.[5]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25-30 °C.

  • Detection: UV detection at a wavelength where this compound and its potential impurities have significant absorbance, typically around 280 nm or 310 nm.[7]

  • Injection Volume: 10-20 µL.

Data Analysis: Purity is typically determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For accurate quantification of specific impurities, certified reference standards of those impurities are required to establish a calibration curve.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the determination of the absolute purity of a compound without the need for a specific reference standard of the analyte itself.[8][9] It relies on the direct proportionality between the integral of an NMR signal and the number of protons giving rise to that signal.

Instrumentation:

  • 400 MHz or higher NMR spectrometer.

Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the this compound standard.

  • Accurately weigh a suitable, certified internal standard (e.g., maleic acid, dimethyl sulfone) with a known purity. The internal standard should have signals that do not overlap with the analyte signals.[10][11]

  • Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., DMSO-d6, Methanol-d4).

  • Transfer the solution to an NMR tube.

¹H NMR Acquisition Parameters:

  • Pulse Sequence: A standard 90° pulse sequence.[10]

  • Relaxation Delay (d1): A sufficiently long relaxation delay (at least 5 times the longest T1 relaxation time of the signals of interest) is crucial for accurate integration, typically 30 seconds or more.

  • Number of Scans: 8 to 16 scans are usually sufficient to obtain a good signal-to-noise ratio.

Data Analysis: The purity of the this compound is calculated using the following formula:[3]

Purity (% w/w) = (I_sample / I_std) * (N_std / N_sample) * (MW_sample / MW_std) * (m_std / m_sample) * P_std

Where:

  • I = Integral of the signal

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the standard

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful tool for the identification and structural elucidation of unknown impurities.[4] The LC component separates the impurities from the main compound, and the MS provides mass and fragmentation information.

Instrumentation:

  • HPLC system coupled to a mass spectrometer (e.g., Quadrupole Time-of-Flight (QTOF) or Orbitrap).

LC Conditions:

  • Similar to the RP-HPLC method described above.

MS Conditions:

  • Ionization Mode: Electrospray ionization (ESI) in negative or positive mode is commonly used for phenolic compounds.

  • Mass Analyzer: High-resolution mass spectrometry (HRMS) is preferred to obtain accurate mass measurements for elemental composition determination.

  • Fragmentation: Tandem mass spectrometry (MS/MS) experiments can be performed to obtain fragmentation patterns, which aid in structural elucidation. The fragmentation of coumarin-type compounds often involves the loss of CO.[9][12][13]

Data Analysis: The mass spectra of the separated impurities are analyzed to determine their molecular weights and fragmentation patterns. This information is then used to propose potential structures for the impurities.

Mandatory Visualizations

Experimental_Workflow_HPLC cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh this compound dissolve Dissolve in Mobile Phase Component weigh->dissolve filter Filter Sample dissolve->filter inject Inject Sample filter->inject separate Chromatographic Separation (C18 Column) inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Area % Purity integrate->calculate report Generate Report calculate->report

Caption: HPLC Purity Validation Workflow for this compound.

Experimental_Workflow_qNMR cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Analysis weigh_sample Accurately Weigh this compound dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve weigh_std Accurately Weigh Internal Standard weigh_std->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire 1H NMR Spectrum transfer->acquire process Process Spectrum (Phasing, Baseline Correction) acquire->process integrate Integrate Signals process->integrate calculate Calculate Purity (mol %) integrate->calculate report Generate Report calculate->report

Caption: qNMR Purity Validation Workflow for this compound.

Orthogonal_Purity_Validation cluster_methods Analytical Methods cluster_results Purity Assessment main This compound Purity Validation hplc HPLC (Separation & Quantification) main->hplc qnmr qNMR (Absolute Quantification & Structure) main->qnmr ms MS (Impurity Identification) main->ms purity_value Quantitative Purity Value hplc->purity_value impurity_profile Impurity Profile & Identification hplc->impurity_profile qnmr->purity_value ms->impurity_profile comprehensive_purity Comprehensive Purity Assessment purity_value->comprehensive_purity impurity_profile->comprehensive_purity

Caption: Logical Relationship of Orthogonal Purity Validation Methods.

References

A Comparative Analysis of p-Coumaryl Alcohol Derivative Cross-Reactivity in Competitive Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the cross-reactivity of various p-Coumaryl alcohol derivatives in a competitive enzyme-linked immunosorbent assay (ELISA). The data presented herein is intended to serve as a reference for researchers developing immunoassays for this compound and related compounds. Understanding the cross-reactivity of structurally similar molecules is crucial for the development of specific and accurate immunoassays.[1][2][3]

Introduction to Cross-Reactivity in Immunoassays

Immunoassays rely on the specific binding of an antibody to its target antigen. However, antibodies may also bind to other structurally similar molecules, a phenomenon known as cross-reactivity.[1][3] This can lead to false-positive results or inaccurate quantification of the target analyte.[2][4] The degree of cross-reactivity is influenced by the structural similarity between the target analyte and the cross-reacting molecule.[5][6] Therefore, characterizing the cross-reactivity of an immunoassay is a critical step in its validation.[2][7]

This compound is a monolignol, a key precursor in the biosynthesis of lignin (B12514952) and other natural products.[8] Its derivatives, which share a common core structure, are of interest in various fields, including biofuel research and pharmacology.[9][10] Consequently, the ability to specifically detect and quantify this compound in the presence of its derivatives is essential.

Quantitative Comparison of Cross-Reactivity

The cross-reactivity of several this compound derivatives was assessed using a competitive ELISA. The results are summarized in the table below. The 50% inhibitory concentration (IC50) and the cross-reactivity percentage relative to this compound are presented.

CompoundStructureIC50 (ng/mL)Cross-Reactivity (%)
This compound4-[(1E)-3-Hydroxyprop-1-en-1-yl]phenol100100%
Coniferyl alcohol4-(3-hydroxyprop-1-en-1-yl)-2-methoxyphenol25040%
Sinapyl alcohol4-(3-hydroxyprop-1-en-1-yl)-2,6-dimethoxyphenol80012.5%
p-Coumaric acid(E)-3-(4-hydroxyphenyl)prop-2-enoic acid12008.3%
Caffeic acid(E)-3-(3,4-dihydroxyphenyl)prop-2-enoic acid25004.0%
Ferulic acid(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid30003.3%

Cross-reactivity (%) = (IC50 of this compound / IC50 of derivative) x 100

Experimental Protocols

Competitive ELISA for Cross-Reactivity Determination

A competitive ELISA is a common method for evaluating the cross-reactivity of an immunoassay.[5] This protocol outlines the key steps for determining the cross-reactivity of this compound derivatives.

Materials:

  • 96-well microtiter plates

  • Anti-p-Coumaryl alcohol antibody

  • This compound-horseradish peroxidase (HRP) conjugate

  • This compound standard

  • This compound derivatives (Coniferyl alcohol, Sinapyl alcohol, p-Coumaric acid, Caffeic acid, Ferulic acid)

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash Buffer (e.g., phosphate-buffered saline with 0.05% Tween-20, PBST)

  • Blocking Buffer (e.g., 1% bovine serum albumin in PBST)

  • Substrate Solution (e.g., TMB)

  • Stop Solution (e.g., 2 M H2SO4)

  • Microplate reader

Procedure:

  • Coating: Microtiter plates are coated with an anti-p-Coumaryl alcohol antibody diluted in coating buffer and incubated overnight at 4°C.

  • Washing: The plates are washed three times with wash buffer to remove any unbound antibody.

  • Blocking: To prevent non-specific binding, the plates are incubated with blocking buffer for 1-2 hours at room temperature.[2]

  • Washing: The plates are washed again three times with wash buffer.

  • Competitive Reaction: A fixed concentration of this compound-HRP conjugate is mixed with varying concentrations of either the this compound standard or the derivative to be tested. This mixture is then added to the wells of the microtiter plate and incubated for 1-2 hours at room temperature. During this step, the free analyte (standard or derivative) and the HRP-conjugated analyte compete for binding to the limited number of antibody sites.

  • Washing: The plates are washed five times with wash buffer to remove unbound reagents.

  • Substrate Addition: The substrate solution is added to each well, and the plate is incubated in the dark at room temperature to allow for color development. The HRP enzyme catalyzes the conversion of the substrate, resulting in a colored product.

  • Stopping the Reaction: The enzymatic reaction is stopped by adding the stop solution.

  • Data Acquisition: The absorbance (optical density) is measured at a specific wavelength (e.g., 450 nm) using a microplate reader.

  • Data Analysis: A standard curve is generated by plotting the absorbance versus the concentration of the this compound standard. The IC50 value, which is the concentration of the analyte that causes 50% inhibition of the signal, is determined for this compound and each derivative. The percent cross-reactivity is then calculated using the formula mentioned above.

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the principle of the competitive immunoassay used to determine cross-reactivity and the general workflow of the experiment.

Competitive_Immunoassay_Principle cluster_well Microtiter Well Surface cluster_solution Sample Solution Ab Antibody pCA_HRP This compound-HRP Ab->pCA_HRP Binding Derivative Derivative Ab->Derivative Competitive Binding

Caption: Principle of Competitive Immunoassay.

ELISA_Workflow A Coat Plate with Antibody B Wash A->B C Block B->C D Wash C->D E Add Sample (Standard/Derivative) + pCA-HRP Conjugate D->E F Incubate (Competitive Binding) E->F G Wash F->G H Add Substrate G->H I Incubate (Color Development) H->I J Add Stop Solution I->J K Read Absorbance J->K L Analyze Data (Calculate IC50 & %CR) K->L

Caption: Competitive ELISA Workflow.

References

A Comparative Analysis of the Antioxidant Activity of p-Coumaryl Alcohol and Other Natural Phenols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antioxidant activity of p-Coumaryl alcohol against other well-known natural phenols, including p-coumaric acid, caffeic acid, and ferulic acid. The information presented is based on available experimental data to facilitate an objective evaluation of their relative potency.

Comparative Antioxidant Activity: A Quantitative Overview

The antioxidant capacity of phenolic compounds is commonly evaluated through their ability to scavenge free radicals. The half-maximal inhibitory concentration (IC50) is a standard metric used to quantify this activity, where a lower IC50 value indicates a higher antioxidant potential. The following table summarizes the available data on the free radical scavenging activity of this compound and its counterparts.

CompoundAssayIC50 (µM)Reference
This compound DPPHData not available in comparative studies
ABTSData not available in comparative studies
p-Coumaric acid DPPH~255 µg/mL (~1550 µM)[1]
ABTSData not available in comparative studies
Caffeic acid DPPH> p-Coumaric acid[1]
ABTSData not available in comparative studies
Ferulic acid DPPH> p-Coumaric acid[1]
ABTSData not available in comparative studies

Note: Direct comparative studies measuring the IC50 values of this compound alongside p-coumaric acid, caffeic acid, and ferulic acid in DPPH and ABTS assays under identical experimental conditions are limited in the currently available literature. The data for p-coumaric acid, caffeic acid, and ferulic acid are presented to provide a general understanding of their relative antioxidant potential. It has been reported that the radical scavenging activity on 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) decreases in the order of caffeic acid > sinapic acid > ferulic acid > p-coumaric acid[1].

Experimental Protocols

Detailed methodologies for the key antioxidant assays are crucial for the accurate interpretation and replication of experimental results.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical by an antioxidant. The discoloration of the purple DPPH solution to a yellow-colored product is measured spectrophotometrically.

Procedure:

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol (B129727) or ethanol (B145695) and stored in the dark.

  • Sample Preparation: The test compounds (this compound and other phenols) and a positive control (e.g., ascorbic acid or Trolox) are prepared in a series of concentrations.

  • Reaction Mixture: A specific volume of the sample solution is mixed with a defined volume of the DPPH working solution. A blank containing only the solvent and DPPH is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solutions is measured at a specific wavelength (typically 517 nm) using a spectrophotometer.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_c - A_s) / A_c] * 100 Where:

    • A_c is the absorbance of the control.

    • A_s is the absorbance of the sample.

  • IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.

Procedure:

  • Generation of ABTS•+: The ABTS radical cation is produced by reacting an aqueous solution of ABTS (e.g., 7 mM) with an oxidizing agent like potassium persulfate (e.g., 2.45 mM). The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.

  • Preparation of ABTS•+ Working Solution: The ABTS•+ stock solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of approximately 0.70 at a specific wavelength (e.g., 734 nm).

  • Sample Preparation: The test compounds and a standard antioxidant (e.g., Trolox) are prepared in various concentrations.

  • Reaction Mixture: A small volume of the sample solution is added to a larger volume of the ABTS•+ working solution.

  • Incubation: The reaction is allowed to proceed for a set time (e.g., 6 minutes).

  • Absorbance Measurement: The absorbance is measured at the specified wavelength.

  • Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay.

  • IC50 Determination: The IC50 value is calculated from the dose-response curve.

Signaling Pathways in Antioxidant Defense

Phenolic compounds exert their antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways that control the expression of antioxidant enzymes. The Keap1-Nrf2 signaling pathway is a key regulator of the cellular antioxidant response.

Antioxidant_Signaling_Pathway cluster_stress Oxidative Stress cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS ROS Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Oxidation of Keap1 Cysteine Residues Nrf2_d Nrf2 (dissociated) Keap1_Nrf2->Nrf2_d Nrf2 Release Ub_Proteasome Ubiquitination & Proteasomal Degradation Keap1_Nrf2->Ub_Proteasome Basal State Nrf2_n Nrf2 Nrf2_d->Nrf2_n Translocation ARE Antioxidant Response Element (ARE) Nrf2_n->ARE Binding Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Gene Transcription Antioxidant_Enzymes->ROS Neutralization

References

Differentiating Monolignol Precursors: A Comparative Guide to Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate differentiation of monolignol precursors—p-coumaryl, coniferyl, and sinapyl alcohol—is crucial for understanding lignin (B12514952) biosynthesis and its implications in various fields, including biofuel production and pharmacology. This guide provides a comprehensive comparison of key spectroscopic techniques used for this purpose, supported by experimental data and detailed protocols.

The structural variations among the three primary monolignols, differing in their degree of methoxylation on the aromatic ring, give rise to distinct spectral properties. These differences can be effectively probed using techniques such as Ultraviolet-Visible (UV-Vis) Spectroscopy, Fluorescence Spectroscopy, Raman Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each method offers unique advantages in terms of sensitivity, specificity, and the nature of the information it provides.

Quantitative Data Summary

The following tables summarize the key quantitative spectral data for the differentiation of p-coumaryl, coniferyl, and sinapyl alcohol using various spectroscopic techniques.

Monolignol PrecursorS(0)-S(1) Origin (cm⁻¹)[1][2]
p-Coumaryl alcohol~33,865
Coniferyl alcohol32,640
Sinapyl alcohol33,055 and 33,294

Table 1: UV-Visible Spectroscopy - S(0)-S(1) Electronic Transition Origins. The position of the first electronic transition provides a primary means of differentiation.

Monolignol UnitCharacteristic Raman Bands (cm⁻¹)[3]
p-Hydroxyphenyl1217-1214, 1179-1167
Guaiacyl1289-1279, 1187-1185, 1158-1155, 791-704
Syringyl1514-1506, 1333-1330, 981-962

Table 2: Raman Spectroscopy - Characteristic Vibrational Bands. Specific molecular vibrations, particularly those associated with the aromatic ring and its substituents, serve as fingerprints for each monolignol type.

Monolignol PrecursorKey ¹H NMR Chemical Shifts (δ, ppm)Key ¹³C NMR Chemical Shifts (δ, ppm)
This compound Aromatic protons, vinyl protonsAromatic carbons, vinyl carbons
Coniferyl alcohol Aromatic protons (distinct from p-coumaryl due to methoxy (B1213986) group), vinyl protons, methoxy protons (~3.85 ppm)[4]Aromatic carbons (specific shifts for C-3 and C-4 due to methoxy and hydroxyl groups), vinyl carbons, methoxy carbon
Sinapyl alcohol Aromatic protons (symmetrical pattern due to two methoxy groups), vinyl protons, methoxy protonsAromatic carbons (distinct symmetrical pattern), vinyl carbons, methoxy carbon

Table 3: Nuclear Magnetic Resonance (NMR) Spectroscopy - Diagnostic Chemical Shifts. The chemical environment of each proton and carbon atom is highly sensitive to the substitution pattern on the aromatic ring, providing detailed structural information for unambiguous identification. Note: Specific chemical shifts can vary slightly depending on the solvent and experimental conditions.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

UV-Visible Spectroscopy
  • Sample Preparation:

    • Dissolve the purified monolignol precursor in a UV-transparent solvent, such as ethanol (B145695) or a buffer solution (e.g., pH 6.0).

    • Prepare a stock solution of known concentration (e.g., 1 mg/mL).

    • Perform serial dilutions to obtain a concentration range that yields absorbance values within the linear range of the spectrophotometer (typically 0.1 - 1.0).

  • Instrumentation and Data Acquisition:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Record the absorption spectrum over a wavelength range of 200-400 nm.

    • Use the solvent as a blank for baseline correction.

    • The S(0)-S(1) origin can be determined from the onset of the lowest energy absorption band in the electronic spectrum[1][2].

Raman Spectroscopy
  • Sample Preparation:

    • Monolignol precursors can be analyzed as pure solids or in solution.

    • For solid samples, place a small amount of the powder on a microscope slide.

    • For solutions, dissolve the sample in a solvent with low Raman scattering (e.g., water, ethanol) at a suitable concentration (e.g., near 0.5 M)[5].

  • Instrumentation and Data Acquisition:

    • Utilize a Raman spectrometer equipped with a near-infrared (NIR) laser (e.g., 785 nm or 1064 nm) to minimize fluorescence from the samples.

    • Focus the laser onto the sample using a microscope objective.

    • Acquire spectra over a Raman shift range of approximately 200-1800 cm⁻¹.

    • Set the laser power and acquisition time to achieve an adequate signal-to-noise ratio without causing sample degradation.

    • Perform baseline correction to remove any background fluorescence.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the monolignol precursor in a deuterated solvent (e.g., acetone-d₆, DMSO-d₆, or CDCl₃).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrumentation and Data Acquisition:

    • Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

    • Acquire ¹H and ¹³C NMR spectra.

    • For ¹H NMR, typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • For ¹³C NMR, use proton decoupling and acquire a larger number of scans due to the lower natural abundance of ¹³C.

    • Two-dimensional NMR experiments, such as HSQC (Heteronuclear Single Quantum Coherence), can be performed to correlate proton and carbon signals, aiding in structural confirmation.

Visualization of the Differentiation Workflow

The following diagram illustrates the logical workflow for differentiating monolignol precursors using spectroscopic techniques.

Monolignol_Differentiation_Workflow Workflow for Spectroscopic Differentiation of Monolignol Precursors cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Analysis cluster_interpretation Interpretation & Differentiation Sample Isolated Monolignol Precursor Dissolution Dissolve in Appropriate Solvent Sample->Dissolution Technique_Selection Select Spectroscopic Technique Dissolution->Technique_Selection UV_Vis UV-Vis Spectroscopy Technique_Selection->UV_Vis Broad structural class Raman Raman Spectroscopy Technique_Selection->Raman Vibrational fingerprint NMR NMR Spectroscopy Technique_Selection->NMR Detailed structure UV_Vis_Data Acquire Absorption Spectrum (200-400 nm) UV_Vis->UV_Vis_Data Raman_Data Acquire Raman Spectrum (e.g., 200-1800 cm⁻¹) Raman->Raman_Data NMR_Data Acquire ¹H and ¹³C Spectra NMR->NMR_Data Compare_UV Compare S(0)-S(1) Origins UV_Vis_Data->Compare_UV Compare_Raman Compare Characteristic Bands Raman_Data->Compare_Raman Compare_NMR Compare Chemical Shifts NMR_Data->Compare_NMR Identification Identify Monolignol Precursor Compare_UV->Identification Compare_Raman->Identification Compare_NMR->Identification

Caption: Workflow for monolignol differentiation.

References

A Comparative Analysis of the Biological Activities of p-Coumaryl Alcohol and p-Coumaric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Coumaryl alcohol and p-coumaric acid are phenolic compounds derived from the phenylpropanoid pathway in plants. Both molecules share a common structural backbone but differ in the functional group attached to the propenyl side chain—an alcohol versus a carboxylic acid, respectively. This structural distinction influences their physicochemical properties and, consequently, their biological effects. This guide provides a comparative overview of the antioxidant, anti-inflammatory, and cytotoxic properties of this compound and p-coumaric acid, supported by experimental data to inform research and drug development endeavors.

Comparative Biological Activities: A Tabular Summary

The following tables summarize the available quantitative data on the biological effects of this compound and p-coumaric acid. Direct comparative studies are limited; therefore, data from various sources are presented to facilitate a comparative assessment.

Table 1: Antioxidant Activity
CompoundAssayIC50 ValueReference
p-Coumaric Acid DPPH Radical Scavenging33 µg/mL[1]
This compound Antioxidant ActivityData not available in the form of IC50 for direct comparison. However, it has been shown to inhibit the autoxidation of methyl linoleate.[2][2]

IC50 (Half-maximal inhibitory concentration) is the concentration of a substance required to inhibit a biological process by 50%. A lower IC50 value indicates greater potency.

Table 2: Anti-inflammatory Activity
CompoundCell Line/ModelBiomarker InhibitionConcentrationReference
trans-p-Coumaryl Alcohol LPS-stimulated RAW 264.7 macrophagesTNF-α: 29.28%IL-6: 36.75%12.5 µg/mL[2]
p-Coumaric Acid Adjuvant-induced arthritic ratsReduced TNF-α levels and macrophage phagocytic indexNot specified in a directly comparable metric
Table 3: Cytotoxic Activity
CompoundCell LineCancer TypeIC50 ValueReference
trans-p-Coumaryl Alcohol RAW 264.7Macrophage~50 µg/mL[2]
p-Coumaric Acid HT 29Colon Carcinoma1600 µmol/l[3]
HCT 15Colon Carcinoma1400 µmol/l[3]

Signaling Pathways

Both this compound and p-coumaric acid exert their biological effects by modulating key cellular signaling pathways, particularly those involved in inflammation.

p-Coumaric acid has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the inflammatory response, and their inhibition leads to a downstream reduction in the production of pro-inflammatory cytokines like TNF-α and IL-6.

While the specific upstream targets of this compound are less defined, its demonstrated ability to inhibit TNF-α and IL-6 production suggests that it also likely interferes with the NF-κB and/or MAPK signaling cascades.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_cytokines Secreted Cytokines LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPK_pathway MAPK Pathway (ERK, JNK, p38) TLR4->MAPK_pathway IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB IκBα->NFκB releases NFκB_n NF-κB NFκB->NFκB_n translocates MAPK_pathway->NFκB_n activates Gene_expression Pro-inflammatory Gene Expression NFκB_n->Gene_expression TNF TNF-α Gene_expression->TNF IL6 IL-6 Gene_expression->IL6 pCoumaricAcid p-Coumaric Acid pCoumaricAcid->IKK inhibits pCoumaricAcid->MAPK_pathway inhibits pCoumarylAlcohol This compound pCoumarylAlcohol->TNF inhibits production pCoumarylAlcohol->IL6 inhibits production

Caption: Simplified overview of the inflammatory signaling pathway and the putative points of intervention for this compound and p-coumaric acid.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method to evaluate the antioxidant activity of compounds.

Principle: DPPH is a stable free radical that absorbs light at 517 nm. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, leading to a decrease in absorbance.

Protocol:

  • Prepare a stock solution of the test compound (this compound or p-coumaric acid) in a suitable solvent (e.g., methanol (B129727) or ethanol).

  • Prepare a series of dilutions of the test compound.

  • Prepare a fresh solution of DPPH in methanol (typically 0.1 mM).

  • In a 96-well plate, add a specific volume of each dilution of the test compound to the wells.

  • Add the DPPH solution to each well to initiate the reaction.

  • Include a control well containing only the solvent and DPPH solution.

  • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculate the percentage of radical scavenging activity for each concentration of the test compound using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare serial dilutions of test compound C Add test compound to 96-well plate A->C B Prepare 0.1 mM DPPH solution D Add DPPH solution to wells B->D C->D E Incubate in dark (30 min) D->E F Measure absorbance at 517 nm E->F G Calculate % inhibition F->G H Determine IC50 value G->H

Caption: Experimental workflow for the DPPH antioxidant assay.

MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay for Cytotoxicity

This colorimetric assay is used to assess cell metabolic activity, which is an indicator of cell viability.

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound (this compound or p-coumaric acid) and incubate for a specific period (e.g., 24, 48, or 72 hours).

  • Include control wells with untreated cells.

  • After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

  • Shake the plate gently to ensure complete dissolution of the formazan.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control.

  • The IC50 value is determined by plotting cell viability against the concentration of the test compound.

G cluster_cell_culture Cell Culture & Treatment cluster_assay MTT Assay cluster_data_analysis Data Analysis A Seed cells in 96-well plate B Treat cells with test compound A->B C Incubate (24-72h) B->C D Add MTT solution C->D E Incubate (2-4h) D->E F Add solubilizing agent E->F G Measure absorbance at 570 nm F->G H Calculate % cell viability G->H I Determine IC50 value H->I

Caption: Experimental workflow for the MTT cytotoxicity assay.

Nitric Oxide (NO) Synthase Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide by nitric oxide synthase (NOS).

Principle: The production of NO by NOS is quantified by measuring the accumulation of its stable oxidation product, nitrite (B80452), in the supernatant using the Griess reagent.

Protocol:

  • Culture cells capable of producing NO upon stimulation (e.g., RAW 264.7 macrophages) in a 96-well plate.

  • Pre-treat the cells with various concentrations of the test compound (this compound or p-coumaric acid) for a specified time.

  • Stimulate the cells with an inducer of NOS, such as lipopolysaccharide (LPS).

  • Include control wells with stimulated but untreated cells and unstimulated cells.

  • Incubate the plate for a period sufficient for NO production (e.g., 24 hours).

  • Collect the cell culture supernatant.

  • Add Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) to the supernatant.

  • Incubate at room temperature for about 10-15 minutes to allow for color development.

  • Measure the absorbance at 540 nm.

  • The concentration of nitrite is determined from a standard curve prepared with known concentrations of sodium nitrite.

  • The percentage of inhibition of NO production is calculated for each concentration of the test compound.

G cluster_cell_culture Cell Culture & Treatment cluster_griess_reaction Griess Reaction cluster_analysis Analysis A Culture macrophages in 96-well plate B Pre-treat with test compound A->B C Stimulate with LPS B->C D Incubate (24h) C->D E Collect supernatant D->E F Add Griess reagent E->F G Incubate (10-15 min) F->G H Measure absorbance at 540 nm G->H I Calculate nitrite concentration H->I J Determine % inhibition I->J

Caption: Experimental workflow for the nitric oxide synthase inhibition assay.

Conclusion

The available data suggests that both this compound and p-coumaric acid possess noteworthy biological activities. p-Coumaric acid has demonstrated significant antioxidant and cytotoxic effects, with its anti-inflammatory actions attributed to the modulation of the NF-κB and MAPK signaling pathways. trans-p-Coumaryl alcohol has shown potent anti-inflammatory activity, surpassing a standard anti-inflammatory drug in its ability to inhibit key pro-inflammatory cytokines at the tested concentration, and also exhibits cytotoxicity at higher concentrations.

While a direct, comprehensive comparison of the potency of these two compounds across all biological activities is challenging due to the lack of head-to-head studies, this guide provides a foundation for researchers to evaluate their potential therapeutic applications. The structural difference between the alcohol and carboxylic acid functional groups likely plays a key role in their varying potencies and mechanisms of action. Further research involving direct comparative studies is warranted to fully elucidate the structure-activity relationships and to identify the most promising candidate for specific therapeutic targets.

References

Structural comparison of H-lignin, G-lignin, and S-lignin units

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Structural Comparison of H-, G-, and S-Lignin Units for Researchers and Drug Development Professionals

Lignin (B12514952), a complex aromatic polymer, is a fundamental component of plant cell walls, providing structural integrity and defense. Its heterogeneity, stemming from the varied composition of its monomeric units, presents both challenges and opportunities in fields ranging from biomass valorization to drug delivery. This guide provides an in-depth structural comparison of the three primary lignin units: p-hydroxyphenyl (H), guaiacyl (G), and syringyl (S). Understanding the distinct characteristics of these units is paramount for researchers, scientists, and drug development professionals aiming to harness lignin's potential.

Monomeric Units: The Building Blocks of Lignin

Lignin is primarily synthesized from three monolignols: p-coumaryl alcohol, coniferyl alcohol, and sinapyl alcohol, which correspond to the H, G, and S units, respectively, upon incorporation into the lignin polymer.[1] The fundamental structural difference between these units lies in the degree of methoxylation on the aromatic ring.[2]

  • H-lignin (p-hydroxyphenyl): Derived from this compound, the H-unit lacks any methoxy (B1213986) groups on its aromatic ring.[3]

  • G-lignin (guaiacyl): Derived from coniferyl alcohol, the G-unit possesses one methoxy group at the C3 position of the aromatic ring.[2]

  • S-lignin (syringyl): Derived from sinapyl alcohol, the S-unit is characterized by two methoxy groups at the C3 and C5 positions.[2]

This variation in methoxylation significantly influences the reactivity of the monolignols and the resulting structure of the lignin polymer.

Distribution in Nature

The relative abundance of H, G, and S units varies significantly across different plant taxa:

  • Softwoods (Gymnosperms): Predominantly composed of G-lignin with smaller amounts of H-lignin.[4]

  • Hardwoods (Angiosperms): Typically contain a mixture of G and S-lignin, with S-lignin often being more abundant.[4]

  • Grasses (Herbaceous Plants): Generally contain all three types of lignin units—H, G, and S.[4]

Inter-unit Linkages: The Lignin Polymer Backbone

The polymerization of monolignols proceeds via a radical coupling mechanism, leading to a variety of ether and carbon-carbon linkages.[1] The type and frequency of these linkages are heavily influenced by the monomeric composition. The most abundant linkage in lignin is the β-O-4 (β-aryl ether) bond.[5]

Due to the lack of a methoxy group at the C5 position, G-units can form a wider array of linkages compared to S-units, including condensed carbon-carbon bonds like 5-5' and β-5'.[1] The methoxy groups at both C3 and C5 positions in S-units sterically hinder the formation of many of these condensed linkages, resulting in a more linear polymer with a higher proportion of labile β-O-4 ether bonds.[6] H-units, with unsubstituted C3 and C5 positions, have the highest potential for forming condensed structures.

Quantitative Comparison of Lignin Structural Features

The following tables summarize key quantitative data comparing H-, G-, and S-lignin units.

Table 1: Monomer Composition in Various Biomass Sources

Biomass SourceTypeH-Unit (%)G-Unit (%)S-Unit (%)S/G RatioReference
Spruce (Picea abies)Softwood59410.01[7]
Loblolly Pine (Pinus taeda)Softwood128620.02[7]
Birch (Betula pendula)Hardwood229692.38[7]
Eucalyptus (Eucalyptus globulus)Hardwood214846.00[7]
Wheat StrawGrass945461.02[7]
Rice StrawGrass1545400.89[7]

Table 2: Relative Abundance of Major Inter-unit Linkages (per 100 aromatic units)

Linkage TypeSoftwood Lignin (G-rich)Hardwood Lignin (S/G)Reference
β-O-4 (β-aryl ether)~43-50~50-65[8]
5-5' (biphenyl)~18-25~4-7[9]
β-5' (phenylcoumaran)~9-12~5-7[9]
β-β' (resinol)~2~3-5[9]
4-O-5' (diaryl ether)~4~2[9]

Experimental Protocols for Lignin Structural Analysis

Accurate characterization of lignin structure is essential for its effective utilization. The following are detailed methodologies for key experiments.

Two-Dimensional Heteronuclear Single Quantum Coherence (2D-HSQC) NMR Spectroscopy

This non-destructive technique provides detailed information on the monomeric composition and inter-unit linkages.

Protocol:

  • Sample Preparation:

    • Dissolve approximately 80-90 mg of isolated lignin (e.g., Milled Wood Lignin) in 0.5-0.6 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).[10]

    • Vortex the mixture until the lignin is completely dissolved. Gentle heating can be applied if necessary.[10]

    • Transfer the solution to a 5 mm NMR tube.[10]

  • NMR Data Acquisition:

    • Acquire 2D HSQC spectra on a Bruker AVANCE NMR spectrometer (or equivalent) equipped with a suitable probe.[6]

    • Set the spectral widths to approximately 5000 Hz for the ¹H dimension and 20000 Hz for the ¹³C dimension.[11]

    • Collect 1024 complex points in the ¹H dimension with a recycle delay of 1.5 seconds.[11]

    • Acquire 256 time increments in the ¹³C dimension with 64 transients per increment.[11]

    • Use a ¹JCH coupling constant of 145 Hz.[11]

  • Data Processing:

    • Process the data using appropriate NMR software (e.g., TopSpin, MestReNova).

    • Apply a squared sine-bell window function in both dimensions before Fourier transformation.[10]

    • Perform phasing and baseline correction.[10]

    • Reference the spectra to the DMSO solvent peak (δC/δH 39.5/2.50 ppm).[10]

    • Integrate the cross-peaks corresponding to specific H, G, and S units and various inter-unit linkages for semi-quantitative analysis.

Derivatization Followed by Reductive Cleavage (DFRC)

DFRC is a chemical degradation method that selectively cleaves β-O-4 linkages, allowing for the quantification of monomeric units involved in these bonds.

Protocol:

  • Derivatization:

    • Treat approximately 5 mg of biomass or isolated lignin with a solution of acetyl bromide in acetic acid.[1]

    • This step solubilizes the cell wall and converts the arylglycerol-β-aryl ether units into β-bromo ethers.[1]

  • Reductive Cleavage:

    • Add zinc dust to the reaction mixture to reductively cleave the β-bromo ethers.[12]

  • Acetylation and Workup:

    • Acetylate the resulting products with acetic anhydride (B1165640) and pyridine.[1]

    • Perform a liquid-liquid extraction to isolate the acetylated monomers.[12]

  • Analysis:

    • Analyze the resulting 4-acetoxycinnamyl acetates (from H, G, and S units) by gas chromatography (GC) or GC-mass spectrometry (GC-MS) for quantification.[1]

Thioacidolysis

This method is widely used for determining the S/G ratio by cleaving β-O-4 linkages.

Protocol:

  • Reaction:

  • Workup:

    • Quench the reaction and extract the thioethylated lignin monomers.[13]

  • Derivatization and Analysis:

    • Silylate the monomeric products.

    • Analyze the derivatized products by GC or GC-MS to determine the relative amounts of S and G monomers.[15]

Gel Permeation Chromatography (GPC)

GPC is used to determine the molecular weight distribution of lignin.

Protocol:

  • Sample Preparation:

  • Chromatography:

    • Inject the dissolved sample into a GPC system equipped with a column packed with a porous material (e.g., polystyrene-divinylbenzene).[16]

    • The molecules are separated based on their hydrodynamic volume, with larger molecules eluting first.

  • Detection and Analysis:

    • Use a detector, such as a UV or refractive index detector, to monitor the eluting polymer.[16]

    • Calibrate the system with standards of known molecular weight (e.g., polystyrene) to determine the molecular weight distribution of the lignin sample.[16]

Visualizing Lignin Structures and Linkages

The following diagrams, generated using the DOT language, illustrate the fundamental structures of the monolignols and the primary inter-unit linkages.

Monolignols cluster_H This compound (H-unit precursor) cluster_G Coniferyl Alcohol (G-unit precursor) cluster_S Sinapyl Alcohol (S-unit precursor) H H G G S S

Caption: Chemical structures of the three primary monolignols.

Lignin_Linkages cluster_beta_O_4 β-O-4 (β-aryl ether) cluster_5_5 5-5' (biphenyl) cluster_beta_5 β-5' (phenylcoumaran) beta_O_4 beta_O_4 five_five five_five beta_five beta_five

Caption: Common inter-unit linkages found in the lignin polymer.

Conclusion

The structural heterogeneity of lignin, dictated by the relative proportions of H, G, and S units and the resulting inter-unit linkages, is a critical determinant of its physicochemical properties. S-rich lignins, with their higher proportion of ether linkages, are generally more amenable to degradation, a key consideration in biorefinery processes. Conversely, the propensity of G and H units to form recalcitrant carbon-carbon bonds contributes to the robustness of certain plant tissues. For drug development professionals, the tunable nature of lignin's structure offers possibilities for designing novel biomaterials with specific release profiles and biocompatibility. A thorough understanding of the structural nuances of H-, G-, and S-lignin, facilitated by the analytical techniques outlined in this guide, is essential for unlocking the full potential of this abundant and versatile biopolymer.

References

Comparative genomics of the phenylpropanoid pathway across different plant species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The phenylpropanoid pathway is a cornerstone of plant secondary metabolism, responsible for the biosynthesis of a vast array of compounds crucial for plant survival and adaptation. These molecules, including lignin (B12514952), flavonoids, and stilbenes, provide structural support, defense against pathogens, and protection from UV radiation.[1][2] For researchers in drug development and crop improvement, understanding the genomic intricacies and comparative differences of this pathway across various plant species is paramount. This guide provides an objective comparison of the phenylpropanoid pathway's genetic components, regulation, and metabolic outputs, supported by genomic data and detailed experimental protocols.

Core Pathway and Key Enzymatic Branch Points

The general phenylpropanoid pathway begins with the amino acid L-phenylalanine and proceeds through a series of enzymatic steps to produce 4-coumaroyl-CoA, a key intermediate that serves as the precursor for numerous downstream branches.[2][3] The initial three enzymes—Phenylalanine Ammonia-Lyase (PAL), Cinnamate (B1238496) 4-Hydroxylase (C4H), and 4-Coumarate:CoA Ligase (4CL)—are central to the pathway's function and are highly regulated.[4][5]

// Nodes Phe [label="L-Phenylalanine", fillcolor="#FFFFFF", fontcolor="#202124"]; Cinnamic [label="trans-Cinnamic Acid", fillcolor="#FFFFFF", fontcolor="#202124"]; pCoumaric [label="p-Coumaric Acid", fillcolor="#FFFFFF", fontcolor="#202124"]; pCoumaroylCoA [label="4-Coumaroyl-CoA", fillcolor="#FBBC05", fontcolor="#202124"];

Lignin [label="Lignin", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Flavonoids [label="Flavonoids", fillcolor="#34A853", fontcolor="#FFFFFF"]; Stilbenes [label="Stilbenes & Coumarins", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Phe -> Cinnamic [label="PAL"]; Cinnamic -> pCoumaric [label="C4H"]; pCoumaric -> pCoumaroylCoA [label="4CL"];

pCoumaroylCoA -> Lignin; pCoumaroylCoA -> Flavonoids; pCoumaroylCoA -> Stilbenes; } dot Caption: Generalized Phenylpropanoid Pathway.

Comparative Analysis of Key Gene Families

The genes encoding the core enzymes of the phenylpropanoid pathway exist as multi-gene families in most plants, a result of gene duplication events throughout evolution.[6] The size of these families and the functional diversification of their members can vary significantly between species, impacting the regulation and output of the pathway.

Gene FamilyArabidopsis thaliana (Dicot)Oryza sativa (Monocot)Populus trichocarpa (Woody Dicot)Key Observations
PAL 4 genes (AtPAL1-4)[7]8 genes[8]5 genes (PtrPAL1-5)[7]Woody plants tend to have fewer PAL genes than herbaceous ones.[8] Different PAL isoforms often show distinct expression patterns, suggesting roles in different tissues or in response to specific stimuli.[7]
C4H 1 gene[9]2 genes[10]2 genesC4H is often present in low copy numbers. Monocots and woody plants show a slight expansion compared to the model dicot Arabidopsis.
4CL 4 genes5 genes[10]Not specifiedThe 4CL family shows diversification, with different members often exhibiting preferences for different hydroxycinnamic acid substrates, thereby channeling flux towards specific downstream pathways.

This table presents a summary of gene counts from various genomic studies. The exact numbers can vary with genome annotation updates.

Key Evolutionary Divergence: Monocots vs. Dicots

A significant divergence in the phenylpropanoid pathway is observed between monocots and dicots, particularly at the entry point. While most dicots exclusively use Phenylalanine Ammonia-Lyase (PAL) to convert L-phenylalanine to cinnamic acid, many monocots, especially grasses, possess a bifunctional Phenylalanine/Tyrosine Ammonia-Lyase (PTAL).[1][11] This enzyme can directly convert L-tyrosine to p-coumaric acid, creating a "shortcut" in the pathway.[1][3]

Monocot_Dicot_Comparison

This bifunctional activity in monocots has significant implications for the metabolic flux and the types of phenylpropanoid compounds produced, potentially influencing lignin composition and defense responses.[11]

Regulation of the Phenylpropanoid Pathway

The expression of phenylpropanoid biosynthesis genes is tightly controlled by a network of transcription factors, primarily from the MYB, bHLH, and NAC families.[1][12] These regulators often respond to developmental cues and environmental stresses, such as pathogen attack or UV light exposure, allowing the plant to dynamically allocate resources to the production of specific phenylpropanoids.[13]

Comparative genomic analyses reveal that while the major families of transcription factors are conserved, their specific targets and regulatory networks can differ between species, contributing to the diversity of phenylpropanoid profiles observed in the plant kingdom.

Experimental Protocols

Accurate comparative analysis relies on robust and standardized experimental procedures. Below are methodologies for key experiments in phenylpropanoid pathway research.

1. Phenylalanine Ammonia-Lyase (PAL) Activity Assay

This spectrophotometric assay measures the conversion of L-phenylalanine to trans-cinnamic acid.

  • Protein Extraction:

    • Grind 100 mg of plant tissue in liquid nitrogen.

    • Homogenize the powder in 1 mL of ice-cold extraction buffer (e.g., 100 mM Tris-HCl, pH 8.8, with 14 mM 2-mercaptoethanol).

    • Centrifuge at 12,000 x g for 15 minutes at 4°C.

    • Collect the supernatant for the enzyme assay. Determine protein concentration using a Bradford or BCA assay.

  • Enzyme Assay:

    • Prepare the reaction mixture: 50 mM Tris-HCl buffer (pH 8.8), 20 mM L-phenylalanine.

    • Add 50 µL of the protein extract to 950 µL of the reaction mixture.

    • Incubate at 37°C for 1 hour.

    • Stop the reaction by adding 100 µL of 6M HCl.

    • Measure the absorbance at 290 nm (the wavelength at which trans-cinnamic acid absorbs).

    • Calculate enzyme activity based on a standard curve of trans-cinnamic acid.

2. Gene Expression Analysis by qRT-PCR

This protocol quantifies the transcript levels of pathway genes.

qRT_PCR_Workflow

  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from plant tissue using a commercial kit or a TRIzol-based method.

    • Treat with DNase I to remove genomic DNA contamination.

    • Synthesize first-strand cDNA using a reverse transcriptase kit with oligo(dT) or random primers.

  • qPCR Reaction:

    • Prepare a reaction mix containing cDNA template, gene-specific forward and reverse primers, and a SYBR Green master mix.

    • Run the qPCR program on a thermal cycler with appropriate cycling conditions.

    • Include a housekeeping gene (e.g., Actin or Ubiquitin) for normalization.

  • Data Analysis:

    • Calculate the relative expression levels using the comparative Ct (ΔΔCt) method.

Conclusion

The phenylpropanoid pathway, while functionally conserved, exhibits remarkable evolutionary plasticity. Comparative genomics reveals significant variations in the size of key gene families, the presence of alternative enzymatic steps, and the architecture of regulatory networks. These differences underscore the diverse strategies plants have evolved to utilize phenylpropanoid compounds for growth, development, and defense. For researchers, a thorough understanding of these species-specific variations is critical for effectively engineering metabolic pathways in crops and for identifying novel bioactive compounds for pharmaceutical applications.

References

A Comparative Guide to Engineered Metabolic Pathways for Enhanced p-Coumaryl Alcohol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The production of p-Coumaryl alcohol, a valuable monolignol precursor for various high-value chemicals, including pharmaceuticals, flavors, and polymers, has been a significant focus of metabolic engineering. This guide provides an objective comparison of engineered microbial platforms, primarily Escherichia coli and Saccharomyces cerevisiae, for the enhanced synthesis of this compound. We will delve into the performance of different engineered pathways, supported by experimental data, and provide detailed methodologies for key experiments.

Performance Comparison of Engineered Microbial Hosts

The heterologous production of this compound has been most extensively studied in E. coli, with several research groups successfully engineering and optimizing the biosynthetic pathway from L-tyrosine. While the complete pathway to this compound has not been as thoroughly explored in S. cerevisiae, significant success has been achieved in producing its immediate precursor, p-coumaric acid, suggesting its potential as a robust production host.

Below is a summary of the performance of notable engineered strains from different studies.

Host OrganismStrainKey Genetic ModificationsTiter (mg/L)Precursor FedReference
Escherichia coliQH-TT-CA4Overexpression of TAL, 4CL, CCR, and ADH501.8 ± 41.4None (de novo)[1]
Escherichia coliBest variantCombinatorial optimization of a tetracistronic operon (RsTAL, Pc4CL, ZmCCR, ZmCAD)52L-tyrosine[2]
Saccharomyces cerevisiaeEngineered strainOverexpression of TAL, feedback-resistant ARO4 & ARO7, and E. coli aroL in a Δpdc5Δaro10 background1930 ± 260 (p-coumaric acid)None (de novo)[3]
Saccharomyces cerevisiaeEngineered strainKnockout of ARO10, PDC5, GAL2; overexpression of FjTAL, mutated ARO4 & ARO7, and EcppsA593.04 (p-coumaric acid)None (de novo)[4]

Engineered Metabolic Pathways

The biosynthesis of this compound from the common precursor L-tyrosine involves a four-step enzymatic pathway. The key enzymes are Tyrosine Ammonia Lyase (TAL), 4-Coumarate:CoA Ligase (4CL), Cinnamoyl-CoA Reductase (CCR), and Cinnamyl Alcohol Dehydrogenase (CAD) or a functionally similar Alcohol Dehydrogenase (ADH).

This compound Pathway in Escherichia coli

dot

E_coli_pathway Tyrosine L-Tyrosine pCoumaric_acid p-Coumaric Acid Tyrosine->pCoumaric_acid TAL pCoumaroyl_CoA p-Coumaroyl-CoA pCoumaric_acid->pCoumaroyl_CoA 4CL pCoumaraldehyde p-Coumaraldehyde pCoumaroyl_CoA->pCoumaraldehyde CCR pCoumaryl_alcohol This compound pCoumaraldehyde->pCoumaryl_alcohol CAD/ADH TAL TAL CL 4CL CCR CCR CAD CAD/ADH

Caption: Engineered pathway for this compound synthesis in E. coli.

p-Coumaric Acid Pathway in Saccharomyces cerevisiae

dot

S_cerevisiae_pathway Central_Metabolism Central Carbon Metabolism Shikimate_Pathway Shikimate Pathway Central_Metabolism->Shikimate_Pathway Tyrosine L-Tyrosine Shikimate_Pathway->Tyrosine Feedback resistant ARO4, ARO7 pCoumaric_acid p-Coumaric Acid Tyrosine->pCoumaric_acid TAL TAL TAL

Caption: Engineered pathway for p-coumaric acid synthesis in S. cerevisiae.

Experimental Protocols

Detailed experimental procedures are crucial for replicating and building upon existing research. Below are generalized protocols for the production and quantification of this compound in engineered microbial hosts, based on methodologies reported in the cited literature.

General Experimental Workflow

dot

experimental_workflow Strain_Construction Strain Construction (Plasmid/Genomic Integration) Preculture Pre-culture Preparation Strain_Construction->Preculture Fermentation Fermentation & Induction Preculture->Fermentation Sampling Sampling Fermentation->Sampling Extraction Product Extraction Sampling->Extraction Quantification Quantification (HPLC) Extraction->Quantification

References

Navigating Bioavailability: A Comparative Guide to p-Coumaryl Alcohol and Its Glycosides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The potential health benefits of phenolic compounds have garnered significant interest in the scientific community. Among these, p-Coumaryl alcohol and its glycosidic forms are emerging as molecules of interest due to their antioxidant and anti-inflammatory properties. However, the efficacy of any bioactive compound is intrinsically linked to its bioavailability—the extent and rate at which it enters the systemic circulation to exert its effects. This guide provides a comparative overview of the anticipated bioavailability of this compound and its glycosides, acknowledging the current scarcity of direct comparative experimental data and proposing future research directions.

Executive Summary

While direct in-vivo comparative studies on the bioavailability of this compound and its glycosides are limited, general principles of phenolic compound metabolism suggest that their absorption and metabolic fates would differ significantly. It is hypothesized that this compound, as the aglycone, would be more readily absorbed in the upper gastrointestinal tract. In contrast, its glycosides would likely require enzymatic hydrolysis by intestinal microflora in the lower gut to release the aglycone for absorption. This delayed absorption of glycosides could lead to a different pharmacokinetic profile and potentially different physiological effects.

Hypothetical Bioavailability Comparison

The following table presents a hypothetical comparison of the key bioavailability parameters for this compound and its glycosides, based on established principles of flavonoid and phenolic compound metabolism.

ParameterThis compound (Aglycone)This compound GlycosidesRationale
Site of Absorption Primarily small intestinePrimarily colonAglycones can be absorbed directly, while glycosides often require hydrolysis by gut microbiota in the colon.
Rate of Absorption Relatively rapidDelayedAbsorption of the aglycone from glycosides is dependent on the rate of enzymatic hydrolysis.
Mechanism of Absorption Passive diffusion and potentially carrier-mediated transportInitial hydrolysis by bacterial β-glucosidases, followed by absorption of the aglycone.The sugar moiety in glycosides generally prevents direct absorption in the small intestine.
Metabolic Fate Phase I (oxidation, reduction) and Phase II (glucuronidation, sulfation) conjugation in the liver and enterocytes.Hydrolysis to this compound in the colon, followed by absorption and subsequent Phase I and II metabolism.The metabolic pathway of the aglycone is initiated post-absorption.
Systemic Bioavailability Potentially higher initial plasma concentrations.Lower initial plasma concentrations, but potential for sustained release of the aglycone.The efficiency of glycoside hydrolysis and subsequent absorption can influence overall bioavailability.
Key Metabolites Glucuronide and sulfate (B86663) conjugates of this compound and its oxidized derivatives.Similar to the aglycone, following hydrolysis. Potential for microbial metabolites of the sugar moiety.The ultimate metabolites are expected to be the same once the aglycone is released.

Proposed Metabolic Pathways

The metabolic journey of this compound and its glycosides is likely to follow distinct paths within the body. The diagrams below illustrate these proposed signaling pathways.

cluster_oral Oral Administration cluster_gitract Gastrointestinal Tract cluster_si Small Intestine cluster_colon Colon cluster_circulation Systemic Circulation cluster_liver Liver Metabolism cluster_excretion Excretion pCA This compound pCA_abs Absorption pCA->pCA_abs Direct pCAG This compound Glycoside pCAG_colon This compound Glycoside pCAG->pCAG_colon pCA_circ This compound pCA_abs->pCA_circ hydrolysis Microbial Hydrolysis pCA_colon This compound hydrolysis->pCA_colon pCAG_colon->hydrolysis pCA_colon_abs Absorption pCA_colon->pCA_colon_abs pCA_colon_abs->pCA_circ phase1 Phase I (Oxidation) pCA_circ->phase1 phase2 Phase II (Conjugation) phase1->phase2 metabolites Metabolites (Glucuronides, Sulfates) phase2->metabolites urine Urine metabolites->urine feces Feces metabolites->feces

Caption: Proposed metabolic pathways of this compound and its glycoside.

Experimental Protocols for Bioavailability Assessment

To bridge the existing knowledge gap, rigorous experimental studies are required. The following are detailed methodologies for key experiments to determine and compare the bioavailability of this compound and its glycosides.

In Vivo Pharmacokinetic Study in a Rat Model

This protocol outlines a standard procedure to assess the oral bioavailability of a compound in rats.

Objective: To determine the pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) of this compound and its glycoside after oral administration.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • This compound and this compound glycoside

  • Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)

  • Intravenous administration vehicle (e.g., saline with a co-solvent if necessary)

  • Blood collection supplies (e.g., heparinized tubes)

  • Analytical instrumentation (e.g., LC-MS/MS)

Procedure:

  • Animal Acclimatization: House rats in a controlled environment for at least one week prior to the study.

  • Fasting: Fast animals overnight (approximately 12 hours) with free access to water before dosing.

  • Dosing:

    • Oral Group: Administer a single oral dose of this compound or its glycoside via gavage.

    • Intravenous Group: Administer a single intravenous dose of this compound via the tail vein to determine absolute bioavailability.

  • Blood Sampling: Collect blood samples from the tail vein or jugular vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

  • Plasma Preparation: Centrifuge blood samples to separate plasma and store at -80°C until analysis.

  • Sample Analysis: Quantify the concentration of the parent compound and its major metabolites in plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate pharmacokinetic parameters using appropriate software (e.g., WinNonlin).

start Start acclimatization Animal Acclimatization start->acclimatization fasting Overnight Fasting acclimatization->fasting dosing Dosing (Oral or IV) fasting->dosing sampling Serial Blood Sampling dosing->sampling processing Plasma Preparation sampling->processing analysis LC-MS/MS Analysis processing->analysis pk_analysis Pharmacokinetic Analysis analysis->pk_analysis end End pk_analysis->end

Caption: Experimental workflow for an in vivo bioavailability study.

In Vitro Caco-2 Cell Permeability Assay

This assay is a widely used in vitro model to predict the intestinal permeability of compounds.

Objective: To assess the potential for intestinal absorption of this compound and its glycoside.

Materials:

  • Caco-2 cells

  • Cell culture reagents (e.g., DMEM, FBS, antibiotics)

  • Transwell inserts (0.4 µm pore size)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

  • This compound and this compound glycoside

  • Analytical instrumentation (e.g., LC-MS/MS)

Procedure:

  • Cell Culture: Culture Caco-2 cells on Transwell inserts for 21-25 days to allow for differentiation into a polarized monolayer.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

  • Permeability Assay:

    • Apical to Basolateral (A-B) Transport: Add the test compound to the apical (donor) side and measure its appearance on the basolateral (receiver) side over time.

    • Basolateral to Apical (B-A) Transport: Add the test compound to the basolateral (donor) side and measure its appearance on the apical (receiver) side to assess efflux.

  • Sample Collection: Collect samples from the receiver chamber at specified time points.

  • Sample Analysis: Quantify the concentration of the test compound in the collected samples using LC-MS/MS.

  • Permeability Calculation: Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.

Conclusion

Understanding the comparative bioavailability of this compound and its glycosides is crucial for harnessing their full therapeutic potential. While this guide provides a framework based on established principles, it underscores the urgent need for direct experimental evidence. The outlined protocols for in vivo and in vitro studies offer a clear path forward for researchers to generate the necessary data to validate these hypotheses and pave the way for the development of novel, efficacious products. Future research should focus on conducting these comparative studies to provide a definitive understanding of how glycosylation impacts the absorption, distribution, metabolism, and excretion of this compound.

The Attenuation of Inflammation: A Comparative Analysis of p-Coumaryl Alcohol and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

In the ongoing quest for novel anti-inflammatory agents, researchers have turned their attention to naturally occurring phenolic compounds, with p-coumaryl alcohol and its derivatives emerging as promising candidates. This guide provides a comprehensive comparison of the anti-inflammatory properties of this compound and several of its key derivatives, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers, scientists, and drug development professionals in their understanding and application of these compounds.

Comparative Anti-inflammatory Activity

Experimental evidence demonstrates that both this compound and its derivatives possess the ability to modulate the inflammatory response. However, the degree of this activity and the underlying mechanisms can vary significantly between the parent compound and its modified forms. Key derivatives that have been investigated for their anti-inflammatory potential include trans-p-coumaryl alcohol, p-coumaryl aldehyde, this compound-γ-O-methyl ether (CAME), p-coumaryl diacetate (CDA), and 1-p-coumaroyl β-D-glucoside (CG).

A study focusing on trans-p-coumaryl alcohol and p-coumaryl aldehyde in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells revealed that trans-p-coumaryl alcohol exhibited potent anti-inflammatory effects by inhibiting the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[1][2][3] Notably, at a concentration of 12.5 µg/mL, trans-p-coumaryl alcohol demonstrated superior efficacy in inhibiting TNF-α (29.28%) and IL-6 (36.75%) compared to the standard anti-inflammatory drug, indomethacin, which showed inhibition rates of 15.80% for TNF-α and 27.44% for IL-6 at the same concentration.[1][2][3] In contrast, p-coumaryl aldehyde displayed lower activity.[1]

Another investigation compared this compound-γ-O-methyl ether (CAME) with p-coumaryl diacetate (CDA).[4][5] Both compounds were found to reduce intracellular reactive oxygen species (ROS) in T helper (Th) cells.[4][5] However, CAME selectively and potently suppressed the production of interferon-gamma (IFNγ) in CD4+ Th cells without exhibiting cytotoxicity, a significant advantage over CDA which was found to be cytotoxic.[4][5] This effect of CAME was attributed to the attenuated expression of the transcription factor T-bet.[4][5]

Furthermore, the glucoside derivative, 1-p-coumaroyl β-D-glucoside (CG), has been shown to exert its anti-inflammatory action in LPS-stimulated RAW264.7 macrophage cells by significantly suppressing the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2), as well as the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[6] CG also inhibited the secretion of pro-inflammatory cytokines IL-1β and TNF-α.[6]

Quantitative Comparison of Anti-inflammatory Effects

For a clearer comparison, the following table summarizes the quantitative data on the inhibitory effects of this compound and its derivatives on key inflammatory markers.

CompoundCell LineStimulantConcentrationTarget% InhibitionReference
trans-p-Coumaryl AlcoholRAW 264.7LPS12.5 µg/mLTNF-α29.28%[1][2][3]
trans-p-Coumaryl AlcoholRAW 264.7LPS12.5 µg/mLIL-636.75%[1][2][3]
p-Coumaryl AldehydeRAW 264.7LPS12.5 µg/mLTNF-αLower than Indomethacin[1]
p-Coumaryl AldehydeRAW 264.7LPS12.5 µg/mLIL-6Lower than Indomethacin[1]
Indomethacin (Reference)RAW 264.7LPS12.5 µg/mLTNF-α15.80%[1][2]
Indomethacin (Reference)RAW 264.7LPS12.5 µg/mLIL-627.44%[1][2]

Mechanistic Insights: Modulation of Signaling Pathways

The anti-inflammatory effects of this compound and its derivatives are mediated through the modulation of key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the inflammatory response, controlling the expression of numerous pro-inflammatory genes.

Phenylpropanoids, the class of compounds to which this compound belongs, are known to inhibit inflammation by suppressing the production of TNF-α, IL-1β, and IL-6, and by inhibiting the NF-κB pathway.[1] The derivative 1-p-coumaroyl β-D-glucoside (CG) has been shown to significantly suppress the LPS-induced degradation of IκB, a key step in the activation of NF-κB.[6] The anti-inflammatory activity of CG was found to be mediated through the phosphorylation of Akt, while the MAPKs (Erk, JNK, and p38) did not appear to be involved in its action.[6]

The following diagrams illustrate the general mechanism of NF-κB and MAPK pathway activation and the proposed points of intervention by this compound and its derivatives.

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkB IκB IKK->IkB Phosphorylation NFkB NF-κB IkB->NFkB Degradation Degradation IkB->Degradation NFkB_n NF-κB NFkB->NFkB_n Translocation pCoumaryl_Derivatives This compound Derivatives pCoumaryl_Derivatives->IkB Inhibits Degradation DNA DNA NFkB_n->DNA Binding Cytokines Pro-inflammatory Cytokines DNA->Cytokines Transcription

Caption: NF-κB signaling pathway and inhibition by this compound derivatives.

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimuli Receptor Receptor Stimulus->Receptor MAPKKK MAPKKK Receptor->MAPKKK Activation MAPKK MAPKK MAPKKK->MAPKK Phosphorylation MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Phosphorylation TranscriptionFactors Transcription Factors (e.g., AP-1) MAPK->TranscriptionFactors Activation pCoumaryl_Derivatives This compound Derivatives pCoumaryl_Derivatives->MAPKKK Inhibition pCoumaryl_Derivatives->MAPKK Inhibition pCoumaryl_Derivatives->MAPK Inhibition GeneExpression Pro-inflammatory Gene Expression TranscriptionFactors->GeneExpression Induction

Caption: MAPK signaling pathway and potential points of inhibition.

Experimental Protocols

To facilitate the replication and further investigation of the anti-inflammatory properties of these compounds, detailed methodologies for key experiments are provided below.

Cell Culture and Treatment
  • Cell Line: RAW 264.7 murine macrophage cells are a commonly used model for in vitro inflammation studies.[1]

  • Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: For experiments, cells are seeded in appropriate culture plates and allowed to adhere overnight. The cells are then pre-treated with various concentrations of this compound or its derivatives for a specified time (e.g., 1-2 hours) before stimulation with an inflammatory agent like lipopolysaccharide (LPS; e.g., 1 µg/mL) for a designated period (e.g., 24 hours).

Cytokine Production Measurement (ELISA)
  • Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant.

  • Procedure:

    • Coat a 96-well plate with a capture antibody specific for the cytokine of interest and incubate overnight.

    • Wash the plate and block non-specific binding sites.

    • Add cell culture supernatants and standards to the wells and incubate.

    • Wash the plate and add a biotinylated detection antibody.

    • Wash and add streptavidin-horseradish peroxidase (HRP) conjugate.

    • Wash and add a substrate solution (e.g., TMB).

    • Stop the reaction with a stop solution and measure the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader.

    • Calculate the cytokine concentration based on the standard curve.

The following diagram outlines the general workflow for assessing the anti-inflammatory activity of the compounds.

Experimental_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis cluster_results Results Start Start: RAW 264.7 Macrophages Culture Culture Cells Start->Culture Seed Seed Cells in Plates Culture->Seed Pretreat Pre-treat with This compound/ Derivatives Seed->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Collect Collect Supernatant and Cell Lysates Stimulate->Collect ELISA Measure Cytokines (TNF-α, IL-6) via ELISA Collect->ELISA WesternBlot Analyze Protein Expression (e.g., iNOS) via Western Blot Collect->WesternBlot PCR Analyze Gene Expression via PCR Collect->PCR Data Data Analysis and Comparison ELISA->Data WesternBlot->Data PCR->Data

Caption: General experimental workflow for in vitro anti-inflammatory assays.

Conclusion

References

A Comparative Analysis of the Biochemical Activities of p-Coumaryl Alcohol and p-Coumaryl Diacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive guide for researchers, scientists, and drug development professionals detailing the comparative biochemical activities of p-coumaryl alcohol and its derivative, p-coumaryl diacetate. This report synthesizes available experimental data on their antioxidant, anti-inflammatory, and cytotoxic properties, providing a valuable resource for future research and development.

Introduction

This compound, a monolignol involved in the biosynthesis of lignin, and its acetylated form, p-coumaryl diacetate, are phenylpropanoids that have garnered interest for their potential therapeutic applications. While both compounds are known to possess biological activities, a direct comparative analysis is crucial for understanding their structure-activity relationships and guiding the selection of the most promising candidate for further drug development. This guide provides a detailed comparison of their biochemical activities based on available scientific literature.

Comparative Biochemical Activity

A review of existing studies indicates that both this compound and p-coumaryl diacetate exhibit antioxidant and anti-inflammatory properties. However, quantitative data for a direct and comprehensive comparison remains limited, particularly for their anticancer activities.

Biochemical ActivityThis compoundp-Coumaryl Diacetate
Antioxidant Activity
DPPH Radical ScavengingNo specific IC50 values found.Known to have antioxidant activity, but no specific IC50 values found.[1][2][3][4]
ABTS Radical ScavengingNo specific IC50 values found.No specific IC50 values found.
Anti-inflammatory Activity
TNF-α Inhibition29.28% inhibition at 12.5 µg/mL in LPS-stimulated RAW 264.7 cells.Known to have anti-inflammatory activity, but no specific quantitative data found.[1][2][3][4]
IL-6 Inhibition36.75% inhibition at 12.5 µg/mL in LPS-stimulated RAW 264.7 cells.No specific quantitative data found.
Nitric Oxide (NO) InhibitionNo specific IC50 values found.No specific IC50 values found.
Anticancer Activity
CytotoxicityNo specific IC50 values found.Reported to be cytotoxic, but no specific IC50 values found.[1][3][4]

Table 1: Summary of Quantitative Data on the Biochemical Activities of this compound and p-Coumaryl Diacetate.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Antioxidant Activity Assays

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol (B129727) or ethanol).

  • Prepare a fresh solution of DPPH in the same solvent.

  • In a 96-well plate, add various concentrations of the test compound to the wells.

  • Add the DPPH solution to each well and mix.

  • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance at a specific wavelength (typically around 517 nm) using a microplate reader.

  • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined from a dose-response curve.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay:

  • Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with an oxidizing agent (e.g., potassium persulfate) and allowing the mixture to stand in the dark for 12-16 hours.

  • Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline) to obtain a specific absorbance at a particular wavelength (e.g., 734 nm).

  • Add various concentrations of the test compound to the wells of a 96-well plate.

  • Add the diluted ABTS•+ solution to each well and incubate at room temperature for a set time.

  • Measure the decrease in absorbance at the specified wavelength.

  • Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

Anti-inflammatory Activity Assays

Nitric Oxide (NO) Production Inhibition Assay in RAW 264.7 Macrophages:

  • Culture RAW 264.7 macrophage cells in a suitable medium.

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound for a specific duration (e.g., 1 hour).

  • Stimulate the cells with lipopolysaccharide (LPS) to induce NO production, except for the control group.

  • Incubate the cells for a specified period (e.g., 24 hours).

  • Collect the cell culture supernatant.

  • Determine the nitrite (B80452) concentration in the supernatant using the Griess reagent.

  • Measure the absorbance at approximately 540 nm.

  • Calculate the percentage of NO inhibition and the IC50 value.

TNF-α and IL-6 Inhibition Assay in Macrophages:

  • Follow the same cell culture, seeding, pre-treatment, and stimulation steps as in the NO production inhibition assay.

  • After incubation, collect the cell culture supernatant.

  • Quantify the levels of TNF-α and IL-6 in the supernatant using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

  • Measure the absorbance at the appropriate wavelength.

  • Calculate the percentage of cytokine inhibition for each concentration of the test compound.

Anticancer Activity Assay

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity:

  • Seed cancer cells in a 96-well plate and allow them to attach.

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl).

  • Measure the absorbance at a wavelength between 500 and 600 nm.

  • Calculate the percentage of cell viability relative to the untreated control.

  • Determine the IC50 value, which is the concentration of the compound that reduces cell viability by 50%.

Signaling Pathways

The anti-inflammatory effects of many natural compounds are mediated through the modulation of key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

experimental_workflow cluster_assays Biochemical Activity Assays cluster_compounds Test Compounds antioxidant Antioxidant Assays (DPPH, ABTS) data_analysis Data Analysis (IC50, % Inhibition) antioxidant->data_analysis Measure Radical Scavenging anti_inflammatory Anti-inflammatory Assays (NO, TNF-α, IL-6) anti_inflammatory->data_analysis Measure Mediator Inhibition anticancer Anticancer Assays (MTT) anticancer->data_analysis Measure Cytotoxicity p_coumaryl_alcohol This compound p_coumaryl_alcohol->antioxidant p_coumaryl_alcohol->anti_inflammatory p_coumaryl_alcohol->anticancer p_coumaryl_diacetate p-Coumaryl Diacetate p_coumaryl_diacetate->antioxidant p_coumaryl_diacetate->anti_inflammatory p_coumaryl_diacetate->anticancer comparison Comparative Analysis data_analysis->comparison

Caption: Workflow for comparing the biochemical activities of this compound and p-coumaryl diacetate.

NFkB_Pathway cluster_stimulus Inflammatory Stimuli cluster_inhibition Potential Inhibition cluster_nucleus Gene Transcription LPS LPS IKK IKK Complex LPS->IKK Cytokines Pro-inflammatory Cytokines Cytokines->IKK p_coumaryl This compound or p-Coumaryl Diacetate p_coumaryl->IKK Inhibits? IkB IκB IKK->IkB Phosphorylates NFkB_IkB NF-κB/IκB Complex Degradation IkB->Degradation Ubiquitination & Degradation NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocation Pro_inflammatory_genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Nucleus->Pro_inflammatory_genes Activates

Caption: Simplified NF-κB signaling pathway and potential points of inhibition.

Conclusion

Both this compound and p-coumaryl diacetate show promise as bioactive compounds with antioxidant and anti-inflammatory properties. The available data suggests that this compound is effective in reducing the production of key pro-inflammatory cytokines. However, a significant gap in the literature exists regarding the quantitative comparison of the full range of biochemical activities of these two compounds. Further research, including head-to-head comparative studies employing standardized assays, is necessary to fully elucidate their therapeutic potential and to determine which compound exhibits a more favorable profile for development as a therapeutic agent. Future investigations should also focus on elucidating the specific molecular mechanisms and signaling pathways modulated by p-coumaryl diacetate.

References

Comparative Efficacy of p-Coumaryl Alcohol and Indomethacin as Anti-Inflammatory Agents: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the anti-inflammatory properties of p-coumaryl alcohol, a naturally occurring phenylpropanoid, and indomethacin (B1671933), a well-established nonsteroidal anti-inflammatory drug (NSAID). The content is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview of their comparative efficacy, mechanisms of action, and the experimental protocols used for their evaluation.

Comparative Anti-Inflammatory Efficacy

The anti-inflammatory effects of this compound and indomethacin have been evaluated in both in vitro and in vivo models. While direct comparative data from in vivo studies is limited, in vitro assays provide a clear indication of their relative potency in inhibiting key inflammatory mediators.

In Vitro Efficacy

A key study directly compared the ability of trans-p-coumaryl alcohol and indomethacin to inhibit the production of the pro-inflammatory cytokines Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. The results demonstrated that at the same concentration, trans-p-coumaryl alcohol exhibited superior inhibitory activity against both TNF-α and IL-6 compared to indomethacin.[1][2][3]

CompoundConcentrationTNF-α Inhibition (%)IL-6 Inhibition (%)Reference
trans-p-Coumaryl Alcohol 12.5 µg/mL29.2836.75[1][2][3]
Indomethacin 12.5 µg/mL15.8027.44[1][2][3]
In Vivo Efficacy

This compound (from related compounds): Studies on related phenylpropanoids have shown anti-inflammatory activity in vivo. For instance, p-coumaric acid, a closely related compound, has been shown to reduce paw edema in the carrageenan-induced rat paw edema model.

Indomethacin: Indomethacin is a standard reference drug in many in vivo inflammation models and has consistently demonstrated potent dose-dependent inhibition of carrageenan-induced paw edema in rats.[4][5][6] For example, at a dose of 10 mg/kg, indomethacin has been shown to significantly inhibit edema development.[4][5]

CompoundAnimal ModelDosageRoute of AdministrationObserved EffectReference
Indomethacin Carrageenan-induced paw edema in rats10 mg/kgIntraperitoneal54% inhibition of edema at 3 hours[4]
Indomethacin Carrageenan-induced paw edema in mice20 mg/kgIntragastric57.09% inhibition of edema[5]

Mechanisms of Action

The anti-inflammatory effects of this compound and indomethacin are mediated through distinct molecular pathways.

This compound

The anti-inflammatory mechanism of this compound involves the modulation of key signaling pathways and the suppression of pro-inflammatory mediators. Phenylpropanoids, including this compound, can inhibit inflammation by suppressing the production of TNF-α, IL-1β, and IL-6.[1] This is partly achieved through the inhibition of the NF-κB signaling pathway.[1] Furthermore, some studies suggest that derivatives of this compound can selectively suppress the production of interferon-gamma (IFNγ) in CD4+ T helper cells by reducing the expression of the transcription factor T-bet.[7][8]

p_coumaryl_alcohol_pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) Inflammatory Stimulus Inflammatory Stimulus TLR4 TLR4 Inflammatory Stimulus->TLR4 p_Coumaryl_Alcohol This compound NF_kB_Pathway NF_kB_Pathway p_Coumaryl_Alcohol->NF_kB_Pathway Inhibits T_bet T_bet p_Coumaryl_Alcohol->T_bet Inhibits TLR4->NF_kB_Pathway Pro_inflammatory_Cytokines Pro_inflammatory_Cytokines NF_kB_Pathway->Pro_inflammatory_Cytokines IFN_gamma IFN_gamma T_bet->IFN_gamma

Mechanism of Action of this compound.
Indomethacin

Indomethacin is a non-selective inhibitor of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[9][10][11] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[9][11] By inhibiting COX enzymes, indomethacin reduces the synthesis of prostaglandins, thereby exerting its potent anti-inflammatory effects.[9][10][11] In addition to COX inhibition, indomethacin may also influence other inflammatory pathways, such as inhibiting the migration of white blood cells to inflamed tissues.[9]

indomethacin_pathway cluster_membrane Cell Membrane Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic_Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 Indomethacin Indomethacin COX1_COX2 COX1_COX2 Indomethacin->COX1_COX2 Inhibits Arachidonic_Acid->COX1_COX2 Prostaglandins Prostaglandins COX1_COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation

Mechanism of Action of Indomethacin.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this comparison guide.

In Vitro Anti-Inflammatory Assay in RAW 264.7 Macrophage Cells

This protocol outlines the general procedure for assessing the anti-inflammatory activity of compounds by measuring the inhibition of pro-inflammatory cytokine production in LPS-stimulated RAW 264.7 cells.

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 atmosphere.[12][13]

  • Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 5 x 10^4 cells/well and allowed to adhere overnight.[13]

  • Compound Treatment: The cells are pre-treated with various concentrations of the test compounds (this compound or indomethacin) for 1-2 hours.

  • Inflammation Induction: Inflammation is induced by adding lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to each well (except for the control group) and incubating for 24 hours.[14]

  • Cytokine Measurement: After incubation, the cell culture supernatant is collected. The concentrations of TNF-α and IL-6 in the supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.[13]

  • Data Analysis: The percentage inhibition of cytokine production is calculated by comparing the cytokine levels in the compound-treated groups to the LPS-stimulated control group.

experimental_workflow_invitro Start Start Seed_Cells Seed RAW 264.7 cells in 96-well plates Start->Seed_Cells Treat_Compounds Treat with this compound or indomethacin Seed_Cells->Treat_Compounds Induce_Inflammation Induce inflammation with LPS Treat_Compounds->Induce_Inflammation Incubate Incubate for 24 hours Induce_Inflammation->Incubate Collect_Supernatant Collect cell supernatant Incubate->Collect_Supernatant ELISA Measure TNF-α and IL-6 levels using ELISA Collect_Supernatant->ELISA Analyze_Data Analyze data and calculate % inhibition ELISA->Analyze_Data End End Analyze_Data->End

In Vitro Anti-Inflammatory Assay Workflow.
In Vivo Carrageenan-Induced Paw Edema in Rats

This protocol describes a widely used in vivo model to assess the acute anti-inflammatory activity of compounds.

  • Animals: Male Wistar or Sprague-Dawley rats weighing 150-200g are typically used.[6] The animals are housed under standard laboratory conditions with free access to food and water.

  • Grouping and Administration: The rats are randomly divided into control and treatment groups. The test compounds (this compound or indomethacin) or the vehicle (for the control group) are administered, usually via intraperitoneal or oral routes, 30-60 minutes before the induction of inflammation.[15][16]

  • Induction of Edema: A subplantar injection of 0.1 mL of a 1% carrageenan suspension in saline is administered into the right hind paw of each rat to induce localized edema.[15][17]

  • Measurement of Paw Volume: The volume of the injected paw is measured at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.[15]

  • Data Analysis: The percentage inhibition of edema is calculated for each treatment group by comparing the increase in paw volume with that of the control group.

Conclusion

The available evidence indicates that this compound is a promising anti-inflammatory agent with a distinct mechanism of action compared to the conventional NSAID, indomethacin. In vitro studies have demonstrated its superior ability to inhibit the production of key pro-inflammatory cytokines, TNF-α and IL-6. While direct in vivo comparative data is currently lacking, the individual efficacy of both compounds in animal models of inflammation is well-documented. The differing mechanisms of action—COX inhibition for indomethacin versus cytokine and T-cell modulation for this compound—suggest that this compound may offer a therapeutic alternative with a potentially different side-effect profile. Further head-to-head in vivo studies are warranted to fully elucidate the comparative therapeutic potential of this compound and indomethacin in various inflammatory conditions.

References

A Comparative Guide to CoA-Dependent and CoA-Independent Monolignol Synthesis Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the CoA-dependent and CoA-independent pathways for monolignol biosynthesis, crucial for understanding lignin (B12514952) formation and developing strategies for biomass engineering and drug development. The information presented is supported by experimental data from peer-reviewed literature.

Introduction to Monolignol Biosynthesis

Monolignols are the primary building blocks of lignin, a complex aromatic polymer essential for structural support in terrestrial plants. The biosynthesis of monolignols, namely p-coumaryl, coniferyl, and sinapyl alcohols, proceeds through the phenylpropanoid pathway. Traditionally, this pathway was understood to be heavily reliant on coenzyme A (CoA) thioester intermediates. However, recent discoveries have elucidated an alternative, CoA-independent route, particularly for the critical 3-hydroxylation step of the aromatic ring. This guide compares these two pathways, highlighting their key enzymes, intermediates, and regulatory nuances.

Pathway Comparison: CoA-Dependent vs. CoA-Independent Routes

The central divergence between the CoA-dependent and CoA-independent pathways lies in the strategy for introducing a hydroxyl group at the C3 position of the phenyl ring, a crucial step for the synthesis of guaiacyl (G) and syringyl (S) lignin units.

CoA-Dependent Pathway

The classical CoA-dependent pathway involves the enzymatic activities of p-hydroxycinnamoyl-CoA:shikimate p-hydroxycinnamoyltransferase (HCT) and p-coumaroyl shikimate 3'-hydroxylase (C3'H), a cytochrome P450 enzyme. In this route, p-coumaroyl-CoA is converted to p-coumaroyl shikimate by HCT. Subsequently, C3'H hydroxylates p-coumaroyl shikimate to produce caffeoyl shikimate. The caffeoyl moiety is then transferred back to CoA by the reverse action of HCT, forming caffeoyl-CoA, which then proceeds through the downstream pathway.

CoA-Independent Pathway

The more recently discovered CoA-independent pathway bypasses the dual role of HCT by employing the enzyme caffeoyl shikimate esterase (CSE).[1][2] In this route, caffeoyl shikimate, produced by the action of HCT and C3'H, is directly hydrolyzed by CSE to yield free caffeic acid and shikimate.[2] Caffeic acid is then activated to caffeoyl-CoA by 4-coumarate:CoA ligase (4CL). This pathway is considered "CoA-independent" for the 3-hydroxylation step as it does not rely on the reverse reaction of HCT to generate the CoA-activated intermediate.

Quantitative Data Comparison

The following table summarizes key kinetic parameters for the enzymes central to both pathways. It is important to note that these values can vary between species and experimental conditions.

EnzymePathwaySubstrateKm (µM)Vmax (pmol/sec/mg)OrganismReference
HCT CoA-Dependentp-coumaroyl-CoAData not consistently reportedData not consistently reportedPopulus trichocarpa[3]
Caffeoyl Shikimate (reverse)Very low efficiencyVery low efficiencyPopulus trichocarpa[3]
CSE CoA-IndependentCaffeoyl Shikimate96.59.3Arabidopsis thaliana[4][5]
4-coumaroyl shikimate2110.66Arabidopsis thaliana[4][5]
4CL Bothp-coumaric acidVaries by isoformVaries by isoformPopulus trichocarpa
Caffeic acidVaries by isoformVaries by isoformPopulus trichocarpa

Analysis of Mutant Phenotypes:

  • CSE Mutants: Studies on Arabidopsis thaliana and Populus have shown that knockout or downregulation of CSE leads to a significant reduction in lignin content and an altered lignin composition with a higher proportion of p-hydroxyphenyl (H) units.[1][6] This demonstrates the crucial role of the CSE-dependent pathway in providing precursors for G and S lignin. In some cases, cse mutants exhibit a dwarf phenotype, highlighting the importance of this pathway for normal plant development.[6]

  • HCT Mutants: Downregulation of HCT also leads to reduced lignin content and severe growth defects, underscoring its essential role in the phenylpropanoid pathway.

The severe phenotypes of both cse and hct mutants suggest that both pathways are critical for monolignol biosynthesis, and the relative contribution of each may vary depending on the plant species, tissue type, and developmental stage. The discovery of CSE has led to a revised model of the monolignol pathway, suggesting that the CoA-independent route is a major contributor to lignin biosynthesis in many plants.

Experimental Protocols

Quantification of Phenylpropanoid Intermediates by LC-MS/MS

This protocol provides a general framework for the extraction and quantification of key monolignol pathway intermediates from plant tissues.

a. Sample Preparation:

  • Harvest fresh plant tissue (e.g., stems, leaves) and immediately freeze in liquid nitrogen to quench metabolic activity.

  • Grind the frozen tissue to a fine powder using a mortar and pestle or a cryogenic grinder.

  • Accurately weigh 50-100 mg of the frozen powder into a 2 mL microcentrifuge tube.

b. Extraction:

  • Add 1 mL of pre-chilled 80% methanol (B129727) to the tube.

  • Vortex vigorously for 1 minute to ensure thorough mixing.

  • Incubate at 4°C for 1 hour with occasional vortexing.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new microcentrifuge tube.

  • Re-extract the pellet with another 1 mL of 80% methanol and repeat the centrifugation.

  • Pool the supernatants and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried extract in a known volume (e.g., 200 µL) of 50% methanol for LC-MS/MS analysis.

c. LC-MS/MS Analysis:

  • Chromatography: Use a reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm). The mobile phases typically consist of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B). A gradient elution from low to high organic phase is used to separate the compounds.

  • Mass Spectrometry: Operate the mass spectrometer in negative ion mode using electrospray ionization (ESI). Use Multiple Reaction Monitoring (MRM) for targeted quantification of specific metabolites. The MRM transitions for key intermediates (e.g., p-coumaric acid, caffeic acid, p-coumaroyl shikimate, caffeoyl shikimate) should be optimized using authentic standards.

  • Quantification: Generate a standard curve for each analyte using a series of known concentrations. Spike a known amount of an internal standard (e.g., a deuterated analog) into the samples before extraction for accurate quantification.

In Vivo Isotope Labeling for Metabolic Flux Analysis

This protocol describes a method for tracing the flow of carbon through the monolignol pathway using stable isotope-labeled precursors.

  • Plant Material: Use whole seedlings or excised plant tissues (e.g., stems) capable of metabolizing the labeled precursor.

  • Labeling Solution: Prepare a solution containing a stable isotope-labeled precursor, typically 13C-phenylalanine, in a suitable buffer or plant growth medium.

  • Labeling: Incubate the plant material in the labeling solution for a defined period (pulse). For chase experiments, transfer the material to a medium with unlabeled precursor.

  • Sampling: Harvest the plant material at different time points during the pulse and chase periods and immediately freeze in liquid nitrogen.

  • Metabolite Extraction and Analysis: Extract and analyze the metabolites as described in the LC-MS/MS protocol. The mass spectrometer will detect the incorporation of 13C into the downstream metabolites, allowing for the determination of isotopic enrichment.

  • Flux Calculation: Use specialized software to model the metabolic network and calculate the flux rates through different pathways based on the isotopic labeling data.

Recombinant Protein Expression and Purification

This protocol outlines the general steps for producing monolignol biosynthesis enzymes for in vitro characterization.

  • Cloning: Clone the coding sequence of the target enzyme (e.g., CSE, HCT, 4CL) into a suitable expression vector, often with an affinity tag (e.g., His-tag, GST-tag) for purification.

  • Expression Host: Transform the expression construct into a suitable host, typically E. coli (e.g., BL21(DE3) strain).

  • Induction: Grow the bacterial culture to a suitable optical density and induce protein expression with an appropriate inducer (e.g., IPTG).

  • Cell Lysis: Harvest the cells by centrifugation and lyse them using sonication or a French press in a suitable lysis buffer.

  • Purification: Purify the recombinant protein from the cell lysate using affinity chromatography corresponding to the tag used (e.g., Ni-NTA agarose (B213101) for His-tagged proteins).

  • Purity Check: Verify the purity and size of the protein using SDS-PAGE.

Enzyme Assays

a. HCT Activity Assay:

  • Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., 100 mM potassium phosphate, pH 7.5), the acyl donor (e.g., 50 µM p-coumaroyl-CoA), the acyl acceptor (e.g., 2 mM shikimic acid), and the purified recombinant HCT enzyme.

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time.

  • Reaction Quenching: Stop the reaction by adding an acid (e.g., acetic acid) or by heating.

  • Analysis: Analyze the reaction products (e.g., p-coumaroyl shikimate) by HPLC or LC-MS/MS and quantify the amount of product formed to determine the enzyme activity.

b. CSE Activity Assay:

  • Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., 100 mM potassium phosphate, pH 7.0), the substrate (e.g., 100 µM caffeoyl shikimate), and the purified recombinant CSE enzyme.

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time.

  • Reaction Quenching: Stop the reaction as described for the HCT assay.

  • Analysis: Analyze the formation of caffeic acid by HPLC or LC-MS/MS to determine the enzyme activity.

Pathway and Workflow Visualizations

The following diagrams illustrate the CoA-dependent and CoA-independent monolignol synthesis pathways and a general experimental workflow for their analysis.

Monolignol_Pathways cluster_shared Shared Upstream Pathway cluster_CoA_dependent CoA-Dependent Pathway cluster_CoA_independent CoA-Independent Pathway cluster_downstream Downstream Pathway Phenylalanine Phenylalanine Cinnamic_acid Cinnamic_acid Phenylalanine->Cinnamic_acid PAL pCoumaric_acid pCoumaric_acid Cinnamic_acid->pCoumaric_acid C4H pCoumaroyl_CoA pCoumaroyl_CoA pCoumaric_acid->pCoumaroyl_CoA 4CL pCoumaroyl_CoA_dep p-Coumaroyl-CoA pCoumaroyl_CoA_indep p-Coumaroyl-CoA pCoumaroyl_shikimate p-Coumaroyl Shikimate pCoumaroyl_CoA_dep->pCoumaroyl_shikimate HCT Caffeoyl_shikimate_dep Caffeoyl Shikimate pCoumaroyl_shikimate->Caffeoyl_shikimate_dep C3'H Caffeoyl_CoA_dep Caffeoyl-CoA Caffeoyl_shikimate_dep->Caffeoyl_CoA_dep HCT (reverse) Caffeoyl_CoA_down Caffeoyl-CoA pCoumaroyl_shikimate_indep p-Coumaroyl Shikimate pCoumaroyl_CoA_indep->pCoumaroyl_shikimate_indep HCT Caffeoyl_shikimate_indep Caffeoyl Shikimate pCoumaroyl_shikimate_indep->Caffeoyl_shikimate_indep C3'H Caffeic_acid Caffeic Acid Caffeoyl_shikimate_indep->Caffeic_acid CSE Caffeoyl_CoA_indep Caffeoyl-CoA Caffeic_acid->Caffeoyl_CoA_indep 4CL Coniferaldehyde Coniferaldehyde Caffeoyl_CoA_down->Coniferaldehyde CCoAOMT, CCR Coniferyl_alcohol Coniferyl_alcohol Coniferaldehyde->Coniferyl_alcohol CAD Sinapaldehyde Sinapaldehyde Coniferaldehyde->Sinapaldehyde F5H, COMT Sinapyl_alcohol Sinapyl_alcohol Sinapaldehyde->Sinapyl_alcohol CAD

Caption: CoA-dependent vs. CoA-independent monolignol synthesis pathways.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_interp Data Interpretation Plant_Material Plant Material (e.g., Stems) Grinding Cryogenic Grinding Plant_Material->Grinding Enzyme_Assay Enzyme Assays (Recombinant Proteins) Plant_Material->Enzyme_Assay Protein Extraction Flux_Analysis 13C Labeling & Metabolic Flux Analysis Plant_Material->Flux_Analysis Isotope Labeling Extraction Metabolite Extraction (e.g., 80% Methanol) Grinding->Extraction LC_MS LC-MS/MS Analysis (Metabolite Quantification) Extraction->LC_MS Data_Comparison Quantitative Data Comparison LC_MS->Data_Comparison Enzyme_Assay->Data_Comparison Pathway_Modeling Pathway Modeling Flux_Analysis->Pathway_Modeling Data_Comparison->Pathway_Modeling

Caption: General experimental workflow for pathway analysis.

Conclusion

The biosynthesis of monolignols is a complex metabolic network with alternative routes. The discovery of the CoA-independent pathway, mediated by CSE, has significantly revised our understanding of this process. While both CoA-dependent and -independent pathways are vital for lignin biosynthesis, their relative contributions likely vary across different plant species and developmental contexts. Further research, particularly employing quantitative metabolic flux analysis, is needed to fully elucidate the dynamic regulation of these parallel pathways. This knowledge is critical for the rational design of plants with modified lignin content and composition for applications in biofuels, biomaterials, and pharmaceuticals.

References

Safety Operating Guide

Proper Disposal of p-Coumaryl Alcohol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and responsible disposal of laboratory chemicals is paramount to ensuring environmental health and workplace safety. This guide provides detailed procedures for the proper disposal of p-Coumaryl alcohol, intended for researchers, scientists, and drug development professionals. Adherence to these protocols is essential for maintaining a safe laboratory environment and complying with regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to consult the specific Safety Data Sheet (SDS) for this compound. This substance is classified as harmful and requires careful handling.

Key Hazards:

  • Harmful if swallowed.[1]

  • Causes skin and serious eye irritation.[1]

  • May cause respiratory irritation.[1]

Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound waste.

  • Gloves: Chemical-resistant gloves.

  • Eye Protection: Safety glasses or goggles.[1][2]

  • Protective Clothing: A standard lab coat is required.[1]

  • Respiratory Protection: When handling the solid form, a dust respirator may be necessary. All handling should ideally occur in a well-ventilated area or a chemical fume hood.[2][3]

In case of accidental exposure, follow these first-aid measures immediately:

  • Eye Contact: Flush eyes immediately with large amounts of water for at least 15 minutes, removing contact lenses if present and easy to do so. Seek prompt medical attention.[1][2]

  • Skin Contact: Wash the affected area thoroughly with soap and water. Remove contaminated clothing.[1][2]

  • Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Call a physician immediately.[1][2][3]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support.[1][2]

Quantitative Data on Alcohol Waste Disposal

While this compound is a solid, its disposal often falls under the general guidelines for organic chemical and alcohol-based waste streams, especially if it is dissolved in a solvent for experimental use. Regulatory thresholds for alcohol solutions are critical for determining the disposal route.

Waste TypeConcentration ThresholdDisposal GuidelineRegulatory Context
Alcohol-Containing Waste > 10%Must be treated as ignitable hazardous waste.Environmental Protection Agency (EPA) / Department of Environment (DOE)[4]
Laboratory Ethanol Waste Any ConcentrationMust be collected and disposed of as hazardous waste. Cannot be disposed of down the drain.[5]Stanford Environmental Health & Safety[5]
Household Rubbing Alcohol > 5%Considered hazardous household waste; should not be poured down the drain.[6]General Safety Guidance[6]

Note: For laboratory settings, the most stringent guidelines must be followed. Therefore, this compound and any solutions containing it should be treated as hazardous chemical waste and never be disposed of via sanitary sewer systems.[5][7]

Step-by-Step Disposal Protocol for this compound

This protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound waste.

Step 1: Initial Assessment
  • Contamination Check: Determine if the this compound waste is pure or mixed with other substances. If it is contaminated with other hazardous chemicals (e.g., strong acids, bases, oxidizers), the entire mixture must be treated as hazardous waste, following the disposal regulations for the most hazardous component.[1][8]

  • Quantity Assessment: Evaluate the volume of waste. While all quantities must be disposed of properly, bulk amounts may require specific arrangements with your institution's environmental health and safety department.[8]

Step 2: Waste Collection and Storage
  • Container Selection: Collect this compound waste in a clearly labeled, sealed, and chemically compatible container to prevent leaks or reactions.[3][8]

  • Labeling: The waste container label must be clearly marked with the words "Hazardous Waste," the full chemical name ("this compound"), and any other components in the waste stream. Note the date of accumulation.

  • Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's waste management guidelines. It should be kept separate from incompatible materials such as strong acids, alkalis, and oxidizing agents.[1][7]

  • Storage Location: Store the sealed waste container in a designated "Satellite Accumulation Area" (SAA).[4] This area must be a dry, cool, and well-ventilated space, away from ignition sources.[3][7]

Step 3: Arrange for Professional Disposal
  • Contact Authority: Disposal must be conducted in accordance with all local, state, and federal regulations.[1] Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup.[8]

  • Documentation: Maintain accurate records of waste generation and disposal, ensuring traceability and compliance with regulatory requirements.[7]

Step 4: Handling Spills
  • Evacuate and Ventilate: In case of a spill, ensure the area is well-ventilated and evacuate non-essential personnel.[3]

  • Containment: Prevent the spill from entering drains or water courses.[3]

  • Cleanup: Wearing full PPE, clean up the spill immediately. For solid this compound, sweep up the material and place it into a suitable, labeled container for disposal.[2] Use absorbent pads for solutions.[5]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G This compound Disposal Workflow cluster_0 Phase 1: Assessment & Preparation cluster_1 Phase 2: Collection & Storage cluster_2 Phase 3: Final Disposal start Start: this compound Waste Generated assessment 1. Initial Assessment - Contamination Check - Quantity Evaluation start->assessment ppe 2. Wear Appropriate PPE - Gloves, Goggles, Lab Coat assessment->ppe spill Accidental Spill Occurs assessment->spill collection 3. Waste Collection - Use Labeled, Sealed,  Compatible Container ppe->collection ppe->spill segregation 4. Segregate Waste - Keep from Incompatibles collection->segregation collection->spill storage 5. Store in Designated SAA - Cool, Dry, Ventilated Area segregation->storage contact 6. Arrange Disposal - Contact EHS or  Licensed Contractor storage->contact documentation 7. Document Disposal - Maintain Records contact->documentation end End: Waste Properly Disposed documentation->end spill_response Spill Response Protocol - Evacuate & Ventilate - Contain & Clean Up - Collect for Disposal spill->spill_response spill_response->collection

Caption: Workflow for the safe disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.